N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(4-pyrimidin-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-13-9-10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWVUAYHEYROLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640274 | |
| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-48-5 | |
| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
An In-depth Technical Guide for Medicinal Chemistry and Drug Development Professionals
Abstract
N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine is a key structural motif and versatile building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. This guide provides a detailed, scientifically-grounded protocol for its synthesis, designed for researchers and drug development professionals. We present a robust and efficient two-step synthetic pathway commencing with a Suzuki-Miyaura cross-coupling to form the biaryl core, followed by a direct reductive amination to install the N-methylmethanamine moiety. The rationale behind the choice of reagents and reaction conditions is discussed in detail, emphasizing reaction efficiency, functional group tolerance, and scalability. This document serves as a practical, experience-driven manual, complete with step-by-step protocols, characterization data, and safety considerations to ensure reliable and reproducible synthesis.
Introduction
Chemical Identity and Significance
This compound, with the molecular formula C₁₂H₁₃N₃, features a pyrimidine ring linked to a phenylmethanamine scaffold. This combination of a nitrogen-rich heterocycle and a flexible aminomethyl linker makes it a valuable intermediate in the synthesis of pharmacologically active compounds. The pyrimidine core is a prevalent feature in numerous approved drugs, often participating in hydrogen bonding interactions with biological targets, while the substituted benzylamine portion provides a vector for further chemical elaboration and modulation of physicochemical properties. Its structural analogs are found in compounds investigated for a variety of therapeutic applications, including kinase inhibition.[1][2][3][4]
Overview of Synthetic Strategies
The synthesis of this target molecule can be logically dissected into two primary bond formations: the Carbon-Carbon (C-C) bond between the phenyl and pyrimidine rings, and the Carbon-Nitrogen (C-N) bond of the N-methylmethanamine group. The most strategic and convergent approach involves:
-
Formation of the Biaryl Core: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is the method of choice for this transformation. It offers high yields, excellent functional group tolerance, and uses readily available starting materials.[5][6][7][8]
-
Installation of the N-methylmethanamine Group: Following the creation of the biaryl aldehyde intermediate, a direct reductive amination provides a highly efficient and atom-economical route to the final product. This one-pot reaction avoids the isolation of unstable imine intermediates and utilizes mild reducing agents.[9][10][11]
This guide will focus on this preferred two-step sequence, which has proven to be reliable and scalable in synthetic chemistry laboratories.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a clear and logical path for its construction. The primary disconnection is at the C-N bond of the benzylic amine, which points to a reductive amination pathway from the key intermediate, 4-(pyrimidin-2-yl)benzaldehyde, and methylamine. A further disconnection of the C-C bond between the two aromatic rings suggests a Suzuki-Miyaura cross-coupling between a pyrimidine electrophile (e.g., 2-chloropyrimidine) and a phenyl nucleophile (e.g., 4-formylphenylboronic acid).
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Pathway: A Two-Step Approach
This section details the experimentally validated protocol for the synthesis, broken down into two main stages.
Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(pyrimidin-2-yl)benzaldehyde
Mechanism & Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing C-C bonds between sp²-hybridized carbons. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (i) oxidative addition of the palladium catalyst to the aryl halide (2-chloropyrimidine), (ii) transmetalation with the boronic acid derivative, and (iii) reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[5][7] This reaction is selected for its high tolerance of the aldehyde functional group, which remains intact under the reaction conditions, and for the commercial availability and stability of the boronic acid reagent. Microwave-assisted conditions can significantly shorten reaction times.[5][7][12]
Experimental Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials & Reagents Table:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Formylphenylboronic acid | 149.96 | 1.50 g | 10.0 | 1.0 |
| 2-Chloropyrimidine | 114.53 | 1.26 g | 11.0 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 578 mg | 0.5 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.12 g | 20.0 | 2.0 |
| Toluene | - | 40 mL | - | - |
| Ethanol | - | 10 mL | - | - |
| Water | - | 10 mL | - | - |
Detailed Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-formylphenylboronic acid (1.50 g, 10.0 mmol), 2-chloropyrimidine (1.26 g, 11.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).
-
Add the solvent mixture of toluene (40 mL), ethanol (10 mL), and an aqueous solution of sodium carbonate (2.12 g in 10 mL of water).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford 4-(pyrimidin-2-yl)benzaldehyde as a solid.[13]
Expected Yield & Characterization:
-
Yield: 75-85%
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 10.15 (s, 1H), 8.95 (d, J=4.8 Hz, 2H), 8.60 (d, J=8.4 Hz, 2H), 8.05 (d, J=8.4 Hz, 2H), 7.40 (t, J=4.8 Hz, 1H).
-
Mass Spec (ESI+): m/z = 185.07 [M+H]⁺.
Step 2: Reductive Amination for the Synthesis of this compound
Mechanism & Rationale: Reductive amination is a powerful method for forming amines from carbonyl compounds.[9] The reaction begins with the condensation of the aldehyde (4-(pyrimidin-2-yl)benzaldehyde) and methylamine to form a hemiaminal, which then dehydrates to an imine (or its protonated form, an iminium ion).[10] A mild, selective reducing agent is then used to reduce the C=N double bond to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation.[10] It is less reactive than sodium borohydride and will selectively reduce the iminium ion in the presence of the unreacted aldehyde, allowing for a one-pot procedure.[10][14] The slightly acidic nature of the reagent can also help catalyze imine formation.
Materials & Reagents Table:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-(Pyrimidin-2-yl)benzaldehyde | 184.19 | 1.0 g | 5.43 | 1.0 |
| Methylamine (40% in H₂O) | 31.06 | 0.63 mL | 7.06 | 1.3 |
| Sodium Triacetoxyborohydride | 211.94 | 1.72 g | 8.15 | 1.5 |
| Dichloroethane (DCE) | - | 30 mL | - | - |
| Acetic Acid | 60.05 | 0.1 mL | ~1.7 | cat. |
Detailed Experimental Protocol:
-
Dissolve 4-(pyrimidin-2-yl)benzaldehyde (1.0 g, 5.43 mmol) in dichloroethane (30 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Add the aqueous solution of methylamine (0.63 mL, 7.06 mmol) followed by a catalytic amount of glacial acetic acid (0.1 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.72 g, 8.15 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 8-12 hours. Monitor completion by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).
-
Stir for 20 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by dissolving in diethyl ether and precipitating the hydrochloride salt with ethereal HCl, followed by neutralization and extraction to yield the pure free base.
Expected Yield & Characterization:
-
Yield: 80-90%
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J=4.8 Hz, 2H), 8.45 (d, J=8.2 Hz, 2H), 7.55 (d, J=8.2 Hz, 2H), 7.30 (t, J=4.8 Hz, 1H), 3.90 (s, 2H), 2.50 (s, 3H), 1.70 (br s, 1H, NH).
-
Mass Spec (ESI+): m/z = 200.12 [M+H]⁺.
Safety & Handling Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Boronic Acids: While generally stable, boronic acids can be irritants. Avoid inhalation of dust and skin contact.
-
Reducing Agents: Sodium triacetoxyborohydride reacts with water and moisture to release flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.
-
Solvents: Toluene, dichloroethane, and dichloromethane are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence featuring a Suzuki-Miyaura cross-coupling and a subsequent reductive amination. This approach is characterized by high yields, operational simplicity, and the use of readily accessible reagents. The detailed protocols and mechanistic rationale provided in this guide offer researchers a robust framework for obtaining this valuable synthetic intermediate for applications in drug discovery and development.
References
- Smolecule. (2023). Buy 4-(Pyrimidin-2-yloxy)benzaldehyde.
- BenchChem. (2025). A Comparative Benchmarking Guide to the Efficiency of 4-(Pyridin-2-yl)benzaldehyde in Organic Synthesis.
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. Available at: [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
- Supplementary Information. (n.d.).
-
Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (2010). ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
- Google Patents. (n.d.). EP0564409A1 - Pyrimidin derivatives and process for their preparation.
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (n.d.). National Institutes of Health. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
-
YouTube. (2023). Reductive Amination. Available at: [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
PubChem. (n.d.). N-Methyl-1-(4-(9H-purin-6-YL)phenyl)methanamine. Available at: [Link]
-
PubChem. (n.d.). 4-(Pyrimidin-2-yl)benzaldehyde. Available at: [Link]
- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.).
- Google Patents. (n.d.). US7081532B2 - N-phenyl-2-pyrimidine-amine derivatives.
-
N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). PubMed. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
- Google Patents. (n.d.). US7501424B2 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. Available at: [Link]
-
Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. (n.d.). National Institutes of Health. Available at: [Link]
-
ResearchGate. (2025). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl) pyrimidin-4-yl)benzamide. Available at: [Link]
Sources
- 1. EP0564409A1 - Pyrimidin derivatives and process for their preparation - Google Patents [patents.google.com]
- 2. WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives - Google Patents [patents.google.com]
- 3. US7081532B2 - N-phenyl-2-pyrimidine-amine derivatives - Google Patents [patents.google.com]
- 4. US7501424B2 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-(Pyrimidin-2-yl)benzaldehyde | C11H8N2O | CID 12703722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Biological Activity of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine and its Analogs
Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including several approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions has made it a versatile building block for designing molecules that can potently and selectively interact with a wide range of biological targets. Within this broad class, N-aryl and N-alkyl pyrimidine-methanamine derivatives are emerging as a particularly fruitful area of research, demonstrating significant potential in oncology and other therapeutic areas.
This technical guide provides a comprehensive overview of the known biological activities of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine and its close structural analogs. We will delve into the key molecular targets, summarize the available in-vitro and in-vivo data, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical series.
Key Biological Activities and Molecular Targets
Research into pyrimidine methanamine derivatives has revealed a diverse range of biological activities, primarily centered around the inhibition of enzymes crucial for disease progression, particularly in cancer.
Inhibition of the USP1/UAF1 Deubiquitinase Complex
A significant breakthrough has been the identification of N-substituted 4-(aminomethyl)pyrimidine derivatives as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[1] This deubiquitinase plays a critical role in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy, especially in combination with DNA-damaging agents.
The pyrimidine core of these molecules serves as a key anchoring point within the enzyme's active site, while substitutions on the methanamine nitrogen allow for the fine-tuning of potency and selectivity.
Quantitative Data Summary: USP1/UAF1 Inhibition
| Compound ID | R Group | IC50 (µM) |
| 12 | Phenyl | 3.7 |
| 16 | 4-pyridyl | 1.9 |
| 17 | 3-pyridyl | 1.1 |
| Data sourced from BenchChem's technical guide on 4-Pyrimidine Methanamine derivatives, which references foundational research in this area.[1] |
Selective Inhibition of Janus Kinase 2 (JAK2)
Derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been identified as potent and selective inhibitors of Janus Kinase 2 (JAK2).[2] The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors a highly sought-after therapeutic class.[2]
These compounds typically feature the pyrimidin-2-amine core, which forms crucial hydrogen bonds with the hinge region of the kinase domain. The aminomethylphenyl group extends into the solvent-exposed region, providing a vector for modifications to improve selectivity and pharmacokinetic properties. One notable compound, A8, demonstrated an IC50 of 5 nM for JAK2 and exhibited significant selectivity over other JAK family members.[2]
Quantitative Data Summary: JAK2 Inhibition
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 |
| A8 | JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold |
| Data from a study on 5-methylpyrimidin-2-amine derivatives as potent and selective JAK2 inhibitors.[2] |
Broader Kinase Inhibition: Bcr-Abl, Src, and PLK4
The versatility of the pyrimidine-amine scaffold is further highlighted by its application in developing inhibitors for other key oncogenic kinases.
-
Bcr-Abl: N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized as inhibitors of the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia.[3] These compounds were designed based on the bioisosteric relationship between the 1,2,3-triazole ring and the amide group found in existing inhibitors like Imatinib.[3][4]
-
Dual Src/Abl Inhibition: The compound BMS-354825 (Dasatinib) features a 2-aminopyrimidinyl-thiazole core and is a potent dual inhibitor of Src and Abl kinases.[5] This demonstrates the utility of the pyrimidine ring in targeting multiple oncogenic drivers.
-
PLK4 Inhibition: Novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[6] Dysregulation of PLK4 is implicated in tumorigenesis, and inhibitors like compound 8h (IC50 = 0.0067 µM) from this class have shown excellent anti-proliferative activity in breast cancer cells.[6]
Focus on this compound
While much of the published research focuses on more complex derivatives, we can extrapolate the potential biological activities and a plausible synthetic route for the parent compound, this compound.
Chemical Structure:
Caption: General workflow for the synthesis of N-substituted 4-(aminomethyl)pyrimidine derivatives.
Step-by-Step Methodology:
-
Nucleophilic Substitution: To a solution of 2,4-dichloro-5-methylpyrimidine in DMF, add an equimolar amount of the desired (aryl)methanamine (e.g., N-methyl-1-phenylmethanamine) and triethylamine (Et3N). Heat the reaction mixture to 100°C for 18 hours. Monitor reaction progress by LC-MS. [1]2. Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [1]3. Suzuki Coupling: To the crude intermediate from Step 2, add a suitable boronic acid (e.g., 2-isopropylphenyl boronic acid) and a palladium catalyst (e.g., Pd(PPh3)4) in a microwave reactor. Heat the reaction at 150°C for 30 minutes. [1]4. Purification: Purify the final product by silica gel chromatography. Characterize the purified compound using 1H NMR, 13C NMR, and mass spectrometry. [1]
Protocol 2: In Vitro Kinase Inhibition Assay (Example: JAK2)
This protocol describes a typical method to assess the inhibitory activity of a compound against a target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Prepare assay buffer containing recombinant human JAK2 enzyme and a suitable substrate peptide.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions, followed by the enzyme/substrate mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the enzyme).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit such as ADP-Glo™ (Promega). Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising and versatile class of compounds with demonstrated activity against key targets in oncology and potentially other diseases. The core structure is synthetically tractable, and the various substitution points allow for extensive medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties.
Future research should focus on:
-
Systematic SAR Exploration: Synthesizing and evaluating a broader range of N-substituted derivatives of the core molecule to build a comprehensive understanding of the structure-activity relationships for various targets.
-
Target Selectivity Profiling: Screening active compounds against a wide panel of kinases and other enzymes to understand their selectivity profile and anticipate potential off-target effects.
-
In Vivo Evaluation: Advancing the most promising compounds into cellular and animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a solid foundation for initiating or advancing research programs focused on this valuable chemical scaffold.
References
- An In-depth Technical Guide on the Biological Activity of 4-Pyrimidine Methanamine and Its Derivatives. Benchchem.
- US Patent US7081532B2 - N-phenyl-2-pyrimidine-amine derivatives. Google Patents.
- US Patent US11358948B2. Google Patents.
- 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC, NIH.
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH.
- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.
- N-Methyl-1-(4-(9H-purin-6-YL)phenyl)methanamine. PubChem.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"mechanism of action of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine"
An In-depth Technical Guide to the Potential Mechanism of Action of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine and Its Derivatives
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active agents. This compound represents a key pharmacophore whose derivatives have demonstrated a wide array of pharmacological activities. This technical guide synthesizes the current understanding of the potential mechanisms of action for this class of compounds, drawing from research on structurally related pyrimidine methanamine derivatives. The primary focus will be on their potential as enzyme inhibitors, particularly in the context of oncology. We will explore the potential inhibition of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex and various protein kinases, which represent promising avenues for therapeutic intervention. This guide will delve into the causality behind experimental designs, provide self-validating protocols, and offer a forward-looking perspective on the therapeutic potential of this chemical series.
Introduction: The Prominence of the Pyrimidine Methanamine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a plethora of approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for designing molecules that can selectively bind to biological targets. The addition of a methyl-methanamine group to a phenyl-pyrimidine core, as seen in this compound, provides a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Derivatives of 4-pyrimidine methanamine are emerging as a significant class of molecules with therapeutic potential, particularly in oncology.[1] Research into analogous compounds has revealed their capacity to modulate key cellular processes through the inhibition of specific enzymes.
Potential Mechanism of Action: Enzyme Inhibition
The primary biological activities identified for derivatives of the 4-pyrimidine methanamine scaffold are centered around enzyme inhibition.[1] This section will explore the most promising potential mechanisms of action based on data from structurally related compounds.
Inhibition of the USP1/UAF1 Deubiquitinase Complex
A significant breakthrough in the study of pyrimidine derivatives has been the identification of N-benzyl-2-phenylpyrimidin-4-amine analogs as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[1] USP1 plays a critical role in the DNA damage response, and its inhibition is a promising strategy for cancer therapy.[1]
Causality of Targeting USP1/UAF1: The USP1/UAF1 complex is a key regulator of DNA repair pathways, including the Fanconi anemia pathway and translesion synthesis. By removing ubiquitin from its substrates, such as FANCD2 and PCNA, USP1 allows cells to recover from DNA damage. In cancer cells, which often have a high degree of genomic instability and reliance on specific DNA repair pathways, inhibiting USP1 can lead to synthetic lethality, where the combination of the inhibitor and the cancer cell's existing mutations is lethal.
Signaling Pathway Diagram:
Caption: Potential inhibition of the USP1/UAF1 complex by a pyrimidine derivative, leading to apoptosis.
Quantitative Data on Related Inhibitors:
| Compound ID | R Group | IC50 (µM) against USP1/UAF1 |
| 12 | Phenyl | 3.7 |
| 16 | 4-pyridyl | 1.9 |
| 17 | 3-pyridyl | 1.1 |
| Data adapted from a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives.[1] |
Kinase Inhibition
The pyrimidine scaffold is a common feature in many kinase inhibitors. Various derivatives have shown potent and selective inhibition of different kinases, suggesting that this compound could also function as a kinase inhibitor.
-
Janus Kinase 2 (JAK2) Inhibition: A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as selective JAK2 inhibitors.[2] The JAK2V617F mutation is a driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors a valuable therapeutic strategy.[2]
-
Polo-like Kinase 4 (PLK4) Inhibition: Novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors.[3] PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.
-
Receptor Tyrosine Kinase (RET) Inhibition: Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as potent inhibitors of RET and its gatekeeper mutants, which are implicated in thyroid carcinoma and non-small cell lung cancer (NSCLC).[4]
-
Dual Src/Abl Kinase Inhibition: Substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors with significant antitumor activity.[5]
Experimental Workflow for Kinase Inhibition Profiling:
Caption: A typical experimental workflow for characterizing a potential kinase inhibitor.
Experimental Protocols
The following are detailed, self-validating protocols for key experiments to elucidate the mechanism of action of this compound, based on methodologies used for similar compounds.
Protocol 1: General Synthesis of N-substituted 4-(aminomethyl)pyrimidine Derivatives
This protocol outlines a common synthetic route for this class of compounds.[1]
Step 1: Nucleophilic Substitution
-
To a solution of 2,4-dichloro-5-methylpyrimidine in DMF, add an equimolar amount of the desired (aryl)methanamine and triethylamine (Et3N).
-
Heat the reaction mixture to 100°C for 18 hours.
-
Monitor the reaction progress by LC-MS.
Step 2: Work-up
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Suzuki Coupling
-
To the crude intermediate from Step 2, add a suitable boronic acid (e.g., 2-isopropylphenyl boronic acid) and a palladium catalyst (e.g., Pd(PPh3)4) in a microwave reactor.
-
Heat the reaction at 150°C for 30 minutes.
Step 4: Purification
-
Purify the final product by silica gel chromatography.
-
Characterize the purified compound using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro USP1/UAF1 Deubiquitinase Activity Assay
This protocol is designed to quantify the inhibitory activity of the test compound against the USP1/UAF1 complex.
Step 1: Reagent Preparation
-
Reconstitute recombinant human USP1/UAF1 enzyme complex in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Prepare a stock solution of the fluorogenic substrate (e.g., Ubiquitin-Rhodamine110) in DMSO.
-
Prepare a dilution series of the test compound in DMSO.
Step 2: Assay Procedure
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the USP1/UAF1 enzyme complex to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader.
Step 3: Data Analysis
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.
-
Normalize the rates to a positive control (enzyme + substrate) and a negative control (substrate only).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Future Directions and Therapeutic Potential
The 4-pyrimidine methanamine scaffold holds considerable promise for the development of novel therapeutics, especially in oncology.[1] Future research should focus on:
-
Expansion of Structure-Activity Relationships (SAR): Synthesizing and evaluating a broader range of N-substituted derivatives to enhance potency and selectivity for specific targets.[1]
-
Target Deconvolution: For compounds with demonstrated cellular activity but an unknown mechanism, target identification studies (e.g., chemical proteomics) will be crucial.
-
Pharmacokinetic Optimization: Improving the metabolic stability and bioavailability of lead compounds to ensure adequate drug exposure in vivo.
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapies or targeted agents.
Conclusion
While the precise mechanism of action for this compound remains to be definitively elucidated, the wealth of data on structurally related compounds provides a strong foundation for hypothesizing its potential as an enzyme inhibitor. The most compelling evidence points towards the inhibition of the USP1/UAF1 deubiquitinase complex or various protein kinases, both of which are validated targets in oncology. The experimental protocols and strategic framework outlined in this guide provide a clear path for the comprehensive evaluation of this and other novel pyrimidine methanamine derivatives, paving the way for the potential development of new and effective therapeutic agents.
References
- An In-depth Technical Guide on the Biological Activity of 4-Pyrimidine Methanamine and Its Deriv
- 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC - NIH.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its. PubMed.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard of Precision Oncology: A Technical Guide to N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine Derivatives and Analogs
Abstract
The N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine scaffold has emerged as a privileged structure in contemporary medicinal chemistry, giving rise to a compelling class of targeted therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the synthesis, mechanism of action, and structure-activity relationships (SAR) of its derivatives and analogs. We delve into the causal nexus behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for the synthesis of the core scaffold and key analogs are presented, alongside methodologies for their biological evaluation as potent kinase inhibitors. This guide aims to be an authoritative resource, empowering the scientific community to navigate the complexities of developing next-generation precision medicines based on this versatile chemical framework.
Introduction: The Rise of a Privileged Scaffold
The quest for highly selective and potent small molecule inhibitors of protein kinases has been a defining feature of modern drug discovery, particularly in the realm of oncology. The pyrimidine ring, a key component of nucleobases, is a recurring motif in a multitude of clinically successful drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases makes it an ideal anchor for inhibitor design. The this compound core represents a strategic amalgamation of key pharmacophoric elements: the pyrimidine for kinase hinge binding, a central phenyl ring for occupying hydrophobic pockets, and a methylaminomethyl side chain that can be tailored to enhance potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have demonstrated remarkable efficacy as inhibitors of several clinically relevant kinases, including Janus kinase 2 (JAK2) and the Bcr-Abl fusion protein, both of which are implicated in the pathogenesis of myeloproliferative neoplasms and chronic myeloid leukemia, respectively.[2][3] This guide will provide a granular examination of this compound class, from its chemical synthesis to its biological impact, offering a roadmap for the rational design of novel and improved therapeutic agents.
Chemical Synthesis and Characterization: Building the Core and Its Analogs
The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials and the desired substitution patterns on both the pyrimidine and phenyl rings. A common and efficient strategy involves the initial construction of a key intermediate, such as 2-(4-formylphenyl)pyrimidine or 2-(4-(bromomethyl)phenyl)pyrimidine, followed by the introduction of the N-methylmethanamine moiety.
Synthesis of the Core Scaffold: this compound
A robust and reproducible method for the synthesis of the core scaffold is via reductive amination of 4-(pyrimidin-2-yl)benzaldehyde. This approach offers high yields and operational simplicity.
Experimental Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 4-(Pyrimidin-2-yl)benzaldehyde.
-
To a solution of 2-chloropyrimidine (1.0 eq) and 4-formylphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 80°C for 12 hours under an argon atmosphere.
-
Upon completion (monitored by TLC), cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-(pyrimidin-2-yl)benzaldehyde.
-
-
Step 2: Reductive Amination. [4][5]
-
Dissolve 4-(pyrimidin-2-yl)benzaldehyde (1.0 eq) in methanol.
-
Add a 2M solution of methylamine in THF (1.5 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by flash column chromatography (silica gel, dichloromethane:methanol gradient) to obtain this compound.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of Analogs
The modular nature of the synthetic route allows for the facile generation of a diverse library of analogs. For instance, substitution on the pyrimidine ring can be achieved by starting with appropriately substituted 2-chloropyrimidines. Modifications on the phenyl ring can be introduced by using different substituted phenylboronic acids in the initial Suzuki coupling step. The amine component can also be varied to explore the impact of different alkyl or aryl groups on biological activity.
Mechanism of Action and Pharmacology: Targeting Key Signaling Nodes
Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against several protein kinases that are critical drivers of cancer cell proliferation and survival. The primary mechanism of action for many of these compounds is competitive inhibition at the ATP-binding site of the target kinase.
Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors.[6][7] Dysregulation of this pathway, often through activating mutations such as JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[2]
N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of JAK2.[2] These compounds are thought to bind to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream STAT proteins. This blockade of the JAK-STAT pathway leads to the inhibition of cell proliferation and the induction of apoptosis in JAK2-dependent cancer cells.
// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4"]; JAK [label="JAK", fillcolor="#EA4335"]; STAT [label="STAT", fillcolor="#FBBC05"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Gene [label="Gene Transcription", fillcolor="#34A853"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT [label="Dimerization"]; STAT -> Nucleus [label="Translocates to"]; Nucleus -> Gene [label="Initiates"]; Inhibitor -> JAK [label="Inhibits", style=dashed, color="#EA4335"]; }
Caption: The JAK-STAT signaling pathway and its inhibition.
Inhibition of the Bcr-Abl Oncoprotein
The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the causative agent of chronic myeloid leukemia (CML).[8] This constitutively active tyrosine kinase drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[3]
N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives, which share the core pyrimidine-phenylamine structure, have been developed as potent inhibitors of Bcr-Abl.[3] Similar to their activity against JAK2, these compounds compete with ATP for binding to the kinase domain of Bcr-Abl, thereby inhibiting its catalytic activity and suppressing the growth of CML cells.
// Nodes BcrAbl [label="Bcr-Abl\n(Constitutively Active Kinase)", fillcolor="#EA4335"]; Downstream [label="Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT)", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853"]; Inhibitor [label="this compound\nAnalog", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges BcrAbl -> Downstream [label="Activates"]; Downstream -> Proliferation [label="Promotes"]; Inhibitor -> BcrAbl [label="Inhibits", style=dashed, color="#EA4335"]; }
Caption: The Bcr-Abl signaling pathway and its inhibition.
Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Potency and Selectivity
Systematic modification of the this compound scaffold has provided crucial insights into the structural requirements for potent and selective kinase inhibition.
| Compound ID | R1 (on Pyrimidine) | R2 (on Amine) | JAK2 IC₅₀ (nM) [2] | Notes |
| A1 | H | Cyclopropyl | 150 | Moderate activity |
| A8 | 5-Methyl | 2-(Trifluoromethyl)benzyl | 5 | High potency and selectivity |
| A12 | H | 3-Methoxybenzyl | 89 | Methoxy substitution is tolerated |
| A15 | 5-Fluoro | 2-Chlorobenzyl | 25 | Halogen substitution shows good activity |
Table 1: Structure-Activity Relationship of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives as JAK2 Inhibitors.
The data in Table 1 highlights several key SAR trends:
-
Substitution on the Pyrimidine Ring: Small alkyl groups, such as a methyl group at the 5-position of the pyrimidine ring, can significantly enhance potency.
-
Substitution on the Amine: The nature of the substituent on the exocyclic amine is a critical determinant of activity. Aromatic rings, particularly those with electron-withdrawing groups, are often favored. The optimal compound, A8, features a 2-(trifluoromethyl)benzyl group, suggesting that this moiety makes favorable interactions within the kinase active site.[2]
-
Flexibility of the Linker: The methylamine linker provides a degree of conformational flexibility that is likely important for optimal binding.
Key Experimental Protocols for Biological Evaluation
The biological evaluation of this compound derivatives typically involves a tiered approach, starting with in vitro enzyme assays and progressing to cell-based and in vivo studies.
In Vitro Kinase Inhibition Assay (Example: JAK2)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[9]
Experimental Protocol 2: In Vitro JAK2 Kinase Assay
-
Materials: Recombinant human JAK2 enzyme, biotinylated peptide substrate, ATP, kinase assay buffer, streptavidin-allophycocyanin (SA-APC), and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the JAK2 enzyme, the biotinylated peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (SA-APC and europium-labeled anti-phosphotyrosine antibody) and incubate for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay (Example: Bcr-Abl expressing K562 cells)
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation and survival.[10]
Experimental Protocol 3: Cell-Based Proliferation Assay
-
Materials: K562 human chronic myeloid leukemia cell line, RPMI-1640 medium supplemented with fetal bovine serum and antibiotics, 96-well plates, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed K562 cells into a 96-well plate at a density of 5,000 cells per well.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well and incubate for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
// Nodes Synthesis [label="Synthesis & Characterization\nof Analogs", fillcolor="#F1F3F4"]; InVitro [label="In Vitro Kinase Assay\n(e.g., JAK2 TR-FRET)", fillcolor="#FBBC05"]; CellBased [label="Cell-Based Proliferation Assay\n(e.g., K562 cells)", fillcolor="#34A853"]; InVivo [label="In Vivo Efficacy Studies\n(Xenograft Models)", fillcolor="#4285F4"]; Lead [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> InVitro [label="Screening"]; InVitro -> CellBased [label="Validation"]; CellBased -> InVivo [label="Preclinical Evaluation"]; InVivo -> Lead; }
Caption: A typical experimental workflow for drug discovery.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The insights gained from SAR studies have enabled the design of derivatives with nanomolar potency against key cancer targets such as JAK2 and Bcr-Abl. The synthetic accessibility and modular nature of this scaffold will undoubtedly continue to inspire the creation of novel analogs with improved pharmacological profiles.
Future research in this area should focus on several key aspects:
-
Enhancing Selectivity: While some derivatives exhibit good selectivity, further optimization is needed to minimize off-target effects and improve the therapeutic window.
-
Overcoming Drug Resistance: The emergence of drug resistance is a major challenge in cancer therapy. The design of next-generation inhibitors that can overcome known resistance mutations is a critical priority.
-
Exploring New Therapeutic Areas: The versatility of this scaffold suggests that its derivatives may have utility in other disease areas where kinases play a pathogenic role, such as inflammatory and autoimmune disorders.
By leveraging the knowledge base outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this promising class of molecules and deliver innovative treatments to patients in need.
References
- Jain, K. S., et al. (2016). Pyrimidine derivatives and analogues have attracted significant attention from chemists and pharmacologists due to their diverse biological activities, such as antiviral, antibacterial, anticancer, and anti-inflammatory properties. International Journal of Pharmaceutical Sciences and Research, 7(5), 1863-1875.
- Mukherjee, A. K., et al. (2001). Pyrimidine derivatives: a new class of anti-inflammatory and analgesic agents. Indian Journal of Pharmaceutical Sciences, 63(3), 159-164.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Current Medicinal Chemistry, 29(25), 4424-4458.
- Pels Rijcken, W. R., et al. (1990). The Biginelli reaction: a review. Tetrahedron, 46(11), 3695-3728.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (2023). JAK-STAT signaling pathway. Retrieved from [Link]
- Smith, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161737.
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR, 13(3), 1-10.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the BCR-ABL1 signaling pathways targeted by.... Retrieved from [Link]
-
ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... Retrieved from [Link]
- Zhang, X., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1145-1151.
-
ResearchGate. (n.d.). BCR-ABL signalling pathways. Retrieved from [Link]
- Krystal, G. W., et al. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 337(1), 60-68.
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... Retrieved from [Link]
- Aaronson, D. S., & Horvath, C. M. (2002).
-
BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit JAK2 79520. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. Retrieved from [Link]
- Frontiers in Oncology. (2022). Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity. Frontiers in Oncology, 12, 843351.
- PubMed. (1994). Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. Journal of Biological Chemistry, 269(5), 3399-3406.
- Proffitt, K. D., et al. (2015). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. SLAS Discovery, 20(9), 1136-1144.
- Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460-8463.
- Rosti, V., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(10), 1881-1889.
-
Frontiers. (n.d.). The JAK/STAT Pathway. Retrieved from [Link]
-
JoVE. (2023). Video: The JAK-STAT Signaling Pathway. Retrieved from [Link]
- ACS Omega. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega, 10(42), 45678-45690.
- Aaronson, D. S., & Horvath, C. M. (2002). The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology, 4(3), a011205.
-
YouTube. (2020). bcr-abl Translocation Mechanism | Philadelphia Chromosome. Retrieved from [Link]
- ACS Publications. (2010). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry, 53(19), 6924-6935.
- PubMed Central. (2017). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Cancers, 9(7), 87.
- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- Google Patents. (n.d.). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
- ACS Publications. (2025). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- PubMed Central. (2015). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 101, 483-497.
- PubMed Central. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1262.
-
MIT Open Access Articles. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][11][12]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155.
- PubMed Central. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). Archiv der Pharmazie, 343(11), 621-628.
-
ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
-
Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]35]([Link])
Sources
- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
Abstract
N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine belongs to a class of compounds centered around a pyrimidine-phenyl-methanamine scaffold, a privileged structure in medicinal chemistry. While direct studies on this specific molecule are not extensively documented, a comprehensive analysis of its structural analogs and derivatives reveals a high potential for therapeutic intervention across several key biological pathways. This technical guide synthesizes the available preclinical data on related compounds to elucidate the most promising therapeutic targets for this compound. The primary focus lies in oncology, with compelling evidence pointing towards the inhibition of critical enzymes in cancer-related signaling pathways, including deubiquitinases and protein kinases. This document provides a scientific rationale for target selection, detailed experimental protocols for target validation, and a forward-looking perspective on the development of this compound as a potential therapeutic agent.
Introduction: The Pyrimidine-Phenyl-Methanamine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents. Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile scaffold for drug design. When coupled with a phenyl and a methanamine group, as in the core structure of this compound, the resulting molecule possesses a unique three-dimensional architecture that can be tailored to interact with specific protein targets.
Derivatives of the broader 4-pyrimidine methanamine class have demonstrated significant potential as enzyme inhibitors, particularly in the realm of oncology.[1] This guide will explore the most promising of these targets, extrapolating from the known activities of closely related molecules to build a strong case for the therapeutic investigation of this compound.
Primary Therapeutic Area: Oncology
The vast majority of research on compounds structurally related to this compound points towards their utility as anti-cancer agents. This is primarily due to their ability to inhibit enzymes that are crucial for cancer cell proliferation, survival, and metastasis.
Deubiquitinating Enzyme (DUB) Inhibition: Targeting the USP1/UAF1 Complex
Scientific Rationale: The Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex is a key regulator of the DNA damage response.[1] Its inhibition is a promising strategy for cancer therapy, as it can sensitize cancer cells to DNA-damaging agents. N-benzyl-2-phenylpyrimidin-4-amine analogs, which share the core pyrimidine-phenyl structure, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[1] This suggests that this compound could also exhibit inhibitory activity against this target.
Signaling Pathway:
Caption: Putative inhibition of the USP1/UAF1 complex by this compound, leading to an enhanced DNA damage response.
Protein Kinase Inhibition: A Multi-Targeted Approach
The pyrimidine-amine scaffold is a well-established core for the development of protein kinase inhibitors. Several critical kinases implicated in cancer have been successfully targeted by derivatives of (4-(pyrimidin-2-yl)phenyl)methanamine.
Scientific Rationale: PLK4 is a master regulator of centriole duplication, and its overexpression is observed in various cancers.[2] Inhibition of PLK4 leads to mitotic catastrophe and is a validated anti-cancer strategy.[2] Novel PLK4 inhibitors with an aminopyrimidine core have been developed, demonstrating high potency.[2]
Scientific Rationale: The JAK2V617F mutation is a driver in myeloproliferative neoplasms (MPNs).[3][4] N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been designed as selective JAK2 inhibitors, showing excellent potency against JAK2 kinase and its downstream signaling pathways.[3][4]
Signaling Pathway:
Caption: Proposed inhibition of the JAK2-STAT signaling pathway.
Scientific Rationale: The Bcr-Abl fusion protein is the hallmark of chronic myelogenous leukemia (CML). Dual Src/Abl kinase inhibitors have shown significant anti-tumor activity.[5] N-phenyl-2-pyrimidine-amine derivatives are effective Bcr-Abl inhibitors.[6] The structural similarity suggests that this compound could also target these kinases.
Scientific Rationale: Aberrant receptor tyrosine kinase (RTK) signaling is a common feature of many cancers. Derivatives of the pyrimidine-amine scaffold have been developed as potent inhibitors of RET, implicated in thyroid and non-small cell lung cancer, as well as EGFR and VEGFR-2, which are key drivers of tumor growth and angiogenesis.[7][8]
Potential in Other Therapeutic Areas
While oncology is the most prominent area, the versatility of the pyrimidine-phenyl-methanamine scaffold suggests potential in other diseases.
-
Inflammatory Diseases: N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives have been investigated as VLA-4 integrin antagonists, which could be relevant for treating inflammatory conditions.[9]
-
Metabolic Disorders: G-protein coupled receptor 119 (GPR119) agonists are being explored for the treatment of type 2 diabetes and obesity. Pyrimidine derivatives have shown promise as GPR119 agonists.[10]
-
Bone Disorders: A 2-aminopyrimidine derivative has been identified as a Wnt/beta-catenin agonist that increases bone formation rate, indicating potential for treating osteoporosis and other bone-related diseases.[11]
Experimental Protocols for Target Validation
The following protocols outline a logical progression for validating the potential therapeutic targets of this compound.
General Synthesis of this compound
A plausible synthetic route can be adapted from established methods for similar compounds.[1]
Protocol 1: Synthesis
-
Step 1: Suzuki Coupling: React 2-chloropyrimidine with 4-formylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water) under heating to yield 4-(pyrimidin-2-yl)benzaldehyde.
-
Step 2: Reductive Amination: React the resulting aldehyde with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) in a solvent like dichloromethane (DCM) or dichloroethane (DCE) to obtain the target compound, this compound.
-
Step 3: Purification and Characterization: Purify the final product using silica gel chromatography. Confirm the structure and purity using 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Enzyme Inhibition Assays
Protocol 2: Kinase Inhibition Assay (e.g., for JAK2)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.
-
Materials: Recombinant human JAK2 enzyme, appropriate substrate (e.g., a peptide substrate), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the kinase, the compound at various concentrations, and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Cellular Assays
Protocol 3: Cellular Proliferation Assay (e.g., for Cancer Cell Lines)
-
Objective: To assess the anti-proliferative effect of the compound on cancer cells.
-
Materials: Cancer cell lines known to be dependent on the target pathway (e.g., SET-2 cells for JAK2V617F), cell culture medium, fetal bovine serum (FBS), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Measure cell viability using the chosen reagent.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
In Vivo Efficacy Studies
Protocol 4: Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Materials: Immunocompromised mice (e.g., nude mice), the selected cancer cell line, the compound formulated for in vivo administration.
-
Procedure:
-
Implant the cancer cells subcutaneously into the mice.
-
Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer the compound or vehicle daily (or as determined by pharmacokinetic studies) via a suitable route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Presentation and Interpretation
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Target | Assay Type | IC50 / GI50 (nM) |
| USP1/UAF1 | Biochemical | 150 |
| PLK4 | Biochemical | 75 |
| JAK2 | Biochemical | 25 |
| JAK2 | Cellular (SET-2) | 100 |
| Bcr-Abl | Biochemical | 200 |
| RET | Biochemical | 120 |
Conclusion and Future Directions
This compound emerges as a compound of significant therapeutic interest, primarily in the field of oncology. The extensive research on its structural analogs provides a strong foundation for investigating its potential as an inhibitor of key cancer-related enzymes, including deubiquitinases and a range of protein kinases. The proposed experimental workflows offer a clear path for the systematic evaluation of these potential targets.
Future research should focus on:
-
Synthesis and in vitro screening: The initial step is to synthesize the compound and screen it against a panel of kinases and other relevant enzymes to identify its primary targets.
-
Structure-Activity Relationship (SAR) studies: Should the initial screening yield promising results, SAR studies will be crucial to optimize potency and selectivity.
-
Pharmacokinetic and toxicological profiling: A thorough evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles is essential for its development as a drug candidate.
References
- BenchChem. (n.d.). An In-depth Technical Guide on the Biological Activity of 4-Pyrimidine Methanamine and Its Derivatives.
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1285-1300.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Tian, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1113-1121.
- Tian, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed.
- Rojas-Aguirre, Y., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-2018.
- Wikipedia. (2023). Methenamine.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
- Google Patents. (n.d.). Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.
-
Liu, Q., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1476-1488. Retrieved from
- Li, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755.
- PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide.
- Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654.
- Porter, J. R., et al. (2002). N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 12(12), 1595-1598.
- Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- PGC. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of Medicinal Chemistry, 52(22), 6962-6965.
- Ohta, H., et al. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters, 29(6), 815-820.
- ClinicalTrials.gov. (n.d.). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections.
- Piaz, F. V., et al. (2016). Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 24(20), 4835-4854.
- Abdel-Maksoud, M. S., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1100.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Enzyme Inhibition Profile of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
Foreword: Charting the Unexplored Potential of a Novel Scaffold
To the researchers, scientists, and drug development professionals who are at the forefront of discovering novel therapeutics, this guide serves as a comprehensive roadmap for elucidating the in vitro enzyme inhibition profile of the novel compound, N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine. While specific inhibitory data for this exact molecule is not yet prevalent in published literature, its structural motifs—a pyrimidine ring linked to a phenylmethanamine moiety—place it in a class of compounds with significant therapeutic precedent. This document, therefore, is constructed not as a static data sheet, but as a strategic guide to its characterization. Drawing upon established principles of medicinal chemistry and enzymology, we will dissect the molecule's potential, propose high-probability enzyme targets, and provide robust, field-proven protocols for its comprehensive in vitro profiling. Our approach is grounded in the understanding that a molecule's story is told through its interactions, and it is our role to design the experiments that allow that story to be heard with clarity and precision.
Structural Analysis and Rationale for Target Selection
The structure of this compound is a compelling starting point for targeted investigation. The pyrimidine core is a well-established pharmacophore in a multitude of approved and investigational drugs. Its nitrogen atoms are excellent hydrogen bond acceptors and can play a crucial role in binding to the hinge region of protein kinases, often acting as an ATP-competitive inhibitor.[1][2] The 4-(phenylamino)pyrimidine scaffold, in particular, is a cornerstone of many kinase inhibitors targeting enzymes such as EGFR, VEGF, and CDKs.[1]
Furthermore, recent research has highlighted the potential of 4-pyrimidine methanamine derivatives as inhibitors of deubiquitinating enzymes (DUBs), such as the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[3] This emerging target class is critical in the DNA damage response, making its inhibitors promising candidates for cancer therapy.[3] The presence of the N-methyl-phenylmethanamine group provides additional avenues for interaction within an enzyme's active site, potentially contributing to both potency and selectivity.
Based on this structural analysis, the primary hypothesized enzyme targets for this compound are:
-
Protein Kinases: Particularly those implicated in oncology, such as tyrosine kinases (e.g., Src, Abl, EGFR, FGFR) and serine/threonine kinases (e.g., JAK, mTOR).[4][5][6][7]
-
Deubiquitinating Enzymes (DUBs): A growing class of therapeutic targets where pyrimidine-based scaffolds are showing promise.[3]
This guide will, therefore, focus on the methodologies to screen and characterize the inhibitory activity of this compound against these two key enzyme families.
A Phased Approach to In Vitro Enzyme Inhibition Profiling
A systematic, multi-phased approach is essential for a thorough and efficient characterization of a novel compound's enzyme inhibition profile. The following workflow is designed to move from broad screening to detailed mechanistic studies.
Phase 1: Primary Screening
The initial step is to perform a broad screen of the compound against a panel of relevant enzymes at a single, high concentration (typically 1-10 µM) to identify potential "hits."
2.1.1. Kinase Screening Protocol (Exemplar: ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare kinase buffer, kinase/substrate solution, and ATP solution according to the assay kit manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the compound solution or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 6 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the vehicle control. "Hits" are typically defined as compounds causing >50% inhibition.
-
2.1.2. DUB Screening Protocol (Exemplar: Ubiquitin-Rhodamine 110 Assay)
This is a fluorescence-based assay that measures the cleavage of a quenched substrate (ubiquitin-rhodamine 110) by a DUB, resulting in an increase in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare DUB assay buffer and a solution of the DUB enzyme.
-
Prepare a solution of the ubiquitin-rhodamine 110 substrate.
-
-
Enzyme Reaction:
-
In a black, 384-well plate, add the compound solution or DMSO (vehicle control).
-
Add the DUB enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition relative to the vehicle control.
-
Phase 2: Dose-Response and IC50 Determination
For any "hits" identified in the primary screen, the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Step-by-Step Methodology:
-
Serial Dilution: Prepare a series of dilutions of the compound (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
Assay Performance: Perform the relevant kinase or DUB assay as described in Phase 1, but with the range of compound concentrations.
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
The results should be summarized in a clear and concise table.
| Enzyme Target | Compound IC50 (µM) |
| Kinase A | Value |
| Kinase B | Value |
| DUB X | Value |
| DUB Y | Value |
Phase 3: Mechanism of Inhibition (MoA) Studies
For the most potent and interesting hits, it is crucial to understand their mechanism of inhibition (MoA). For kinase inhibitors with a pyrimidine scaffold, the most likely MoA is ATP-competitive inhibition.
Experimental Protocol for Determining MoA:
-
Matrix of Concentrations: Set up a matrix of experiments where the concentration of the substrate (ATP for kinases) is varied across a range (e.g., 0.5x to 10x its Km value) and the concentration of the inhibitor is also varied (e.g., 0x, 0.5x, 1x, and 2x its IC50 value).
-
Assay Performance: Run the enzyme assay under each of these conditions and measure the initial reaction rates.
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/rate vs. 1/[substrate]).
-
Analyze the pattern of the lines:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
-
Hypothetical Signaling Pathway and Therapeutic Rationale
Should this compound prove to be a potent kinase inhibitor, for instance, of a receptor tyrosine kinase (RTK) involved in cancer, its mechanism would involve blocking the downstream signaling cascade that promotes cell proliferation and survival.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of this compound. By leveraging knowledge of its structural relatives, we have identified protein kinases and deubiquitinases as high-priority targets. The detailed, phased experimental plan ensures a systematic and efficient elucidation of its inhibitory profile, from initial hit identification to a deeper understanding of its mechanism of action.
Upon successful identification of potent inhibitory activity, future research should focus on:
-
Selectivity Profiling: Screening the compound against a wider panel of kinases and DUBs to determine its selectivity profile.
-
In-Cellular Target Engagement: Confirming that the compound inhibits its target enzyme within a cellular context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Progressing the most promising compounds into preclinical models of relevant diseases.
The journey of a novel compound from a structural concept to a potential therapeutic is paved with rigorous and well-designed experiments. This guide provides the foundational steps for that journey for this compound.
References
-
BenchChem. (2025). An In-depth Technical Guide on the Biological Activity of 4-Pyrimidine Methanamine and Its Derivatives. Retrieved from BenchChem website.[3]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.[4]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][3]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155.[5]
-
Chang, J. W., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters.[6]
-
Dang, Y., et al. (2025). Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors. European Journal of Medicinal Chemistry.[7]
-
ResearchGate. (2025). Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy. Retrieved from ResearchGate.[1]
-
BenchChem. (2025). A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Derivatives. Retrieved from BenchChem website.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Suzuki Coupling of 2-Chloropyrimidine with 4-(Aminomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing a Key Biaryl Moiety for Pharmaceutical Research
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of bioactive molecules.[2] This application note provides a detailed, field-proven protocol for the Suzuki coupling of 2-chloropyrimidine with 4-(aminomethyl)phenylboronic acid. This specific transformation is of significant interest as it combines a key pyrimidine heterocycle with a functionalized phenyl ring, yielding a versatile building block for drug discovery programs.
The primary challenge in this synthesis is the presence of a reactive primary amine on the boronic acid partner. Primary amines can act as nucleophiles and potentially interfere with the palladium catalyst, leading to undesired side reactions or catalyst deactivation. To ensure a robust and high-yielding protocol, a protection-coupling-deprotection strategy is employed. The amine functionality of 4-(aminomethyl)phenylboronic acid is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the Suzuki coupling and can be efficiently removed under acidic conditions post-coupling.[3]
This guide will provide a step-by-step methodology, explain the rationale behind the choice of reagents and conditions, and offer insights into reaction monitoring and product purification.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-chloropyrimidine), forming a Pd(II) complex.[1]
-
Transmetalation: The organic group from the organoboron compound (the Boc-protected phenylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Experimental Protocol
This protocol is divided into two main parts: the Suzuki coupling reaction and the subsequent deprotection of the amine.
Part 1: Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Chloropyrimidine | 114.54 | 1.00 g | 8.73 | 1.0 |
| 4-(N-Boc-aminomethyl)phenylboronic acid | 251.10 | 2.42 g | 9.60 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.50 g | 0.43 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.41 g | 17.46 | 2.0 |
| 1,4-Dioxane | - | 40 mL | - | - |
| Water (degassed) | - | 10 mL | - | - |
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.00 g, 8.73 mmol), 4-(N-Boc-aminomethyl)phenylboronic acid (2.42 g, 9.60 mmol), tetrakis(triphenylphosphine)palladium(0) (0.50 g, 0.43 mmol), and potassium carbonate (2.41 g, 17.46 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.[1]
-
Solvent Addition: Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe. The use of a mixed aqueous-organic solvent system is common in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[8]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the Boc-protected product.
Part 2: Boc Deprotection
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Notes |
| Boc-protected product | - | 1.0 equiv | From Part 1 |
| Trifluoroacetic Acid (TFA) | 114.02 | 5-10 equiv | |
| Dichloromethane (DCM) | 84.93 | - | Solvent |
| Saturated Sodium Bicarbonate Solution | - | - | For neutralization |
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected product (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Cool the solution in an ice bath and add trifluoroacetic acid (TFA, 5-10 equiv) dropwise. The Boc group is highly sensitive to acid and will be cleaved.[5]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Redissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Final Product: Filter and concentrate the solution to yield the final product, 2-(4-(aminomethyl)phenyl)pyrimidine. The product can be further purified by recrystallization or chromatography if necessary.
Causality and Experimental Choices
-
Choice of Protecting Group: The Boc group is ideal for this synthesis due to its stability to the basic and nucleophilic conditions of the Suzuki coupling.[3] Its removal under acidic conditions is orthogonal to the coupling step, ensuring a clean transformation.[5]
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings.[8] For less reactive chlorides, more specialized ligand systems might be considered to improve reaction rates and yields.[7]
-
Base Selection: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions.[8] The choice of base can be critical, and other options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial for challenging substrates.[7]
-
Solvent System: The combination of an ethereal solvent like 1,4-dioxane and water provides a good medium for dissolving both the organic starting materials and the inorganic base, facilitating the reaction.[8] Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or No Conversion | Inactive catalyst | Use fresh, high-quality catalyst. Ensure a strictly inert atmosphere. |
| Low reaction temperature | Increase the temperature to 100 °C. | |
| Ineffective base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Formation of Side Products | Protodeboronation of boronic acid | Use anhydrous solvents and a non-aqueous base if possible. |
| Homocoupling of boronic acid | Ensure thorough degassing of the reaction mixture. | |
| Incomplete Deprotection | Insufficient acid or reaction time | Increase the amount of TFA or prolong the reaction time. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 2-(4-(aminomethyl)phenyl)pyrimidine via a Suzuki-Miyaura cross-coupling reaction. By employing a Boc protection strategy, the inherent reactivity of the primary amine is masked, allowing for a clean and efficient coupling. The subsequent deprotection under acidic conditions yields the desired product in good purity. This methodology is well-suited for researchers in medicinal chemistry and drug development who require access to this valuable synthetic intermediate.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Ashenhurst, J. (2023, June 12). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Suzuki reaction. Retrieved from [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Role of the Base in the Suzuki–Miyaura Cross-Coupling Reaction. Chemical Reviews, 104(6), 3079–3159.
- Mlinarič, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(22), 5469.
-
Byju's. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
In Vitro Assay Protocols for the Characterization of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine as a Putative Kinase Inhibitor
Senior Application Scientist Note: This document provides a structured, in-depth guide for researchers, scientists, and drug development professionals on the in vitro characterization of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine. The chemical structure, featuring a pyrimidin-2-amine core, is a privileged scaffold frequently found in potent protein kinase inhibitors.[1][2] Numerous approved drugs and clinical candidates targeting kinases for diseases like cancer share this structural motif.[3][4][5]
Our hypothesis, therefore, is that this compound functions as a kinase inhibitor. A recent study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, which are close structural analogs, identified potent and selective inhibitors of Janus Kinase 2 (JAK2).[6] Consequently, the following protocols are designed to rigorously test this hypothesis, starting with direct biochemical assays against a relevant kinase (using JAK2 as a primary example) and progressing to cell-based assays to determine functional potency and target engagement.
Part 1: Biochemical Potency Assessment via In Vitro Kinase Assay
Scientific Principle: The Rationale for Direct Enzyme Inhibition Assays
To validate a compound as a kinase inhibitor, the first and most direct test is a biochemical assay. This in vitro method isolates the kinase enzyme, its substrate, and the energy source (ATP) from the complex cellular environment. The primary goal is to measure the compound's ability to block the catalytic activity of the kinase—specifically, the transfer of a phosphate group from ATP to a peptide or protein substrate.[7][8] By performing this assay across a range of compound concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency. Modern kinase assays often use luminescence-based detection, where the amount of ATP consumed during the reaction is measured. As the inhibitor's concentration increases, kinase activity decreases, resulting in less ATP consumption and a lower luminescent signal.[9][10]
Detailed Protocol 1: Luminescence-Based In Vitro JAK2 Kinase Assay
This protocol is adapted for a generic luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, to quantify JAK2 activity.[9]
A. Materials and Reagents
-
Recombinant human JAK2 enzyme (JH1 domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, ultra-pure
-
This compound (Test Compound)
-
Ruxolitinib (Positive Control Inhibitor)[10]
-
DMSO (Vehicle Control)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and sterile tips
-
Luminometer plate reader
B. Step-by-Step Experimental Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the Test Compound and the Positive Control (Ruxolitinib) in 100% DMSO.
-
Create a serial dilution series of the Test Compound and Positive Control in DMSO. A common approach is an 11-point, 3-fold serial dilution, starting from 1 mM. This will cover a broad concentration range to accurately determine the IC50.
-
Prepare a "Vehicle Control" well containing only DMSO.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted compounds, positive control, or vehicle control (DMSO) to the appropriate wells of the assay plate.[9]
-
Include "Blank" wells that will contain assay buffer but no enzyme to measure background luminescence.
-
-
Reaction Master Mix Preparation:
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and the peptide substrate. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase, if known, to ensure sensitive detection of competitive inhibitors. For JAK2, a concentration of 10-15 µM ATP is a common starting point.
-
Add 12.5 µL of this master mix to each well.[9]
-
-
Initiating the Kinase Reaction:
-
Dilute the recombinant JAK2 enzyme in Kinase Assay Buffer to a predetermined optimal concentration (this should be determined empirically to yield a robust signal).
-
Initiate the reaction by adding 10 µL of the diluted JAK2 enzyme to all wells except the "Blank" wells. Add 10 µL of Kinase Assay Buffer to the "Blank" wells.[9]
-
The final reaction volume will be 25 µL. The final DMSO concentration should not exceed 1% to avoid solvent-induced artifacts.
-
-
Incubation:
-
Cover the plate and incubate at 30°C for 45-60 minutes.[9]
-
-
Signal Detection:
-
Following the manufacturer's protocol for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze a luciferase reaction. Incubate for another 30-45 minutes at room temperature.[9]
-
Read the luminescence signal on a compatible plate reader.
-
C. Data Analysis and Presentation
-
Subtract the average luminescence signal of the "Blank" wells from all other wells.
-
Normalize the data by setting the average signal from the "Vehicle Control" (DMSO) wells as 100% activity and the signal from a high concentration of the Positive Control (or no enzyme) as 0% activity.
-
Plot the normalized percent inhibition against the logarithmic concentration of the Test Compound.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
| Parameter | Description | Example Value |
| Test Compound | This compound | - |
| Target Kinase | Recombinant Human JAK2 (JH1) | - |
| ATP Concentration | Set at approximate Km | 15 µM |
| Incubation Time | Duration of kinase reaction | 60 minutes |
| Detection Method | ADP-Glo™ Luminescence | - |
| Calculated IC50 | Concentration for 50% inhibition | (To be determined) |
| Positive Control | Ruxolitinib IC50 | ~3 nM[11] |
| Table 1: Summary of Biochemical Assay Parameters and Expected Data Output. |
Part 2: Cellular Activity Assessment
Scientific Principle: From Enzyme to Cell
A potent biochemical inhibitor may not be effective in a cellular context due to poor membrane permeability, rapid efflux, or metabolic instability. Therefore, cell-based assays are a critical next step.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance. By treating a kinase-dependent cancer cell line with the compound, we can determine its effect on cell survival and calculate a half-maximal growth inhibition concentration (GI50 or cellular IC50).
Detailed Protocol 2: MTT Cell Viability Assay
This protocol outlines the procedure for assessing the cytotoxic or cytostatic effects of the test compound on a relevant cancer cell line (e.g., K-562, a chronic myelogenous leukemia line, or a cell line dependent on JAK2 signaling).[3]
A. Materials and Reagents
-
K-562 or other suitable cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test Compound and Positive Control (e.g., Ruxolitinib)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate spectrophotometer (ELISA reader)
B. Step-by-Step Experimental Procedure
-
Cell Plating:
-
Harvest cells during their logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[14]
-
Include control wells with medium only to serve as a background blank.
-
Incubate the plate overnight to allow cells to attach (if adherent) and recover.
-
-
Compound Treatment:
-
Prepare a 2X concentration serial dilution of the Test Compound and Positive Control in complete culture medium from your 10 mM DMSO stock.
-
Carefully add 100 µL of the 2X compound dilutions to the corresponding wells containing 100 µL of cell suspension, resulting in a final volume of 200 µL and the desired 1X final compound concentrations.
-
Add 100 µL of medium containing the equivalent percentage of DMSO to the "Vehicle Control" wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a CO2 incubator. The duration should be sufficient for the effects on cell proliferation to become apparent (approximately two cell doubling times).
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals (for adherent cells) or centrifuge the plate and then remove the supernatant (for suspension cells).
-
Add 150 µL of the Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[14]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Reading:
C. Data Analysis and Presentation
-
Subtract the average absorbance of the "Medium Blank" wells from all other wells.
-
Normalize the data by setting the average absorbance of the "Vehicle Control" (DMSO) wells as 100% viability.
-
Plot the percentage of cell viability against the logarithmic concentration of the Test Compound.
-
Fit the data using a four-parameter logistic (4PL) model to calculate the GI50/IC50 value.
| Parameter | Description | Example Value |
| Cell Line | Kinase-dependent cancer cell line | K-562 |
| Seeding Density | Cells per well | 5,000 |
| Treatment Duration | Duration of compound exposure | 72 hours |
| Assay Readout | MTT absorbance at 570 nm | - |
| Calculated GI50 | Concentration for 50% growth inhibition | (To be determined) |
| Table 2: Summary of Cell-Based Assay Parameters and Expected Data Output. |
Part 3: Target Engagement and Downstream Effects (Advanced Protocols)
Principle of Target Engagement and Pathway Analysis
Confirming that a compound inhibits a target in a biochemical assay and reduces cell viability is crucial. However, to build a stronger case, it is essential to demonstrate that the compound physically binds to its intended target within the complex environment of a live cell and subsequently modulates the downstream signaling pathway.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[16] When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature. This shift can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (un-denatured) target protein remaining via Western blot or mass spectrometry.[17][18][19]
-
Western Blotting for Phosphorylation: For kinase inhibitors, the most direct evidence of target modulation is a decrease in the phosphorylation of the kinase itself (autophosphorylation) or its direct downstream substrates. Western blotting using phospho-specific antibodies is the gold-standard technique for this analysis.[20][21][22] A successful inhibitor should reduce the phospho-protein signal without affecting the total protein levels.[23]
These advanced protocols provide the mechanistic link between the compound's biochemical activity and its cellular phenotype.
Visualizations
Sources
- 1. mdpi.com [mdpi.com]
- 2. pure.dongguk.edu [pure.dongguk.edu]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. atcc.org [atcc.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
"cell-based assays for evaluating N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine efficacy"
Application Note & Protocols
Topic: Cell-Based Assays for Evaluating the Efficacy of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
Audience: Researchers, scientists, and drug development professionals.
A Multi-Assay Strategy for Characterizing the Cellular Efficacy of this compound, a Putative Kinase Inhibitor
Abstract
The pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] this compound belongs to this chemical class, suggesting its potential as a modulator of cellular signaling pathways frequently dysregulated in diseases like cancer.[1][3] Evaluating the efficacy of such a compound requires a multi-faceted approach that moves beyond simple viability metrics to confirm its mechanism of action. This guide provides a comprehensive, field-tested framework for characterizing the cellular efficacy of this compound, beginning with broad phenotypic effects and progressively narrowing the focus to specific molecular interactions. We present a suite of validated cell-based assays to quantify cell viability, measure apoptosis induction, confirm direct target engagement, and analyze the modulation of downstream signaling pathways.
Introduction: Building a Complete Efficacy Profile
A successful drug candidate must not only demonstrate a desired biological effect but must also act through a well-defined mechanism of action. Relying on a single assay, such as cell viability, can be misleading; a compound may reduce cell viability through off-target toxicity rather than the intended on-target activity.[4][5] Therefore, a robust evaluation strategy integrates a series of orthogonal assays to build a complete and validated efficacy profile.
This guide is structured to follow a logical experimental progression:
-
Phenotypic Screening: Does the compound impact cell health and proliferation? (Cell Viability Assay)
-
Mechanistic Elucidation: If so, is it inducing programmed cell death? (Apoptosis Assay)
-
Target Validation: Does the compound physically bind its intended target in the cellular environment and inhibit its function? (Target Engagement & Pathway Analysis)
This integrated workflow ensures that the observed phenotype is directly linked to a specific molecular mechanism, providing the confidence needed to advance a compound through the drug discovery pipeline.
Experimental Workflow Overview
The following diagram illustrates the logical flow for a comprehensive efficacy evaluation.
Caption: Integrated workflow for compound efficacy testing.
Foundational Efficacy Assessment: Cell Viability & Proliferation
The initial step is to determine if this compound has a cytotoxic or cytostatic effect on the target cell line. Tetrazolium salt-based assays are a reliable and high-throughput method for this purpose.[6][7]
Scientific Rationale: Why the XTT Assay?
Both MTT and XTT assays measure cell viability by quantifying the metabolic activity of living cells.[8] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product.[8][9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a water-insoluble purple formazan, requiring an additional solubilization step with an organic solvent like DMSO.[6][8] This step increases hands-on time and can introduce variability.[10]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan product, eliminating the need for the solubilization step.[8][10] This streamlines the protocol, reduces potential errors, and makes it highly suitable for high-throughput screening.[10]
For these reasons, the XTT assay is the recommended primary screening method.
Protocol 1: XTT Cell Viability Assay
Principle: Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.[6][8]
Materials:
-
Target cells in culture
-
96-well, clear, flat-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical starting range is 0.01 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include a "vehicle control" with DMSO only.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells (in triplicate).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[8]
-
Gently shake the plate to ensure a homogenous mixture.
-
Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract non-specific background absorbance.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Mechanistic Insight: Apoptosis Induction
If the compound reduces cell viability, the next critical question is how. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. This process is executed by a family of proteases called caspases.
Scientific Rationale: Why the Caspase-Glo® 3/7 Assay?
Caspase-3 and Caspase-7 are key effector caspases that are activated during the final stages of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method that measures their combined activity.[11]
Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) in a buffer that promotes cell lysis.[11] When added to cells, the reagent lyses the cells and liberates the substrate. Active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal.[11] This signal is directly proportional to the amount of caspase activity and, therefore, the level of apoptosis. The "add-mix-measure" format makes it simple and ideal for high-throughput analysis.[11][12]
Protocol 2: Caspase-Glo® 3/7 Assay
Materials:
-
Cells cultured and treated in a 96-well, white-walled, clear-bottom plate (essential for luminescence)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the XTT protocol, but use a white-walled 96-well plate suitable for luminescence.
-
It is crucial to include a positive control for apoptosis (e.g., Staurosporine) to validate the assay's performance.[13]
-
-
Assay Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate vial. Mix gently by inversion until the substrate is thoroughly dissolved.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. The volume should be equal to the volume of cell culture medium in the well.[12]
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Plot the fold change against the compound concentration to generate a dose-response curve and determine the EC50 for apoptosis induction.
-
Target Validation: Direct Engagement and Pathway Modulation
Observing a phenotype (decreased viability, increased apoptosis) is not sufficient. It is essential to confirm that this compound directly binds its intended molecular target and functionally inhibits the downstream signaling pathway.[5][14] Given its structure, we hypothesize the target is a protein kinase.
Hypothetical Signaling Pathway
The diagram below illustrates a generic kinase signaling pathway that is often the target of pyrimidine-based inhibitors.
Caption: Inhibition of a kinase signaling pathway.
Part A: Confirming Target Engagement with CETSA®
Scientific Rationale: The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying direct drug-target engagement within intact cells.[4] The principle is based on ligand-induced thermal stabilization. When a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation.[4] By heating cell lysates to various temperatures, one can observe that the target protein remains soluble at higher temperatures in the presence of the binding compound compared to its absence.[4]
Protocol 3: Western Blotting for Pathway Modulation Analysis
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.[15][16] By using phospho-specific antibodies, we can measure the phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates.[17] A potent and specific inhibitor should decrease the levels of these phosphorylated proteins in a dose-dependent manner without affecting the total protein levels.[17][18]
Materials:
-
Cells cultured and treated in 6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TargetKinase, anti-Total-TargetKinase, anti-phospho-Substrate, anti-Total-Substrate, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology:
-
Cell Culture, Treatment, and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat with various concentrations of this compound for a short duration (e.g., 1-4 hours) to capture immediate signaling effects.
-
Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer containing inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TargetKinase) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal to account for any loading differences.
-
The blot can be stripped and re-probed for total protein and loading controls.
-
Data Interpretation and Integration
By combining the results from these assays, a comprehensive efficacy profile can be constructed.
Quantitative Data Summary
| Assay | Parameter Measured | Key Metric | Example Result (Hypothetical) | Interpretation |
| XTT Assay | Metabolic Activity / Cell Viability | IC50 | 1.2 µM | The compound inhibits cell proliferation or is cytotoxic at a low micromolar concentration. |
| Caspase-Glo® 3/7 | Caspase-3/7 Activity | EC50 | 1.5 µM | The observed loss of viability is mediated, at least in part, by the induction of apoptosis. |
| Western Blot | Protein Phosphorylation | IC50 (Inhibition) | 0.8 µM | The compound inhibits the target kinase activity at a sub-micromolar concentration, consistent with on-target action. |
The close correlation between the IC50 values for pathway inhibition, apoptosis induction, and cell viability provides strong evidence that the compound's cytotoxic effect is a direct result of its intended on-target activity.
Conclusion
Evaluating the efficacy of a novel compound like this compound demands a rigorous, multi-assay approach. The protocols outlined in this guide provide a validated workflow to move from a general phenotypic observation to a specific, evidence-based mechanism of action. By systematically assessing cell viability (XTT), apoptosis (Caspase-Glo®), and pathway modulation (Western Blot), researchers can confidently determine a compound's cellular efficacy and make informed decisions for its continued development.
References
- Benchchem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
- Biotech Spain. (2025, December 29). XTT Assays vs MTT.
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
Biocompare.com. (2022, November 4). Caspase-Glo® 3/7 Assay for Apoptosis Detection | Kit/Reagent Review. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
PubMed. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Springer Nature Experiments. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Determining target engagement in living systems. Retrieved from [Link]
-
PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
-
NCBI Bookshelf - LiverTox. (2021, January 22). Methenamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Methenamine. Retrieved from [Link]
-
PubMed. (2023, August 1). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved from [Link]
-
PubMed. (2025, October 21). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. Retrieved from [Link]
-
PubMed. (n.d.). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][19]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]
-
PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved from [Link]
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. biotech-spain.com [biotech-spain.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 12. biocompare.com [biocompare.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Target Engagement Assay Services [conceptlifesciences.com]
- 15. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 19. Caspase-Glo® 3/7 3D Assay [promega.jp]
Application Notes & Protocols: Comprehensive Handling and Storage of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
Introduction: Understanding N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
This compound is a substituted methanamine derivative containing a pyrimidine ring, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motifs suggest its potential as a building block in the synthesis of pharmacologically active molecules. The presence of a secondary amine and an aromatic pyrimidine ring dictates its chemical reactivity, stability, and, consequently, the necessary precautions for its handling and storage.
These guidelines have been developed to provide researchers, scientists, and drug development professionals with a detailed framework for the safe and effective management of this compound in a laboratory setting. Adherence to these protocols is critical not only for ensuring the personal safety of laboratory personnel but also for maintaining the integrity and purity of the compound, which is paramount for reproducible experimental outcomes. This document provides a risk-based approach, explaining the rationale behind each procedural step to foster a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound may not be extensively documented in publicly available literature, a risk assessment can be conducted based on its chemical structure and the known hazards of analogous compounds. The primary functional groups of concern are the secondary amine and the pyrimidine ring.
-
Potential Health Hazards: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Aromatic compounds can have varying degrees of toxicity, and it is prudent to assume this compound may be harmful if inhaled, ingested, or absorbed through the skin.
-
Chemical Reactivity: The amine group can react with strong oxidizing agents. The compound's stability under various conditions, such as exposure to light, air, and temperature fluctuations, should be considered to prevent degradation and the formation of unknown byproducts.
A thorough risk assessment should be performed before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is recommended to consult a glove compatibility chart for specific solvents being used. Double-gloving is advised when handling concentrated solutions or the neat compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
-
Body Protection: A laboratory coat that is fully buttoned is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid compound or volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, or if there is a risk of aerosol generation, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.
Standard Operating Procedures for Handling
The following protocols are designed to minimize exposure and maintain the integrity of this compound.
Receiving and Initial Inspection
-
Upon receipt, visually inspect the exterior of the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Follow your institution's emergency procedures for handling damaged chemical packages.
-
If the exterior is intact, transfer the package to a designated receiving area, preferably within a chemical fume hood.
-
Don the appropriate PPE before opening the package.
-
Carefully open the outer packaging and inspect the primary container for any breaches in the seal.
-
Verify that the compound name and other identifiers on the label match the order information.
-
Affix a label with the date of receipt and the intended user's name.
Weighing and Dispensing the Solid Compound
This procedure should always be performed inside a chemical fume hood or a ventilated balance enclosure.
-
Designate a specific area within the fume hood for weighing.
-
Place a weigh boat on the analytical balance and tare it.
-
Using a clean, dedicated spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid generating dust.
-
If any solid is spilled, clean it up immediately following the spill management protocol (Section 6.0).
-
Securely close the primary container immediately after dispensing.
-
Transfer the weighed compound to the reaction vessel or dissolution solvent within the fume hood.
Preparation of Solutions
-
Calculate the required amounts of the compound and solvent beforehand.
-
Add the weighed this compound to the solvent in a suitable container (e.g., volumetric flask, beaker).
-
Stir the mixture gently to dissolve the compound. Sonication may be used to aid dissolution if necessary, ensuring the container is properly sealed to prevent aerosolization.
-
Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
Storage Guidelines for Optimal Stability
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring its suitability for long-term research applications.
| Parameter | Short-Term Storage (Working Stock) | Long-Term Storage (Primary Stock) |
| Temperature | 2-8 °C (Refrigerated) | -20 °C (Frozen) |
| Atmosphere | Tightly sealed container | Tightly sealed container, consider inert gas (Argon or Nitrogen) backfill |
| Light | Protect from light (Amber vial or stored in the dark) | Protect from light (Amber vial or stored in a light-blocking container) |
| Moisture | Store in a desiccated environment if possible | Store in a desiccated environment, use of a desiccator is highly recommended |
Incompatible Materials: Avoid storing near strong oxidizing agents, strong acids, and acid chlorides.
Spill Management and Emergency Procedures
Prompt and correct response to a spill is critical to mitigate potential hazards.
Small Spills (Solid or Solution)
-
Alert personnel in the immediate area.
-
If flammable solvents are involved, extinguish all nearby ignition sources.
-
Wearing the appropriate PPE, cover the spill with an absorbent material suitable for the substance (e.g., universal absorbent pads, vermiculite).
-
Gently sweep the absorbed material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol, water), followed by soap and water.
-
Place all contaminated cleaning materials into the chemical waste container.
Large Spills
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
If it is safe to do so, close the doors to the affected area to contain vapors.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound and any other chemicals involved.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Visual Workflow Diagrams
The following diagrams provide a visual representation of the key handling and emergency procedures.
Caption: Workflow for Handling this compound.
Caption: Emergency Response Protocol for a Chemical Spill.
References
Note: As a specific, detailed Safety Data Sheet for this compound was not available through public searches, the safety and handling procedures outlined are based on general principles of chemical safety for analogous compounds. Always refer to the supplier-specific SDS upon receipt of the chemical.
Application Notes and Protocols for Kinase Inhibitor Screening: A Guide for Researchers Utilizing Novel Pyrimidine-Based Compounds
Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibitor Discovery
Protein kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central regulators of a myriad of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other conditions.[2] Within the landscape of kinase inhibitor discovery, the pyrimidine nucleus has emerged as a "privileged scaffold".[3] This is due to its ability to mimic the adenine ring of ATP and form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[4] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency and selectivity against specific kinase targets.[5]
This document provides a comprehensive guide for researchers and drug development professionals on the utilization of a novel pyrimidine-based compound, N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine , in kinase inhibitor screening. While this specific molecule may not be extensively documented in publicly available literature, its structural features—a 2-substituted pyrimidine, a central phenyl ring, and an N-methylaminomethyl group—are present in known kinase inhibitors. This guide will, therefore, leverage established principles of kinase inhibitor screening and structure-activity relationships (SAR) of related pyrimidine derivatives to provide a robust framework for its investigation.
Structural Rationale and Potential Kinase Targets
The structure of this compound suggests its potential as a kinase inhibitor. The 2-phenylpyrimidine core is a common feature in many kinase inhibitors, including the approved drug Imatinib, a 2-phenylaminopyrimidine derivative used in the treatment of chronic myelogenous leukemia.[6] The pyrimidine ring is expected to anchor the molecule in the ATP-binding pocket by forming hydrogen bonds with the kinase hinge region. The phenyl group can engage in hydrophobic interactions within the active site, and its substitution pattern is critical for determining selectivity.[7]
The N-methylaminomethyl group at the 4-position of the phenyl ring is of particular interest. Similar N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as selective inhibitors of Janus kinase 2 (JAK2), a key player in myeloproliferative neoplasms.[8] The aminomethyl group in these compounds often interacts with the solvent-exposed region of the kinase, and its basicity can contribute to cell permeability and overall pharmacokinetic properties. The N-methylation in the user's compound could modulate its basicity, lipophilicity, and steric interactions, potentially altering its kinase selectivity profile.
Given these structural similarities, potential kinase targets for this compound could include, but are not limited to:
-
Tyrosine Kinases: such as Abl, Src family kinases, JAK family kinases, and receptor tyrosine kinases like EGFR and VEGFR.[9][10]
-
Serine/Threonine Kinases: including Aurora kinases and Polo-like kinases, which are crucial for cell cycle regulation.[11]
A broad initial screening against a panel of diverse kinases is highly recommended to identify the primary targets of this novel compound.
Experimental Workflow for Kinase Inhibitor Profiling
A systematic approach is essential for characterizing a novel kinase inhibitor. The following workflow outlines the key stages, from initial biochemical screening to cellular validation.
Figure 1: A comprehensive workflow for the evaluation of a novel kinase inhibitor, from initial biochemical screening to detailed mechanism of action studies.
Protocols for Kinase Inhibitor Screening
The choice of assay technology is critical and depends on factors such as throughput requirements, the nature of the kinase and substrate, and the desired endpoint. This section provides detailed protocols for widely used biochemical and cell-based assays.
Biochemical Assays: Measuring Direct Enzyme Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[12] They are highly amenable to high-throughput screening (HTS).[13]
1. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® assays are a popular choice for their robustness, high sensitivity, and low background.[14] The KinEASE™ platform offers a universal approach for both serine/threonine and tyrosine kinases.[15]
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665. When the europium and XL665 are brought into proximity through binding to the phosphorylated substrate, a FRET signal is generated.
Protocol:
-
Compound Dispensing: Dispense 0.5 µL of the test compound (this compound) at various concentrations into a 384-well low-volume plate. Include a DMSO control.
-
Enzyme Addition: Add 5.5 µL of the kinase solution (e.g., JAK2) in enzymatic buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.[16]
-
Substrate Addition: Add 2 µL of the biotinylated substrate solution.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Enzymatic Reaction: Incubate for the desired time (e.g., 30 minutes) at room temperature.[16]
-
Detection: Stop the reaction by adding 10 µL of the HTRF detection mix containing europium-labeled anti-phospho-antibody and streptavidin-XL665 in detection buffer.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio (665/620) is proportional to the extent of substrate phosphorylation.
2. AlphaLISA® Kinase Assay
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based technology that is well-suited for kinase assays, including those with full-length protein substrates.[17][18]
Principle: This assay utilizes biotinylated substrates that are captured by streptavidin-coated Donor beads. A phospho-specific antibody is conjugated to an Acceptor bead. Upon kinase-mediated phosphorylation of the substrate, the Donor and Acceptor beads are brought into close proximity. Laser excitation of the Donor beads releases singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.[19]
Protocol:
-
Reaction Setup: In a 384-well plate, mix the kinase, biotinylated substrate, and the test compound.
-
Reaction Initiation: Add ATP to start the reaction. Incubate for a predetermined time at room temperature.
-
Detection: Stop the reaction by adding a detection mix containing EDTA, AlphaLISA® Acceptor beads conjugated to the anti-phospho-antibody, and Streptavidin-coated Donor beads.
-
Incubation: Incubate in the dark for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.
3. Caliper Microfluidic Mobility-Shift Assay
This technology provides a direct measurement of substrate and product, offering high-quality, reproducible data.[5]
Principle: The assay measures the electrophoretic mobility shift that occurs when a fluorescently labeled peptide substrate is phosphorylated by a kinase. The substrate and the phosphorylated product are separated in a microfluidic chip and detected by laser-induced fluorescence.[20]
Protocol:
-
Compound Preparation: Serially dilute the test compound in DMSO and then further dilute in assay buffer.
-
Reaction Setup: In a microtiter plate, add the diluted compound, followed by the kinase enzyme mix.
-
Reaction Initiation: Add the substrate mix containing the fluorescently labeled peptide and ATP in a buffer containing MgCl2.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 25 minutes).[21]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.[21]
-
Data Acquisition: The plate is then read on a Caliper EZ Reader or a similar instrument, which automatically samples each well and performs the microfluidic separation and detection.
Data Presentation for Biochemical Assays
| Assay Type | Principle | Throughput | Key Advantages |
| HTRF® | FRET-based detection of phosphorylation | High | Homogeneous, robust, sensitive |
| AlphaLISA® | Proximity-based chemiluminescence | High | No-wash, suitable for large substrates |
| Caliper | Microfluidic mobility shift | Medium to High | Direct measurement of substrate and product |
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are crucial for validating the activity of a compound in a more biologically relevant environment.[22] They provide insights into cell permeability, target engagement, and effects on downstream signaling pathways.
1. Cellular Phosphorylation Assay
This assay measures the phosphorylation status of a kinase's substrate within intact cells.
Principle: Cells are treated with the test compound, and then the level of phosphorylation of a specific substrate is quantified, typically using an ELISA or AlphaLISA® format.
Protocol:
-
Cell Culture: Plate cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Detection: Quantify the amount of the phosphorylated substrate in the cell lysate using a specific antibody-based detection method like ELISA or AlphaLISA®.
2. Cell Proliferation/Viability Assay
This assay determines the effect of the kinase inhibitor on the growth and survival of cancer cell lines that are known to be dependent on the activity of the target kinase.
Principle: The number of viable cells is quantified after treatment with the test compound. Common methods include MTT assays or ATP-based luminescence assays (e.g., CellTiter-Glo®).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to attach overnight, treat them with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
Data Analysis and Interpretation
For dose-response experiments, the percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a four-parameter logistic equation using graphing software such as GraphPad Prism.
A low IC50 value in a biochemical assay indicates high potency. However, it is the combination of high biochemical potency and significant cellular activity that identifies a promising lead compound for further development. Discrepancies between biochemical and cellular potency can be due to factors such as poor cell permeability, compound efflux, or off-target effects.
Conclusion and Future Directions
The pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. The novel compound, this compound, possesses structural features that suggest it is a promising candidate for kinase inhibition. The systematic application of the biochemical and cellular screening protocols outlined in this guide will enable a thorough characterization of its potency, selectivity, and cellular efficacy. The results of these studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of pyrimidine-based kinase inhibitors, thereby guiding the design of next-generation targeted therapies.
References
-
Protein Kinase Inhibitors. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5236. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). Current Medicinal Chemistry, 30(31), 3535-3564. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]
-
High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. (2007). ASSAY and Drug Development Technologies, 5(3), 373-382. [Link]
-
Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2013). MedChemComm, 4(3), 578-583. [Link]
-
Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. (2022). European Journal of Medicinal Chemistry, 230, 114112. [Link]
-
5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(5), 833-840. [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2018). Molecules, 23(10), 2465. [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2022). Molecules, 27(19), 6656. [Link]
-
Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. Retrieved from [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2010). Journal of Biomolecular Screening, 15(4), 430-437. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14856-14923. [Link]
-
A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2023). Labiotech.eu. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1116-1134. [Link]
-
Cell-Based In Vitro Kinase Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Scientific Reports, 5, 16585. [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. Retrieved from [Link]
-
FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. (n.d.). ResearchGate. Retrieved from [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2022). YouTube. Retrieved from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2023). Current Medicinal Chemistry, 30(31), 3565-3591. [Link]
-
Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023). International Journal of Molecular Sciences, 24(8), 7566. [Link]
-
HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. (2023). Current Medicinal Chemistry, 30(31), 3565-3591. [Link]
-
HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. Retrieved from [Link]
-
Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling. (2007). BioCompare. Retrieved from [Link]
Sources
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. labiotech.eu [labiotech.eu]
- 3. In vitro kinase assay [protocols.io]
- 4. merckmillipore.com [merckmillipore.com]
- 5. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 10. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. youtube.com [youtube.com]
- 16. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Alpha Kinase Assays | Revvity [revvity.com]
- 19. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay in Summary_ki [bindingdb.org]
- 21. Assay in Summary_ki [bindingdb.org]
- 22. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for In Vivo Studies with N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
A Strategic Guide for Preclinical Evaluation of a Novel Kinase Inhibitor Candidate
Abstract
This document provides a comprehensive guide for the in vivo experimental design and execution of studies involving the novel compound N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine. As this molecule represents a new chemical entity (NCE), this guide is structured to navigate the critical path of preclinical evaluation, from initial formulation and pharmacokinetic characterization to pharmacodynamic assessment and preliminary toxicology. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, ethical considerations, and data-driven decision-making. For the purpose of this illustrative guide, we will hypothesize that this compound, hereafter referred to as "Compound X," is a putative inhibitor of a specific oncology-related kinase, "Target Kinase Y."
Introduction: The Rationale for In Vivo Evaluation of Compound X
The journey of a new chemical entity from discovery to a potential therapeutic is a multi-stage process, with in vivo studies serving as a crucial bridge between in vitro findings and clinical trials.[1][2] Compound X, with its pyrimidine and phenylmethanamine moieties, shares structural similarities with known kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The initial in vitro screens for Compound X have demonstrated potent and selective inhibition of Target Kinase Y, a key driver in a specific subset of solid tumors.
The primary objectives of the in vivo studies outlined in this guide are:
-
To establish a suitable formulation for preclinical administration.
-
To characterize the pharmacokinetic (PK) profile of Compound X.[3]
-
To demonstrate a dose-dependent pharmacodynamic (PD) effect on Target Kinase Y in a relevant tumor model.
-
To establish a preliminary safety and tolerability profile.[4]
Ethical and rigorous study design is paramount. All animal studies must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[5][6] The ARRIVE guidelines should be followed to ensure transparent and comprehensive reporting of all in vivo experiments.[7][8][9][10][11]
Pre-formulation and Formulation Development
A significant challenge in early drug development is the poor aqueous solubility of many new chemical entities.[12][13][14][15] An appropriate formulation is critical for achieving adequate exposure in vivo.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of Compound X is the first step.
| Parameter | Method | Importance |
| Solubility | Kinetic and thermodynamic solubility assays in various pH buffers and organic solvents. | Informs vehicle selection for in vivo studies. |
| LogP/LogD | Calculated and experimentally determined (e.g., shake-flask method). | Predicts lipophilicity and potential for membrane permeability. |
| pKa | Potentiometric titration or UV-spectroscopy. | Determines the ionization state at physiological pH, impacting solubility and absorption. |
| Solid-State Properties | X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC). | Identifies crystalline form and potential for polymorphism, which can affect stability and dissolution. |
Formulation Strategies for In Vivo Dosing
Based on the pre-formulation data, a suitable vehicle for oral (PO) and intravenous (IV) administration will be selected. For poorly soluble compounds, several strategies can be employed.[13][14][15][16]
| Formulation Type | Composition Example | Advantages | Disadvantages |
| Aqueous Solution | Saline with pH adjustment (if pKa allows). | Simple, ideal for IV administration. | Limited by compound's intrinsic solubility. |
| Co-solvent System | 10% DMSO, 40% PEG300, 50% Saline. | Can significantly increase solubility. | Potential for precipitation upon dilution in vivo; some co-solvents can have their own toxicity. |
| Suspension | 0.5% Methylcellulose in water. | Suitable for high doses of insoluble compounds for oral administration. | Requires careful particle size control for consistent absorption. |
| Lipid-Based Formulation | Self-emulsifying drug delivery systems (SEDDS).[13] | Can enhance oral bioavailability of lipophilic compounds. | More complex to develop and characterize. |
Protocol 1: Preparation of a Co-solvent Formulation for IV Administration
-
Weigh the required amount of Compound X.
-
Add the required volume of DMSO and vortex until fully dissolved.
-
Add the required volume of PEG300 and vortex to mix.
-
Slowly add the saline while vortexing to avoid precipitation.
-
Visually inspect for clarity. The final formulation should be a clear solution.
-
Prepare fresh on the day of dosing.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[3] These studies will determine key parameters such as bioavailability, half-life, and clearance, which are crucial for designing subsequent efficacy studies.[17]
Study Design
A typical rodent PK study will involve both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.[18]
| Parameter | Description |
| Species | Male Wistar rats (250-300g).[19] |
| Groups | IV administration (e.g., 1 mg/kg) and PO administration (e.g., 10 mg/kg).[18] |
| Animals per group | n=3-4 per group. |
| Blood Sampling | Serial blood sampling from a single animal is preferred to reduce animal usage and inter-animal variability.[17] Time points: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose.[18][19] |
| Sample Processing | Blood collected in EDTA tubes, centrifuged to obtain plasma, and stored at -80°C until analysis.[20] |
| Bioanalysis | LC-MS/MS method developed and validated for the quantification of Compound X in plasma. |
Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Pharmacodynamic (PD) and Efficacy Studies
The goal of these studies is to demonstrate that Compound X can inhibit Target Kinase Y in vivo and that this inhibition leads to a therapeutic effect (e.g., tumor growth inhibition).[21]
Animal Model Selection
The choice of animal model is critical for the translational relevance of the study.[1][2][22][23][24] For an oncology target, several options are available:
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines expressing Target Kinase Y are implanted subcutaneously in immunocompromised mice.[1][2] | Relatively inexpensive, rapid tumor growth, high throughput. | Lacks the complexity and heterogeneity of human tumors.[2] |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunocompromised mice.[1][2][22][24] | Better preserves the original tumor microenvironment and heterogeneity, more predictive of clinical response.[1][2] | More expensive, slower tumor growth, lower throughput. |
| Genetically Engineered Mouse Model (GEMM) | Mice are engineered to develop tumors driven by specific genetic alterations (e.g., activation of an oncogene homologous to Target Kinase Y).[1][2][24] | Tumors arise in the correct microenvironment with an intact immune system (if not immunocompromised). | Can be time-consuming and expensive to develop. |
For initial efficacy studies, a CDX model is often a practical starting point.
Efficacy Study Design
| Parameter | Description |
| Model | Subcutaneous CDX model in nude mice using a cell line with known dependency on Target Kinase Y. |
| Tumor Implantation | Cells are injected subcutaneously into the flank of the mice. |
| Treatment Start | When tumors reach a palpable size (e.g., 100-150 mm³). |
| Groups | Vehicle control, Compound X at three dose levels (e.g., 10, 30, 100 mg/kg, PO, once daily). Doses are informed by PK data. |
| Animals per group | n=8-10 per group. |
| Endpoints | Tumor volume (measured with calipers 2-3 times per week), body weight (as a measure of toxicity), and tumor weight at the end of the study. |
| PD Markers | At the end of the study, tumors are collected for analysis of Target Kinase Y phosphorylation (e.g., by Western blot or immunohistochemistry) to confirm target engagement. |
Integrated PK/PD Modeling
Integrating PK and PD data is crucial for understanding the exposure-response relationship.[21][25] This helps in selecting an optimal dose and schedule for further development. The goal is to determine the plasma concentration of Compound X required to achieve a certain level of target inhibition in the tumor.
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
Preliminary Toxicology Studies
Early assessment of toxicity is vital to identify potential safety liabilities.[4][26][27] These initial studies are typically non-GLP (Good Laboratory Practice) and are designed to establish a maximum tolerated dose (MTD).
Dose Range-Finding (DRF) Study
A DRF study is an acute, single-dose study in rodents to identify the MTD.[26]
Protocol 2: Acute Dose Range-Finding Study in Mice
-
Use healthy mice (e.g., CD-1 mice), with both male and female groups.
-
Administer single doses of Compound X at escalating levels (e.g., 100, 300, 1000, 2000 mg/kg) via the intended clinical route (e.g., PO).
-
Include a vehicle control group.
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) for up to 14 days.
-
Record body weights daily for the first week and then weekly.
-
At the end of the study, perform a gross necropsy to examine major organs for any abnormalities.
Repeat-Dose Toxicity Study
Based on the DRF study, a short-term (e.g., 7-14 day) repeat-dose study can be conducted to assess toxicity with repeated administration.[26][28] This study would include more detailed endpoints.
| Parameter | Description |
| Species | Rat or mouse. |
| Dose Levels | At least 3 dose levels (low, mid, high) and a control group. The high dose should be at or near the MTD. |
| Duration | 7 or 14 days of daily dosing. |
| Endpoints | Clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs.[20][26] |
Conclusion and Future Directions
The successful execution of the in vivo studies described in this guide will provide a comprehensive preclinical data package for Compound X. This data will be critical for making an informed decision on whether to advance the compound to IND-enabling GLP toxicology studies and subsequently into Phase 1 clinical trials.[29] The iterative nature of drug development means that the results from each study will inform the design of subsequent experiments, creating a robust and data-driven path towards a potential new therapy.[30][31]
References
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.).
- How to Improve the Bioavailability of Poorly Water-Soluble Compounds? (2024). WuXi AppTec.
- In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology.
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Journal of Cancer.
- Toxicology Study Design Considerations. (n.d.). Noble Life Sciences.
- Experimental mouse models for translational human cancer research. (n.d.). Frontiers in Oncology.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI.
- Rat pharmacokinetic studies. (n.d.). Bio-protocol.
- Pharmacokinetics Studies in Mice or Rats. (n.d.). Enamine.
- Murine Pharmacokinetic Studies. (n.d.). PMC - NIH.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Pharmacokinetics Protocol – Rodents. (n.d.). UNMC.
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). NIH.
- Understanding FDA Guidelines for Toxicity Studies. (2023). HistologiX.
- Optimizing the Formulation of Poorly Water-Soluble Drugs. (n.d.). ResearchGate.
- ARRIVE guidelines. (n.d.). University of Auckland.
- Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
- Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). MDPI.
- The ARRIVE guidelines 2.0. (n.d.). PLOS Biology.
- Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
- The ARRIVE Guidelines: A framework to plan your next in vivo experiment. (2023). FEBS Network.
- ARRIVE guidelines. (n.d.). NC3Rs.
- ARRIVE Guidelines: Home. (n.d.).
- in vivo general toxicology studies. (2023). YouTube.
- Designing an In Vivo Preclinical Research Study. (n.d.). MDPI.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
- Webinar: Designing Your In Vivo Studies. (2022). YouTube.
- Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub.
- Design and Analysis of Clinical Pharmacology Studies. (n.d.). ResearchGate.
- Designing an In Vivo Preclinical Research Study. (2023). ResearchGate.
- Methenamine. (2021). LiverTox - NCBI Bookshelf - NIH.
- In Vivo Toxicology. (n.d.). Creative Bioarray.
- Drug Design and its Novel Approaches. (n.d.). Longdom Publishing.
- How to optimise drug study design: pharmacokinetics and pharmacodynamics studies introduced to paediatricians. (2016). PMC - PubMed Central.
- Clinical trial. (n.d.). Wikipedia.
- Methenamine. (n.d.). Wikipedia.
- Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. (n.d.). ClinicalTrials.gov.
Sources
- 1. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ResearchHub [research-hub.auckland.ac.nz]
- 8. arriveguidelines.org [arriveguidelines.org]
- 9. network.febs.org [network.febs.org]
- 10. ARRIVE guidelines | NC3Rs [nc3rs.org.uk]
- 11. Home | ARRIVE Guidelines [arriveguidelines.org]
- 12. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. unmc.edu [unmc.edu]
- 21. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. championsoncology.com [championsoncology.com]
- 23. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. How to optimise drug study design: pharmacokinetics and pharmacodynamics studies introduced to paediatricians - PMC [pmc.ncbi.nlm.nih.gov]
- 26. noblelifesci.com [noblelifesci.com]
- 27. histologix.com [histologix.com]
- 28. youtube.com [youtube.com]
- 29. Clinical trial - Wikipedia [en.wikipedia.org]
- 30. openaccesspub.org [openaccesspub.org]
- 31. longdom.org [longdom.org]
Troubleshooting & Optimization
"common side reactions in the synthesis of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine"
Technical Support Center: Synthesis of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important compound. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your experimental work.
The most prevalent and industrially scalable route to this compound is the reductive amination of 4-(pyrimidin-2-yl)benzaldehyde with methylamine. This guide focuses on troubleshooting this specific pathway.
Part 1: The Principal Synthetic Pathway
The synthesis proceeds via a two-step, one-pot reaction. First, the carbonyl group of the aldehyde reacts with methylamine to form a hemiaminal, which then dehydrates to form an intermediate imine (or the corresponding iminium ion under acidic conditions). In the second step, a reducing agent selectively reduces the C=N double bond of the imine to yield the target secondary amine.
Caption: Competing reaction leading to tertiary amine formation.
Q2: My reaction is clean by TLC, but the yield is low. I see a significant amount of unreacted aldehyde and another spot which I suspect is the corresponding alcohol. Why is this happening?
A2: This indicates that the reduction of the aldehyde starting material is competing with or outpacing the reduction of the imine intermediate.
-
Causality: This typically occurs for two reasons:
-
Imine formation is slow or incomplete: If the equilibrium for imine formation is unfavorable, the reducing agent will act on the more abundant species, the aldehyde.
-
The reducing agent is too powerful: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and imines. If imine formation is not rapid, significant reduction of the aldehyde to the corresponding alcohol, (4-(pyrimidin-2-yl)phenyl)methanol, will occur. [1]
-
-
Troubleshooting & Prevention:
-
Use an Imine-Selective Reducing Agent: Switch to a milder, more sterically hindered borohydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason. It is less reactive towards aldehydes but highly effective at reducing the protonated iminium ion. [2]Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity and disposal concerns. [2] 2. Optimize Reaction Conditions: Ensure conditions are favorable for imine formation. This includes maintaining a pH of 5-6 and potentially using a dehydrating agent like magnesium sulfate or molecular sieves if water removal is an issue.
-
Two-Step Procedure: For difficult substrates, you can perform the reaction in two distinct steps. First, mix the aldehyde and amine and allow the imine to form completely (monitor by TLC/LC-MS). Then, add the reducing agent.
-
Q3: I used an Eschweiler-Clarke (or Leuckart-Wallach) procedure with formic acid and formaldehyde, but my final product is contaminated with a neutral, hard-to-remove impurity. What is it?
A3: The likely impurity is the N-formyl derivative of your product, N-methyl-N-((4-(pyrimidin-2-yl)phenyl)methyl)formamide.
-
Causality: In reactions using formic acid as the hydride source, the product amine can be acylated by the formic acid, especially at elevated temperatures, leading to the formation of a stable formamide. [3][4]This is a characteristic side reaction of the Leuckart-Wallach reaction. [3][4]
-
Troubleshooting & Prevention:
-
Workup with Acid Hydrolysis: The most direct solution is to ensure the formamide is hydrolyzed back to the amine during the workup. After the reaction is complete, add a strong acid (e.g., 3M HCl) and heat the mixture (e.g., reflux for 1-2 hours) before basifying to extract the final product.
-
Avoid High Temperatures: While these reactions often require heat, excessive temperatures can favor formylation. Run the reaction at the lowest temperature that provides a reasonable reaction rate (typically 80–100 °C for Eschweiler-Clarke). [5] 3. Use an Alternative Reductive Amination Protocol: If the N-formyl impurity remains problematic, switch to a borohydride-based reductive amination method which avoids the use of formic acid altogether.
-
Caption: A logical guide to troubleshooting common side reactions.
Part 3: Optimized Experimental Protocol
This protocol is designed to minimize the formation of the side products discussed above.
Method: Reductive Amination using Sodium Triacetoxyborohydride
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(pyrimidin-2-yl)benzaldehyde (1.0 eq).
-
Solvent: Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Amine Addition: Add a solution of methylamine (2.0-3.0 eq, e.g., as a 40% solution in water or 2.0 M in THF).
-
pH Adjustment (Optional but Recommended): Add acetic acid (1.1 eq) to catalyze imine formation and ensure the reaction medium is slightly acidic.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the disappearance of the aldehyde spot by TLC.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may foam slightly.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until the imine intermediate is fully consumed as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in DCM (often with 0.5% triethylamine to prevent streaking).
Part 4: Data Summary Table
| Side Product | Structure | Likely Cause | Prevention Strategy |
| Tertiary Amine | N,N-Dimethyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine | Reaction of the secondary amine product with the starting aldehyde. | Use a 2-5 fold excess of methylamine; slow addition of aldehyde. |
| Alcohol | (4-(pyrimidin-2-yl)phenyl)methanol | Reduction of the starting aldehyde by a non-selective reducing agent. | Use an imine-selective reducing agent like NaBH(OAc)₃. [2] |
| N-Formyl Amine | N-methyl-N-((4-(pyrimidin-2-yl)phenyl)methyl)formamide | Reaction of product with formic acid (in Leuckart-Wallach/Eschweiler-Clarke). [3][4] | Add an acidic hydrolysis step to the workup or use a borohydride-based method. |
| Unreacted Aldehyde | 4-(pyrimidin-2-yl)benzaldehyde | Incomplete reaction; slow imine formation. | Allow more time for imine formation before reduction; ensure pH is optimal (5-6). |
References
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia. [Link]
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Organic-chemistry.org. [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Grokipedia. [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
Erowid. (n.d.). The Leuckart Reaction. Erowid. [Link]
-
Orita, A., et al. (2001). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters, 3(13), 2001-2004. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-chemistry.org. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 435. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Pyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields. Here, we will dissect common problems, explore their root causes, and provide actionable, field-proven solutions to enhance the efficiency and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Suzuki coupling of pyrimidines?
Low yields in these reactions typically stem from a few key areas:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[1][2] This is a primary challenge when working with nitrogen-containing heterocycles.
-
Substrate Reactivity: The nature of the leaving group on the pyrimidine ring is critical. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, requiring more robust catalytic systems.[2][3]
-
Boronic Acid/Ester Instability: Pyrimidine boronic acids and their esters can be unstable and prone to side reactions like protodeboronation (replacement of the boron group with a hydrogen atom), especially at elevated temperatures and under basic conditions.[4][5][6] Electron-deficient aryl boronic acids are particularly susceptible to this side reaction.[1][7]
-
Side Reactions: Besides protodeboronation, other competing reactions include homocoupling of the boronic acid and dehalogenation of the pyrimidine starting material.[4][8][9]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent. An incompatible combination can lead to poor catalytic turnover and low product formation.[2][8][10]
Q2: My pyrimidine starting material is a chloride. Why is the reaction so sluggish?
Aryl chlorides are notoriously less reactive than bromides and iodides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[2] This is the initial, and often rate-limiting, step where the palladium catalyst inserts into the carbon-halogen bond. To overcome this higher activation energy, more specialized and reactive catalyst systems are typically required. Standard catalysts like Pd(PPh₃)₄ may be insufficient, necessitating the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) to promote the formation of a more reactive palladium(0) species.[11][12]
Q3: I'm observing a significant amount of a byproduct that corresponds to my boronic acid without the boron group. What is happening?
This is a classic case of protodeboronation , a major side reaction in Suzuki couplings.[4][5] It is the cleavage of the carbon-boron bond and its replacement with a proton from the solvent or trace water. This process is often accelerated by:
-
High Temperatures: Increased thermal energy can promote the C-B bond cleavage.
-
Strong Bases: Certain bases can facilitate the removal of the boronic acid group.[5][11]
-
Water: The presence of water, while often necessary for the reaction, can also be a proton source for this side reaction.[5][11]
Electron-deficient boronic acids are more prone to protodeboronation.[1][7] To mitigate this, consider using milder bases, lower reaction temperatures, or employing more stable boronic acid surrogates like MIDA boronates or organotrifluoroborates, which release the boronic acid slowly into the reaction mixture.[6][13][14]
Q4: Can the nitrogen atoms on the pyrimidine ring really "kill" my catalyst?
Yes, this phenomenon, known as catalyst inhibition or poisoning, is a significant hurdle. The lone pair of electrons on the pyrimidine nitrogens can coordinate strongly to the palladium center, forming stable off-cycle complexes that are catalytically inactive.[1][2][15] This is especially problematic with substrates like aminopyrimidines. The use of bulky phosphine ligands can help to sterically shield the palladium center and disfavor this unproductive coordination.[16]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of pyrimidines.
Problem 1: Low or No Product Formation
If you are observing minimal to no conversion of your starting materials, a systematic screen of the reaction parameters is the most effective troubleshooting strategy.
The choice of the palladium source and its associated ligand is the most critical factor for a successful coupling, especially with challenging substrates like pyrimidines.
-
For Chloropyrimidines: Standard Pd(PPh₃)₄ may not be active enough.[2] Consider using more robust, pre-formed catalysts like XPhos-Pd-G3 or SPhos-Pd-G2 (1-2 mol %). These catalysts incorporate bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step with aryl chlorides.[9]
-
For Bromo- and Iodopyrimidines: While more reactive, these substrates can still benefit from optimized catalyst systems. Pd(PPh₃)₄ can be effective, but if yields are low, switching to a catalyst with a more specialized ligand is a good starting point.[1][17]
Experimental Protocol: Catalyst/Ligand Screening
-
To a series of reaction vials under an inert atmosphere (e.g., argon or nitrogen), add the halopyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
To each vial, add a different palladium catalyst/ligand combination (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos-Pd-G3).
-
Add the degassed solvent.
-
Heat the reactions to the desired temperature and monitor by TLC or LC-MS at regular intervals.
Table 1: Recommended Catalyst Systems for Pyrimidine Suzuki Couplings
| Halopyrimidine Type | Recommended Catalyst/Ligand | Rationale |
| Chloro- | XPhos-Pd-G3, SPhos-Pd-G2 | Bulky, electron-rich ligands facilitate oxidative addition of less reactive chlorides.[9][16] |
| Bromo- | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Generally effective; Pd(dppf)Cl₂ can offer improved stability and reactivity.[1][8] |
| Iodo- | Pd(PPh₃)₄ | Typically reactive enough with standard catalysts.[18] |
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Common Choices: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used inorganic bases.[8]
-
Base Strength: A stronger base is not always better. While a sufficiently strong base is needed to form the active boronate species, an overly aggressive base can promote protodeboronation and other decomposition pathways.[11] K₃PO₄ is often a good starting point due to its moderate strength and good solubility in common solvent mixtures.[1]
-
Screening: If you suspect the base is the issue, screen K₂CO₃, K₃PO₄, and Cs₂CO₃ to identify the optimal choice for your specific substrate combination.
The solvent must solubilize all reaction components and can also influence the catalytic activity.
-
Aprotic Solvents: 1,4-dioxane, THF, and DMF are commonly used, often in combination with water.[8]
-
The Role of Water: A small amount of water is often beneficial as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[17] However, excessive water can exacerbate protodeboronation.
-
Solvent Mixtures: A common starting point is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane) and water.[19]
Problem 2: Significant Side Product Formation
The appearance of major side products indicates that one or more competing reaction pathways are outcompeting your desired coupling.
As discussed in the FAQs, this is a very common issue. Here are some advanced strategies to minimize it:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can be used to slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[5][6][7]
-
Anhydrous Conditions: While often requiring water, some Suzuki couplings can be run under anhydrous conditions, which can help to suppress protodeboronation.[11]
-
Lower Temperatures: If your catalyst system is active enough, try running the reaction at a lower temperature to disfavor the decomposition pathway.
The coupling of two boronic acid molecules to form a biaryl byproduct is another common side reaction. This is often promoted by the presence of oxygen.
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[8]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thus reducing the rate of homocoupling.[11]
The replacement of the halogen on your pyrimidine with a hydrogen atom can occur, especially with more reactive bromo- or iodopyrimidines. This is thought to proceed through a palladium-hydride intermediate.[4]
-
Protecting Groups: In some cases, particularly with electron-rich pyrrole systems, N-protection can suppress dehalogenation.[20] While not always necessary for pyrimidines, it is a strategy to consider for particularly challenging substrates.
-
Optimize Reaction Conditions: Careful selection of the catalyst, ligand, and base can often minimize this side reaction by ensuring that the desired cross-coupling pathway is kinetically favored.
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle and Troubleshooting
To better understand the reaction and the points where issues can arise, let's visualize the catalytic cycle and a troubleshooting workflow.
Caption: The Suzuki-Miyaura catalytic cycle and common points of failure.
Caption: A logical workflow for troubleshooting low yields in Suzuki couplings.
References
-
Molinaro, C. et al. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Khan, I. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Cammidge, A. N. et al. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Sigman, M. S. et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Sigman, M. S. et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Guillaumet, G. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Guillaumet, G. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wallow, T. I. & Novak, B. M. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Krátký, M. et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Wikipedia. (n.d.). Tetrakis(triphenylphosphine)palladium(0). Wikipedia. [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
ResearchGate. (2025). Efficient Pd(OAc)2/Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Buchwald, S. L. et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Len, C. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Reddit. (2025). Pd(PPh3)4 is green black, but everything's already in the flask. Anything I can do to help this Suzuki coupling? Reddit. [Link]
-
National Institutes of Health. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PubMed Central. [Link]
-
Common Organic Chemistry. (n.d.). Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Common Organic Chemistry. [Link]
-
Khan, I. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Burke, M. D. et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
PubMed. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. [Link]
-
Snieckus, V. et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]
-
Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 19. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
"N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine stability and degradation issues"
Technical Support Center: N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
A Proactive Stability Profiling and Troubleshooting Guide
Introduction: this compound is a compound with distinct structural motifs that suggest a specific reactivity and potential for degradation. As there is limited publicly available stability data for this exact molecule, this guide is designed to provide a proactive framework for researchers. By understanding the chemical liabilities of its core components—the pyrimidine ring, the phenyl ring, and the secondary benzylic amine—users can anticipate potential stability issues, design robust experiments, and troubleshoot effectively. This document serves as a technical support center, offering field-proven insights into establishing a comprehensive stability profile.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Intrinsic Stability
This section addresses foundational questions about the structural components of this compound and their likely impact on its stability.
Question 1: What are the primary structural features of this molecule that I should be concerned about regarding stability?
Answer: Your molecule's structure contains three key areas of potential instability that you should focus on during development:
-
Secondary Benzylic Amine Moiety: The (-CH(CH3)-NH-) group attached to the phenyl ring is the most probable site for oxidative degradation. Benzylic positions are susceptible to oxidation, and secondary amines can be oxidized to various products.[1][2] This is often the primary degradation pathway for similar compounds.
-
Pyrimidine Ring: This nitrogen-containing heterocyclic ring is generally electron-deficient.[3] While relatively stable, its stability can be influenced by pH. Under strongly acidic or basic conditions, or in the presence of strong nucleophiles, ring-opening or substitution reactions could occur, though this is typically less common than amine oxidation.
-
Aromatic Phenyl Ring: The phenyl ring itself is very stable. However, it can influence the reactivity of the attached benzylic amine. Additionally, as an aromatic system, it is a chromophore, meaning it absorbs UV light. This makes the entire molecule susceptible to photodegradation.[4][5]
Question 2: What is the most likely degradation pathway I should expect to see?
Answer: The most anticipated degradation pathway is the oxidation of the secondary benzylic amine. This can proceed through several mechanisms, often initiated by atmospheric oxygen, trace metals, or peroxides. A likely pathway involves the formation of an imine intermediate, which can then hydrolyze to form 4-(pyrimidin-2-yl)benzaldehyde and methylamine.[6]
Below is a diagram illustrating this primary predicted degradation pathway.
Caption: Predicted primary oxidative degradation of the parent molecule.
Question 3: How does pH likely affect the stability of my compound in solution?
Answer: The pH of your solution will be a critical factor.
-
Acidic Conditions (pH 1-3): The amine group will be protonated (-NH2+-), which generally protects it from oxidation. However, pyrimidine rings can exhibit instability under harsh acidic conditions, though this is less common.[7] You should still test for any hydrolysis of other parts of the molecule.
-
Neutral Conditions (pH ~7): The free base form of the amine is more prevalent and highly susceptible to oxidation.[1] This is often where you will see the highest rate of oxidative degradation.
-
Basic Conditions (pH 10-13): Similar to neutral pH, the amine is in its free base form and prone to oxidation. Extreme basic conditions could potentially lead to other, less common, degradation pathways.
Part 2: Troubleshooting Guide - Designing and Interpreting Forced Degradation Studies
Forced degradation (or stress testing) is essential for a novel compound. It helps identify potential degradants, establish degradation pathways, and develop stability-indicating analytical methods.[8][9][10][11] This guide will help you design and troubleshoot these critical experiments.
Issue 1: I am not seeing any degradation in my stress studies. What should I do?
Explanation: Seeing no degradation might indicate a highly stable molecule, but it's more likely that the stress conditions are not stringent enough. The goal of a forced degradation study is to achieve 5-20% degradation to ensure you can detect and identify the degradants.[8][9][12]
Troubleshooting Steps:
-
Increase Stressor Concentration/Duration:
-
Hydrolysis: If no degradation is seen in 0.1 M HCl or 0.1 M NaOH at room temperature after 24 hours, increase the temperature in 10°C increments (e.g., up to 60°C).[8]
-
Oxidation: If 3% H₂O₂ at room temperature shows no effect, increase the concentration to 10% or even 30%, or gently heat the solution.
-
-
Extend Study Duration: Some degradation processes are slow. Extend the study from 24 hours to several days, taking time points periodically.[8]
-
Verify Analytical Method: Ensure your analytical method (e.g., HPLC-UV) can separate the parent peak from potential degradants. A co-elution could mask the appearance of a new peak.
Issue 2: My sample degraded completely, or I see too many small peaks to analyze.
Explanation: This indicates your stress conditions are too harsh, leading to extensive or secondary degradation. The goal is to identify the primary, most likely degradants, not to destroy the molecule entirely.
Troubleshooting Steps:
-
Reduce Stressor Concentration/Temperature:
-
If you used 1 M HCl, dial back to 0.1 M or 0.01 M.
-
If you heated the sample to 80°C, reduce it to 40-50°C.
-
-
Shorten Exposure Time: Instead of a 24-hour time point, take samples at earlier intervals (e.g., 2, 4, 8, and 12 hours) to capture the initial degradation profile.
-
Use a Quenching Agent: For acid/base hydrolysis, be prepared to neutralize the sample with an equimolar amount of base/acid to stop the reaction at a specific time point before analysis.
Proposed Forced Degradation Experimental Workflow:
The following diagram outlines a systematic approach to stress testing.
Caption: A standard workflow for conducting forced degradation studies.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5-20% |
| Thermal | Dry Heat (Solid) & Solution | 80 °C | 48 hours | 5-20% |
| Photostability | ICH Q1B Guidelines[13][14][15] | Controlled | Per Guideline | Compare to dark control |
Part 3: FAQ - Analytical Method Development and Troubleshooting
A robust analytical method is crucial for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) is the most common technique.[9]
Question 4: I am having trouble with HPLC peak shape for my compound (e.g., tailing or broad peaks). What is the cause?
Answer: Poor peak shape for amine-containing compounds is a classic chromatography challenge, often caused by interactions with the silica stationary phase.
-
Cause: The basic amine can interact strongly with residual acidic silanol groups on the surface of C18 columns. This secondary interaction leads to peak tailing.
-
Solution 1 (Mobile Phase pH): Lower the pH of your mobile phase to around 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this pH, the amine will be fully protonated, minimizing its interaction with silanols.[1]
-
Solution 2 (Column Choice): Use a modern, base-deactivated column specifically designed for analyzing basic compounds. These columns have fewer accessible silanol groups.
-
Solution 3 (Competitive Amine): In some cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can block the active sites on the column, improving peak shape.
Question 5: How do I confirm my HPLC method is "stability-indicating"?
Answer: A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from all its degradation products, excipients, and other potential impurities.[11]
-
Validation Step 1 (Specificity): Analyze your forced degradation samples. The method must demonstrate baseline resolution between the parent peak and all degradant peaks.
-
Validation Step 2 (Peak Purity): Use a Photo Diode Array (PDA) detector or Mass Spectrometer (MS) to assess peak purity. This analysis should confirm that the parent peak in a stressed sample is spectrally pure and not co-eluting with a hidden degradant.
-
Validation Step 3 (Mass Balance): The total amount of the drug should be accounted for after degradation. The sum of the parent compound remaining and the amount of all degradants formed should ideally be between 95-105% of the initial concentration. This confirms that all major degradants are being detected.
References
- Degradation of benzylamines during chlorination and chloramin
- Degradation of benzylamines during chlorination and chloramination.Environmental Science: Water Research & Technology (RSC Publishing).
- Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.Pharmaceutical Technology.
- Schematic degradation pathway of benzylamine as described in literature...
- Bizzare observation about benzylamines- explan
- Forced degrad
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review.
- Oxidation of primary, secondary, and tertiary amines with neutral permanganate.
- Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices.PubMed.
- On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore.PubMed.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.European Medicines Agency.
- Photostability testing theory and practice.Q1 Scientific.
- Guideline on Photostability Testing.BfArM.
- Understanding Nitrogenous Bases: The Building Blocks of Life.
Sources
- 1. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Nitrogenous Bases: The Building Blocks of Life - Oreate AI Blog [oreateai.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acv-verdun.fr [acv-verdun.fr]
- 13. ema.europa.eu [ema.europa.eu]
- 14. q1scientific.com [q1scientific.com]
- 15. bfarm.de [bfarm.de]
Technical Support Center: Efficient Removal of Palladium Catalyst from N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
Welcome to the technical support center for the purification of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the removal of residual palladium catalysts from this valuable compound. Given the increasing use of palladium-catalyzed cross-coupling reactions in pharmaceutical synthesis, ensuring the final product's purity from these heavy metal impurities is a critical step.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your purification process and ensure your final product meets the stringent purity requirements of the pharmaceutical industry.
The Challenge: Palladium's Affinity for Nitrogen-Containing Compounds
The structure of this compound presents a unique challenge for palladium removal. The presence of multiple nitrogen atoms—within the pyrimidine ring and the methylamine side chain—creates strong coordination sites for palladium. This chelation effect can lead to the formation of stable palladium-product complexes, making the catalyst difficult to remove through standard purification techniques like simple filtration or crystallization alone.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of palladium contamination in the synthesis of this compound?
Palladium contamination typically originates from the catalysts used in cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions, which are often employed in the synthesis of biaryl compounds like the target molecule.[1][4] Even with high reaction conversions, residual palladium can remain in various forms, including soluble complexes and colloidal nanoparticles.
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[5] This translates to a concentration limit in the API that is dependent on the maximum daily dose of the drug.
Q3: What are the primary methods for removing palladium catalysts?
The main strategies for palladium removal can be categorized as follows:
-
Adsorption: Utilizing materials with a high affinity for palladium to capture the metal from the reaction mixture. Common adsorbents include functionalized silica gels, activated carbon, and specialized scavenger resins.[3]
-
Extraction/Precipitation: Using aqueous solutions of chelating agents to extract palladium into the aqueous phase or to precipitate it as an insoluble salt, which can then be filtered off.
-
Crystallization: While often insufficient on its own for nitrogen-containing compounds, crystallization can be an effective final purification step after initial palladium reduction by other methods.[3]
-
Chromatography: Flash column chromatography is a common purification technique, but its efficiency in removing palladium can be unpredictable and often insufficient to meet regulatory limits without an additional scavenging step.[6]
Q4: How can I accurately quantify the amount of residual palladium in my sample?
The most common and reliable method for quantifying trace amounts of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][7][8] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level. For high-throughput screening of purification methods, colorimetric and fluorimetric assays can also be employed as faster, albeit less precise, alternatives.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: High levels of palladium remain after standard purification (e.g., filtration and crystallization).
-
Underlying Cause: The strong coordination of palladium to the nitrogen atoms in your product is likely preventing its removal. The choice of purification method needs to be tailored to break these interactions or use a scavenger with a higher affinity for palladium than your compound.
-
Solutions:
-
Employ a High-Affinity Scavenger: Thiol-based scavengers are particularly effective due to the strong affinity of sulfur for palladium. Consider using silica- or polymer-supported scavengers containing thiol functional groups. A comparative summary of common scavengers is provided in Table 1.
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by temperature, time, and solvent. Increasing the temperature (e.g., to 40-60 °C) and extending the treatment time (e.g., 4-24 hours) can enhance the scavenger's performance. The choice of solvent can also impact the accessibility of palladium to the scavenger.
-
Sequential Treatment: A multi-step approach is often more effective. For instance, an initial treatment with a bulk scavenger like activated carbon to remove a significant portion of the palladium, followed by a more selective, high-affinity scavenger to remove the remaining trace amounts.
-
Issue 2: Significant loss of this compound during the scavenging process.
-
Underlying Cause: Non-specific adsorption of your product onto the scavenger material. This is a common issue with highly porous materials like activated carbon.
-
Solutions:
-
Select a More Specific Scavenger: Opt for a scavenger with high selectivity for palladium over your nitrogen-containing product. Microporous polystyrene-bound 2,4,6-trimercaptotriazine (MP-TMT) has shown excellent selectivity in some cases.[3]
-
Optimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. An initial screening experiment with varying amounts of scavenger can help determine the optimal loading.
-
Consider a "Catch and Release" Approach: Some scavengers can be used to capture the product while the palladium-containing impurities are washed away. The product is then released from the scavenger in a subsequent step. This is a more advanced technique and requires careful selection of the scavenger and elution conditions.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Underlying Cause: Variability in the palladium species present at the end of the reaction (e.g., Pd(0) vs. Pd(II), soluble vs. colloidal) can affect the efficiency of a given removal method. The age and quality of the scavenger can also be a factor.
-
Solutions:
-
Standardize the Reaction Quench: The way the reaction is quenched can influence the form of the residual palladium. A consistent workup procedure is crucial for reproducible purification.
-
Pre-treat to a Uniform Palladium State: In some cases, a mild oxidation or reduction step prior to scavenging can convert the various palladium species into a single form that is more readily captured by the chosen scavenger.
-
Quality Control of Scavengers: Ensure that the scavenger material is of consistent quality and is stored under appropriate conditions to maintain its activity.
-
Decision Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting and optimizing a palladium removal strategy for this compound.
Caption: Decision workflow for palladium removal.
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Support | Advantages | Disadvantages |
| Thiol-Based | -SH | Silica, Polystyrene | High affinity for Pd, effective for various Pd species. | Potential for unpleasant odor, can sometimes be oxidized. |
| Amine-Based | -NH2, -NR2 | Silica, Polystyrene | Good for scavenging Pd(II) species. | Can have lower affinity than thiols, potential for product binding. |
| Triazine-Based (TMT) | Triazine-trithiol | Silica, Polystyrene | High selectivity for Pd, very effective.[3] | Can be more expensive than other scavengers. |
| Activated Carbon | N/A | Carbon | Inexpensive, removes a broad range of impurities. | Non-specific, can lead to significant product loss.[9] |
Experimental Protocol: General Procedure for Scavenger Screening
This protocol provides a general framework for screening different palladium scavengers to identify the most effective one for your specific reaction mixture.
-
Sample Preparation: After the completion of the palladium-catalyzed reaction, take a small, representative sample of the crude reaction mixture.
-
Initial Palladium Quantification: Dilute a portion of the sample in a suitable solvent and determine the initial palladium concentration using ICP-MS.
-
Scavenger Screening:
-
Dispense equal volumes of the crude reaction mixture into several vials.
-
To each vial, add a different palladium scavenger (e.g., from Table 1) at a specified loading (e.g., 10-20 wt% relative to the product).
-
Stir the vials at a controlled temperature (e.g., room temperature or 50 °C) for a set period (e.g., 4 hours).
-
-
Post-Scavenging Analysis:
-
Filter or centrifuge to remove the scavenger.
-
Take a sample from the supernatant of each vial.
-
Dilute the samples and quantify the remaining palladium concentration using ICP-MS.
-
-
Evaluation: Compare the final palladium concentrations for each scavenger to identify the most effective one. Also, analyze the samples by HPLC or LC-MS to assess any product loss.
Protocol for Palladium Quantification by ICP-MS
A generalized protocol for sample preparation for ICP-MS analysis is as follows:
-
Sample Weighing: Accurately weigh a small amount of the sample (e.g., 10-50 mg) into a clean digestion vessel.
-
Acid Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) to the vessel.
-
Microwave Digestion: Place the vessel in a microwave digestion system and heat according to a pre-programmed temperature profile to ensure complete sample digestion.
-
Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. Further dilutions may be necessary to bring the palladium concentration within the linear range of the instrument.
-
Analysis: Analyze the diluted sample by ICP-MS against a set of calibration standards.
Caption: Workflow for ICP-MS sample preparation and analysis.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 715-729. [Link]
-
Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. [Link]
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of biaryls by Suzuki-Miyaura cross-coupling reactions: a comprehensive review. Angewandte Chemie International Edition, 46(6), 834-871. [Link]
-
Biotage. (n.d.). How to Remove Palladium in three easy steps. [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]
-
Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Shaughnessy, K. H. (2015). Palladium-Catalyzed Amination of Aryl Halides: A Practical Guide from an Industrial Perspective. Organic Process Research & Development, 19(1), 2-17. [Link]
-
Gazy, A. A., et al. (2013). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Journal of Pharmaceutical and Biomedical Analysis, 72, 21-26. [Link]
-
Ali, M. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4993. [Link]
-
de Almeida, V. R., et al. (2019). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods, 11(38), 4889-4897. [Link]
-
Fors, B. P., et al. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 131(36), 12904-12905. [Link]
-
Patel, K., et al. (2014). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. American Journal of Analytical Chemistry, 5(13), 856-863. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. arborassays.com [arborassays.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Improving the Solubility of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the compound N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine in biological assays. Our goal is to provide a logical framework for troubleshooting, grounded in physicochemical principles, to help you achieve reliable and reproducible experimental results.
Compound Profile: Understanding the Molecule
This compound is a molecule featuring a secondary amine and a pyrimidine ring. These functional groups are critical to its behavior in aqueous solutions. The secondary amine is basic and can be protonated, while the phenyl and pyrimidine rings contribute to its hydrophobicity. Poor aqueous solubility is a common challenge for molecules with these characteristics, often leading to compound precipitation and inaccurate potency measurements in biological assays.[1][2][3]
| Physicochemical Property | Predicted Value/Characteristic | Implication for Solubility |
| Structure | ![]() | The presence of aromatic rings suggests potential for low aqueous solubility due to hydrophobicity. |
| Molecular Weight | ~226.28 g/mol (Estimated) | Moderate molecular weight, solubility will be highly dependent on other factors. |
| Key Functional Groups | Secondary amine, Pyrimidine | The basic secondary amine allows for pH-dependent solubility. Protonation at acidic pH can form a more soluble salt. |
| Predicted LogP | ~2.0-3.0 (Estimated) | Indicates a degree of lipophilicity, suggesting that the compound will favor organic phases over aqueous ones at neutral pH. |
| Predicted pKa | ~8.0-9.0 for the secondary amine (Estimated) | The compound will be significantly ionized and more soluble at pH values well below its pKa (e.g., pH < 6). |
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: What is the first and simplest step to dissolve this compound for a bioassay?
The most direct initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of both polar and nonpolar compounds.[4]
-
Initial Protocol:
-
Weigh out a precise amount of the compound.
-
Add a minimal volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution using gentle vortexing or sonication.
-
Store this stock solution appropriately (typically at -20°C or -80°C).
-
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
This is a classic sign that you have exceeded the compound's thermodynamic solubility limit in the final aqueous medium. The small amount of DMSO carried over is insufficient to keep the compound dissolved.[3]
-
Immediate Troubleshooting Steps:
-
Reduce Final Concentration: This is the most critical variable. Perform a serial dilution of your compound to find the highest concentration that remains in solution in your final assay buffer.
-
Check Final Co-solvent Percentage: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%, to avoid solvent-induced artifacts or cellular toxicity.[5]
-
Improve Dilution Technique: Add the DMSO stock to your aqueous buffer (not the other way around) while vortexing to promote rapid dispersion and avoid localized high concentrations that can trigger precipitation.
-
Q3: What concentration of DMSO is considered safe for my cell-based assay?
While cell-line dependent, a final concentration of 0.1% to 0.5% (v/v) DMSO is generally considered a safe starting point for most in vitro cell-based assays.[5] However, it is imperative to run a vehicle control (assay buffer + identical final DMSO concentration without your compound) to ensure the solvent itself does not impact the biological outcome. Some sensitive assays may require final DMSO concentrations below 0.1%.
Q4: How does pH impact the solubility of this compound?
The secondary amine in the molecule is a basic functional group. At a pH below its pKa, this amine will accept a proton (become protonated), acquiring a positive charge. This ionized, or salt, form of the molecule is significantly more polar and therefore more soluble in aqueous media.[6][][8] This principle is a cornerstone of solubilizing basic compounds.
Section 2: In-Depth Troubleshooting & Step-by-Step Protocols
If the initial DMSO stock approach fails, a more systematic strategy is required. The following protocols provide detailed methodologies to systematically improve solubility.
Workflow for Solubility Enhancement
This diagram outlines the decision-making process for troubleshooting solubility issues.
Caption: Decision tree for selecting a solubilization strategy.
2.1 Strategy 1: pH Adjustment
This technique leverages the basicity of the secondary amine to form a more soluble salt in an acidic environment.[][8]
Causality: By lowering the pH of the stock solution, we increase the proportion of the compound that is in its protonated, charged, and more water-soluble form. This is often the most effective method for amine-containing compounds.[6]
Step-by-Step Protocol:
-
Prepare Acidic Solution: Prepare a small volume of a sterile, aqueous solution such as 100 mM HCl or 100 mM Citrate Buffer, pH 3.0.
-
Initial Dissolution Attempt: Add a small amount of the acidic solution directly to your pre-weighed solid compound. Vortex or sonicate. The goal is to create a concentrated stock (e.g., 10 mM).
-
Titrate if Necessary: If the compound does not fully dissolve, add the acidic solution dropwise until a clear solution is achieved. Note the final volume used.
-
pH Check (Optional but Recommended): Check the pH of the final stock solution.
-
Dilution into Final Buffer: Perform a serial dilution of this acidic stock into your final, well-buffered assay medium. The buffering capacity of the final medium should bring the pH back to the physiological range required for the assay, but the compound should remain in solution due to the "kinetic solubility" achieved.
-
Verification: Always visually inspect the final solution for any signs of precipitation (Tyndall effect) before use.
Trustworthiness Check: The protocol is self-validating. A clear, particulate-free solution after dilution into the final assay buffer indicates success. A cloudy or precipitated solution indicates failure and the need to try a different strategy.
2.2 Strategy 2: Co-solvent Screening
If pH adjustment is not viable or effective, using a co-solvent system can increase solubility by reducing the overall polarity of the solvent.[]
Causality: Co-solvents are water-miscible organic solvents that, when added to water, create a solvent mixture that is more favorable for dissolving lipophilic compounds.[][9]
Step-by-Step Protocol:
-
Select Co-solvents: Choose a panel of biologically compatible co-solvents. Common choices include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
-
Prepare Co-solvent/Water Mixtures: Create a series of co-solvent concentrations in your assay buffer (e.g., 1%, 2%, 5%, 10% v/v).
-
Determine Maximum Tolerated Concentration: Before testing compound solubility, test the tolerance of your biological assay (e.g., cell viability) to each co-solvent mixture to determine the maximum allowable percentage.
-
Solubility Testing:
-
Prepare a high-concentration stock of the compound in 100% of each co-solvent (e.g., 50 mM in DMSO, 50 mM in EtOH).
-
Add a small, fixed volume of each stock to a larger volume of assay buffer to achieve the target final concentration and the desired final co-solvent percentage.
-
Incubate and visually inspect for precipitation.
-
-
Data Analysis: Quantify solubility if possible (e.g., via HPLC) or rank the co-solvents by the highest concentration achieved without precipitation.
Hypothetical Co-solvent Screening Data:
| Co-solvent System (Final %) | Maximum Achieved Solubility (µM) | Assay Compatibility Note |
| 0.5% DMSO | 5 | Baseline |
| 1% DMSO | 12 | No observed cytotoxicity |
| 1% Ethanol | 8 | No observed cytotoxicity |
| 1% PEG 400 | 15 | No observed cytotoxicity |
| 2% PEG 400 | 35 | Slight decrease in cell viability |
2.3 Strategy 3: Advanced Methods (Salt Formation & Cyclodextrins)
When the above methods are insufficient, more advanced formulation strategies may be necessary.
-
Salt Form Screening: This involves reacting the basic compound with a panel of pharmaceutically acceptable acids to form a stable, solid salt with significantly improved aqueous solubility and dissolution rates.[10][11][12][13] This process is typically performed by specialized labs and can identify an optimal salt form (e.g., hydrochloride, mesylate, tartrate) for development.[13][14] A successful salt form can increase aqueous solubility by orders of magnitude.[12]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][] They can encapsulate the hydrophobic parts of a drug molecule, forming an "inclusion complex" that is water-soluble.[15][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations for this purpose.[19]
Protocol for Cyclodextrin Complexation:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your assay buffer (e.g., 10% w/v).
-
Add Compound: Add the solid this compound to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture overnight at room temperature to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge the solution at high speed and collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Determine Concentration: The concentration of the solubilized compound in the supernatant must be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
- Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characteriz
- Bioavailability Enhancement: Drug Solubility Enhancement.JoVE.
- Strategy for the Prediction and Selection of Drug Substance Salt Forms.Pharmaceutical Technology.
- Can I use Cyclodextrin to improve the solubility of a compound?
- pH Adjustment and Co-Solvent Optimiz
- Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characteriz
- Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
- Salt Screening.Improved Pharma.
- CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Salt and Co-crystal Screening.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- pH adjustment: Significance and symbolism.Tool-Net.
- 5 Novel Techniques for Solubility Enhancement.Ascendia Pharma.
- Considerations regarding use of solvents in in vitro cell based assays.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.MDPI.
- Drug Solubility: Importance and Enhancement Techniques.PubMed Central.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs.PubMed.
- Dimethyl sulfoxide.Wikipedia.
- Strategies to enhance the solubility of Macrophylline for bioassays.Benchchem.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. improvedpharma.com [improvedpharma.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. gala.gre.ac.uk [gala.gre.ac.uk]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine in Cellular Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine, hereafter referred to as "the compound." This guide is designed to assist you in navigating the complexities of its cellular activity, with a specific focus on identifying, understanding, and mitigating potential off-target effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.
The pyrimidine core of this compound is a common scaffold in kinase inhibitors, a class of drugs notorious for a spectrum of off-target activities due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1] Understanding and addressing these off-target effects is paramount for the accurate interpretation of experimental results and the successful development of selective therapeutics.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Q1: My observed cellular phenotype is much stronger than the inhibitor's potency on its intended target would suggest. What could be happening?
A1: This is a classic indicator of off-target effects. The observed phenotype may be the result of the compound hitting one or more secondary targets with high affinity. It's also possible that the phenotype is a cumulative effect of weak inhibition of multiple targets in a single pathway or parallel pathways.
Initial Steps:
-
Confirm On-Target Engagement in Cells: It's crucial to verify that the compound is engaging its intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[2][3][4][5][6]
-
Dose-Response Correlation: Carefully titrate the compound and correlate the phenotypic response with the on-target IC50. If the phenotype manifests at concentrations significantly lower than what's required for on-target inhibition, off-target effects are highly likely.[7]
-
Use a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of the compound that is inactive against the primary target. If this inactive analog still produces the cellular phenotype, it's strong evidence for off-target activity.[7]
Advanced Troubleshooting:
-
Kinome-Wide Profiling: Given the pyrimidine scaffold, the most probable off-targets are other kinases. A broad kinase screen is essential to identify these unanticipated interactions. Several commercial services offer profiling against hundreds of kinases.[8][9][10][11][12] This will provide a "selectivity score" and highlight potential off-target culprits.
-
Chemical Proteomics: To look beyond kinases, techniques like affinity chromatography-mass spectrometry can help identify a broader range of protein binding partners.[13][14]
Q2: I'm seeing significant cytotoxicity at concentrations needed to inhibit my target of interest. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target toxicity is a critical step.
Experimental Strategy:
-
Genetic Knockdown/Knockout: Use CRISPR/Cas9 or siRNA to reduce the expression of the intended target. If knockdown of the target protein recapitulates the cytotoxic phenotype, the toxicity is likely on-target.[14][15] If the cells remain viable after target knockdown, the toxicity observed with the compound is almost certainly due to off-target effects.
-
Rescue Experiments: If the target is an enzyme, you could try to rescue the phenotype by adding back the product of the enzymatic reaction. If this fails to rescue the cells from the compound's toxicity, it points towards off-target mechanisms.
Workflow for Differentiating On-Target vs. Off-Target Cytotoxicity:
Caption: Workflow for deconvoluting on- and off-target toxicity.
Q3: My in vitro biochemical data doesn't correlate with my cell-based assay results. What are the potential reasons?
A3: This is a common challenge in drug discovery and can stem from several factors:
-
Cellular Permeability: The compound may not be efficiently entering the cells.
-
Metabolism: The compound could be rapidly metabolized into an inactive form within the cell. Conversely, it could be metabolized into an active form with a different target profile.[14]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps like P-glycoprotein, preventing it from reaching a sufficient intracellular concentration.
-
Target Accessibility: The target protein's conformation or localization within the cell might be different from the purified protein used in biochemical assays.
Troubleshooting Steps:
-
Measure Intracellular Concentration: Use LC-MS/MS to determine the concentration of the compound inside the cells over time. This will help assess permeability and metabolic stability.
-
Use Efflux Pump Inhibitors: Co-incubate the cells with your compound and a known efflux pump inhibitor to see if this potentiates the on-target effect.
-
Cellular Target Engagement Assays: As mentioned before, CETSA is invaluable here as it confirms target binding within the complex cellular milieu, bypassing issues of protein purification and in vitro artifacts.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for selecting a working concentration for my experiments?
A1: The ideal concentration should be as low as possible while still achieving the desired on-target effect to minimize off-target interactions.[7] A good starting point is 3-5 times the on-target IC50 value determined in your cell-based assay. Always perform a full dose-response curve in your primary cellular assay to understand the therapeutic window.
Q2: What are essential control experiments to include when studying this compound?
A2: Robust controls are non-negotiable for data integrity.
| Control Type | Purpose | Rationale |
| Vehicle Control (e.g., DMSO) | To account for any effects of the solvent. | Ensures the observed phenotype is due to the compound itself. |
| Inactive Structural Analog | To demonstrate that the phenotype is not due to non-specific chemical properties.[7] | A closely related molecule that doesn't bind the primary target should not produce the on-target phenotype. |
| Positive Control Inhibitor | To validate the assay system. | A known inhibitor of the same target should produce the expected phenotype. |
| Genetic Controls (Knockdown/Knockout) | To confirm the phenotype is mediated by the intended target.[14][15] | The most rigorous way to link a compound's effect to a specific target. |
Q3: How can I proactively identify potential off-targets before starting cell-based assays?
A3: While experimental validation is key, computational methods can provide valuable foresight.
-
In Silico Profiling: Use computational tools and databases to predict potential off-targets based on the chemical structure of your compound. Machine learning and chemical similarity-based approaches can screen your molecule against known protein structures and ligand-binding data to flag potential interactions.[16][17] This can help you prioritize which off-targets to investigate experimentally.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a simplified workflow for assessing on-target engagement in intact cells.[2][3]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with your compound at various concentrations (including a vehicle control) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for each compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[3]
-
CETSA Workflow Diagram:
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
Protocol 2: Kinome Profiling Data Interpretation
Kinome profiling services will provide data on the percent inhibition of a large panel of kinases at a specific concentration of your compound.
-
Data Triage:
-
Identify all kinases inhibited by >50% (or a similar threshold) at the tested concentration.
-
The intended target should be at or near the top of this list.
-
-
Selectivity Analysis:
-
Calculate selectivity scores (e.g., S-score) to quantify the compound's promiscuity. A lower score generally indicates higher selectivity.
-
Pay close attention to kinases that are highly inhibited and are known to be involved in key cellular processes like cell cycle, survival, or apoptosis, as these could explain unexpected phenotypes.
-
-
Follow-up Validation:
-
For the most potent off-targets identified, perform secondary validation experiments.
-
Determine the IC50 of your compound against these off-targets in biochemical or cellular assays.
-
Use specific inhibitors for these off-target kinases to see if they phenocopy the effects of your compound.
-
Signaling Pathway Analysis Diagram:
Caption: Deconvoluting on-target and off-target signaling pathways.
References
-
MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
Pharmaron. Kinase Panel Profiling | Pharmaron CRO Services. Available from: [Link]
-
Oncolines B.V. Kinome Profiling. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Mi, Y., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]
-
Taylor & Francis Online. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Available from: [Link]
-
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available from: [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
Wikipedia. Cellular thermal shift assay. Available from: [Link]
-
Saguaro Biosciences. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available from: [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available from: [Link]
-
PMC. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Available from: [Link]
-
PNAS. (2022). Predicting epistasis across proteins by structural logic. Available from: [Link]
-
PMC. (2012). Detecting and visualizing cell phenotype differences from microscopy images using transport-based morphometry. Available from: [Link]
-
Saguaro Biosciences. (2025). From Genes to Images: the Unexpected Power of Cell Images to Decode Drug Mechanism. Available from: [Link]
-
PMC. (2019). Human Cell-Based in vitro Phenotypic Profiling for Drug Safety-Related Attrition. Available from: [Link]
-
PMC. (2021). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Available from: [Link]
-
Wikipedia. Methenamine. Available from: [Link]
-
NIH. (2021). Methenamine - LiverTox. Available from: [Link]
-
ACS Publications. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Available from: [Link]
-
R&D World. (2015). Drug Design Revolutionized by Small Molecules. Available from: [Link]
-
PMC. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Available from: [Link]
-
PMC. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]
-
PubMed. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Available from: [Link]
-
PubMed. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Available from: [Link]
-
PubMed. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Available from: [Link]
-
ClinicalTrials.gov. (2021). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. Available from: [Link]
-
PubMed. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. Available from: [Link]
Sources
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayquant.com [assayquant.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Optimizing Reaction Conditions for the Final Methylation Step
Welcome to the Technical Support Center for optimizing the final methylation step in your synthetic workflow. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of methylation reactions, ensuring high yield, purity, and reproducibility. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses specific issues you might encounter during your methylation experiments in a question-and-answer format.
Q1: Why is my methylation reaction incomplete, resulting in low yield?
A1: An incomplete reaction can be attributed to several factors, often related to reaction kinetics and reagent stability.[1]
-
Insufficient Reaction Time or Temperature: Methylation reactions, like all chemical reactions, are governed by kinetics. If the reaction is too slow, it may not reach completion within the allotted time.
-
Troubleshooting Steps:
-
Monitor the reaction progress diligently using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).
-
Gradually increase the reaction temperature. A modest increase can significantly accelerate the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[1][2]
-
Extend the reaction time. If the reaction is proceeding cleanly but slowly, simply allowing it to run for a longer duration might be sufficient.[3]
-
-
-
Inappropriate Choice of Base or Solvent: The base plays a crucial role in deprotonating the substrate, making it nucleophilic enough to attack the methylating agent. The solvent influences the solubility of reactants and the reaction rate.[1][4]
-
Troubleshooting Steps:
-
Consider the pKa of your substrate. The base should be strong enough to deprotonate the functional group being methylated (e.g., an alcohol, amine, or thiol) but not so strong that it causes side reactions or deprotonates other less acidic protons.
-
Ensure your solvent is anhydrous. Water can react with strong bases and some methylating agents, reducing their effectiveness.
-
Choose a solvent that dissolves all reactants. Poor solubility will limit the reaction rate. Common solvents for methylation include DMF, DMSO, THF, and acetonitrile.
-
-
-
Deactivated Methylating Agent or Catalyst: Some methylating agents are moisture-sensitive, and catalysts can be poisoned by impurities.
-
Troubleshooting Steps:
-
Use freshly opened or properly stored methylating agents.
-
Ensure all glassware is flame-dried or oven-dried to remove any residual moisture.
-
If using a catalyst, ensure it is not expired and has been stored under the recommended conditions.[1]
-
-
Q2: I'm observing significant formation of the di-methylated or poly-methylated product. How can I improve selectivity for mono-methylation?
A2: Achieving mono-methylation over di- or poly-methylation is a common challenge, especially with highly reactive substrates and methylating agents.[1] The key is to control the stoichiometry and reaction conditions to favor the first methylation event.
-
Excess Methylating Agent: Using a large excess of the methylating agent will drive the reaction towards multiple methylations.[1]
-
Troubleshooting Steps:
-
Use a stoichiometric amount (1.0-1.2 equivalents) of the methylating agent. This is the most critical factor in controlling the extent of methylation.
-
Slowly add the methylating agent to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-alkylation.
-
-
-
High Reaction Temperature and Prolonged Reaction Time: The second methylation step often has a higher activation energy.[1]
-
Troubleshooting Steps:
-
Lower the reaction temperature. This will slow down both methylation steps, but it will disproportionately affect the second, more energy-intensive step, thus favoring mono-methylation.[1]
-
Monitor the reaction closely and quench it as soon as the desired mono-methylated product is the major species.[1]
-
-
-
Highly Reactive Intermediate: The mono-methylated product can sometimes be more nucleophilic than the starting material, leading to rapid subsequent methylation.
Q3: My reaction is producing O-methylated byproducts alongside the desired N-methylated product. How can I improve chemoselectivity?
A3: The competition between N- and O-methylation is a frequent issue when both nucleophilic nitrogen and oxygen atoms are present in the substrate.
-
Unprotected Hydroxyl Groups: Phenols and alcohols can be readily methylated under basic conditions.[1]
-
Troubleshooting Steps:
-
Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether) before performing the N-methylation.[1] The protecting group can be removed in a subsequent step.
-
-
-
Choice of Base and Solvent: The reaction conditions can influence the relative nucleophilicity of the nitrogen and oxygen atoms.
-
Troubleshooting Steps:
-
Use a milder base. A strong base will deprotonate both the amine and the hydroxyl group, leading to a mixture of products. A weaker base may selectively deprotonate the more acidic proton, or allow the more nucleophilic atom to react preferentially.
-
Solvent choice can be critical. Protic solvents can solvate the oxygen atom, potentially reducing its nucleophilicity relative to the nitrogen.
-
-
Q4: I am struggling with the purification of my methylated product. What are some common issues and their solutions?
A4: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Co-elution of Starting Material and Product: If the methylation only slightly changes the polarity of the molecule, chromatographic separation can be difficult.
-
Troubleshooting Steps:
-
Optimize your chromatography conditions. Try different solvent systems (e.g., varying the polarity with different combinations of hexanes, ethyl acetate, dichloromethane, and methanol) or use a different stationary phase (e.g., alumina instead of silica gel).
-
Consider derivatization. If the starting material has a reactive handle that the product lacks (or vice versa), you can selectively react it to dramatically change its polarity, making separation easier.
-
-
-
Removal of Quaternary Ammonium Salts: If over-methylation occurs, the resulting quaternary ammonium salts are highly polar and can be difficult to remove.[7]
-
Troubleshooting Steps:
-
Aqueous workup: Quaternary ammonium salts are often water-soluble. A thorough extraction with water or brine can help remove them.
-
Ion-exchange chromatography: This technique is specifically designed to separate charged molecules from neutral ones.
-
-
-
Residual Base or Methylating Agent: These reagents can contaminate the final product.
-
Troubleshooting Steps:
-
Aqueous washes: An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated sodium bicarbonate) can remove acidic impurities.
-
Volatile reagents: If the methylating agent and other byproducts are volatile, they can often be removed under high vacuum.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and practices of methylation reactions.
Q1: What are the most common methylating agents and what are their pros and cons?
A1: The choice of methylating agent is crucial and depends on the substrate's reactivity, the desired reaction conditions, and safety considerations.[6]
| Methylating Agent | Formula | Pros | Cons |
| Methyl Iodide | CH₃I | Highly reactive, good for a wide range of substrates.[6] | Toxic, volatile, light-sensitive. Can lead to over-methylation.[7] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Highly reactive, cost-effective.[6] | Extremely toxic and carcinogenic. Requires careful handling. |
| Dimethyl Carbonate | (CH₃O)₂CO | Less toxic, environmentally friendly ("green" reagent).[5] | Less reactive, often requires higher temperatures and a catalyst.[4] |
| Trimethylsilyldiazomethane | (CH₃)₃SiCHN₂ | Safer alternative to diazomethane, good for methylating carboxylic acids.[6] | Can be expensive, may introduce silicon-containing byproducts. |
| Trimethyl Phosphate | (CH₃O)₃PO | Low toxicity, mild methylating agent.[4][8] | Requires higher temperatures, less reactive than traditional agents.[4] |
Q2: How do I choose the appropriate base for my methylation reaction?
A2: The base's primary role is to deprotonate the substrate, increasing its nucleophilicity. The ideal base depends on the pKa of the proton being removed.
| Base | Formula | Strength | Common Applications |
| Potassium Carbonate | K₂CO₃ | Mild | Methylation of phenols and carboxylic acids.[1] |
| Sodium Hydride | NaH | Strong | Deprotonation of alcohols and amides. |
| Potassium bis(trimethylsilyl)amide | KHMDS | Very Strong | Used for deprotonating less acidic protons, often at low temperatures. |
| Triethylamine | Et₃N | Organic, Mild | Often used as an acid scavenger in reactions that produce HX. |
Q3: What is the "magic methyl" effect and why is it important in drug development?
A3: The "magic methyl" effect refers to the significant improvement in a molecule's pharmacological properties (such as potency, selectivity, or metabolic stability) that can result from the addition of a single methyl group.[9] This is particularly relevant in late-stage functionalization, where methylation can be used to fine-tune the properties of a drug candidate without a complete re-synthesis.[9][10]
Visualizing the Workflow
Experimental Workflow for Optimizing a Methylation Reaction
The following diagram outlines a typical workflow for optimizing a methylation reaction.
A decision-making guide for selecting a suitable methylating agent.
References
- BenchChem. (2025). Optimizing reaction conditions (temperature, time) for methylation of p-aminosalicylic acid. BenchChem.
- ResearchGate. (n.d.). Optimization of the methylation reaction conditions. Impact of the....
- Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry (Weinheim an der Bergstrasse, Germany), 25(14), 3405-3439.
- Organic Chemistry Portal. (n.d.). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)
- Chen, K., et al. (2020). Late-stage oxidative C(sp3)–H methylation.
- Tang, Y., & Yu, B. (2022). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Implementing Continuous Manufacturing for the Final Methylation Step in the AMG 397 Process to Deliver Key Quality Attributes.
- ResearchGate. (n.d.). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents | Request PDF.
- ResearchGate. (n.d.). Effect of reaction temperature on the N-methylation of morpholine.
- Aynetdinova, D., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(5), 3235-3294.
- Mindbodygreen. (2025). Methylation: What It Is, Why You Should Care About It + What To Do If It Isn't Working. Mindbodygreen.
- ACS Publications. (n.d.). Late-stage Functionalization for Improving Drug-like Molecular Properties.
- ResearchGate. (n.d.). Advances in the Synthesis of Methylated Products Through Direct Approaches: A Guide for Selecting Methylation Reagents | Request PDF.
- Ellis Bio. (2025).
- Thermo Fisher Scientific. (n.d.). DNA Methylation Analysis Support—Troubleshooting. Thermo Fisher Scientific.
- New England Biolabs. (n.d.). EpiMark® Methylated DNA Enrichment Kit Troubleshooting Guide. New England Biolabs.
- MDPI. (n.d.). Temperature-Wise Calibration Increases the Accuracy of DNA Methylation Levels Determined by High-Resolution Melting (HRM). MDPI.
- ResearchGate. (2015). Purification of Methylation product after methylation by M.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- PubMed Central. (n.d.). Late-Stage C(sp3)
- ResearchGate. (n.d.). On the Chemical Causation of Methyl Deficiency and its Attendant Pathologies.
- Promega Corporation. (n.d.). Optimizing the DNA Methylation Analysis Workflow.
- MDPI. (n.d.).
- PubMed Central. (n.d.).
- PubMed Central. (n.d.).
- Sigma-Aldrich. (n.d.).
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- YouTube. (2023).
- PubMed Central. (2020). Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life. PubMed Central.
- CD Genomics. (n.d.). How to Optimize Data Analysis from Methylation Arrays: Tips and Tricks. CD Genomics.
- Britannica. (2026).
- Read the Docs. (n.d.).
- Reddit. (2023).
- YouTube. (2018). Amine Synthesis Reactions. YouTube.
- Natural Balance Wellness Medical Center. (n.d.). Methylation Health & Disease.
- Nature Cure Family Health. (2022). Methylation Defects.
- Rupa Health. (2024). Understanding and Interpreting Methylation Tests: A Beginner's Guide. Rupa Health.
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination [organic-chemistry.org]
- 9. Late-stage oxidative C(sp3)–H methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Late-Stage C(sp3)–H Methylation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
Welcome to the technical support center for the characterization of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and structurally similar bicyclic aromatic amines.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry, often serving as key intermediates or final active pharmaceutical ingredients (APIs).[1][2][3] The unique structural combination of a pyrimidine ring, a phenyl group, and a methylaminomethyl side chain presents specific analytical challenges. Accurate characterization is crucial for ensuring purity, stability, and, ultimately, the safety and efficacy of potential drug candidates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these challenges.
Section 1: Chromatographic Analysis (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for assessing the purity of this compound. However, its basic nature and aromaticity can lead to several chromatographic issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing poor peak shape (tailing or fronting) for my main compound peak. What are the likely causes and how can I fix it?
A1: Poor peak shape is a common issue when analyzing basic compounds like this compound. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase.
Causality: The amine functional groups in the molecule can interact with residual acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[4] Fronting can be a sign of column overload.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Incorporate a buffer into your mobile phase to control the pH. For a basic compound, a pH of 2.5-3.5 using a phosphate or formate buffer will ensure the amine is protonated, minimizing interactions with silanols. Conversely, a higher pH (7-8) with a suitable buffer can be used with a hybrid or pH-stable column to analyze the compound in its neutral form.
-
Self-Validation: The peak shape should become more symmetrical as you approach the optimal pH.
-
-
Column Selection:
-
Action: If pH adjustment is insufficient, switch to a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase). These columns have fewer exposed silanol groups.
-
Self-Validation: A significant improvement in peak asymmetry factor should be observed.
-
-
Sample Overload Check:
-
Action: Reduce the concentration of your sample and re-inject.
-
Self-Validation: If fronting is the issue, it will diminish at lower concentrations.[4]
-
Q2: My retention time is drifting between injections. What should I investigate?
A2: Retention time instability can compromise the reliability of your analysis. The root causes often lie in the HPLC system itself or the mobile phase preparation.[5][6]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting retention time drift.
Q3: I'm seeing unexpected peaks in my chromatogram. How can I determine if they are impurities or artifacts?
A3: Distinguishing between synthesis-related impurities and system-related artifacts is a critical step in method development.[5]
Impurity vs. Artifact Identification:
| Step | Action | Rationale |
| 1 | Blank Injection: Inject your mobile phase/solvent without the analyte. | Peaks present in the blank run are system artifacts or solvent impurities. |
| 2 | "Air" Injection: Perform an injection with no vial in the autosampler. | This can help identify issues with the autosampler carryover. |
| 3 | Vary Injection Volume: Inject different volumes of your sample. | Impurity peaks should scale proportionally with the main peak. Artifacts may not. |
| 4 | Stress Studies: Subject the sample to heat, acid, base, and oxidative stress. | Degradation products will appear or increase in these samples. |
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure of this compound and its impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble getting a strong signal for my compound in ESI-MS. What can I do to improve ionization?
A1: The efficiency of Electrospray Ionization (ESI) is highly dependent on the analyte's ability to form ions in solution.
Causality: this compound, being a basic compound, should ionize well in positive ion mode. Poor signal may be due to mobile phase incompatibility or ion suppression.
Troubleshooting Protocol:
-
Mobile Phase Additives:
-
Action: Add a small amount of a volatile acid, such as 0.1% formic acid or acetic acid, to your mobile phase.
-
Rationale: This will promote the formation of the protonated molecule [M+H]⁺, which is readily detected in positive ion mode.
-
-
Solvent Optimization:
-
Action: Ensure your mobile phase has a sufficient organic component (e.g., acetonitrile or methanol) to facilitate desolvation in the ESI source.
-
Rationale: Inefficient desolvation can lead to a poor signal.
-
-
Check for Ion Suppression:
Q2: The fragmentation pattern in my MS/MS spectrum is not what I expected. How can I interpret it?
A2: Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation. Understanding the likely fragmentation pathways is key.
Expected Fragmentation Pathways:
The primary fragmentation site is often the benzylic C-N bond, leading to the loss of the methylamine group or the formation of a stable tropylium-like ion.
Caption: Potential MS/MS fragmentation of the protonated molecule.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for the unambiguous structural confirmation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The proton signals for the pyrimidine and phenyl rings are overlapping. How can I improve resolution?
A1: Signal overlap in the aromatic region is a common challenge.
Troubleshooting Protocol:
-
Higher Field Strength:
-
Action: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz).
-
Rationale: Higher magnetic fields increase chemical shift dispersion, often resolving overlapping signals.
-
-
2D NMR Experiments:
-
Action: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings and a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.
-
Rationale: These experiments provide connectivity information that can help assign even overlapping signals.
-
-
Solvent Effects:
-
Action: Acquire the spectrum in a different deuterated solvent (e.g., DMSO-d6 instead of CDCl3).
-
Rationale: Different solvents can induce changes in the chemical shifts of protons, potentially resolving overlaps.
-
Q2: I'm unsure about the assignment of the carbon signals in my ¹³C NMR spectrum. What should I do?
A2: While ¹³C NMR is powerful, unambiguous assignment often requires additional experiments.
Assignment Workflow:
| Experiment | Purpose |
| ¹³C DEPT | Differentiates between CH, CH₂, and CH₃ groups. |
| HSQC | Correlates each proton with its directly attached carbon. |
| HMBC | Shows correlations between protons and carbons over two to three bonds, revealing long-range connectivity. |
Section 4: Purity and Impurity Profiling
A thorough understanding of potential impurities is essential for drug development and regulatory compliance.[8]
Potential Impurities and their Origin
| Impurity Type | Potential Source |
| Starting Material | Incomplete reaction of precursors. |
| By-products | Side reactions during synthesis. |
| Degradation Products | Instability of the API under certain conditions (e.g., light, heat, pH). |
Troubleshooting Impurity Identification:
A combination of LC-MS and NMR is often required for the structural elucidation of unknown impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is a crucial piece of the puzzle.
References
-
Unraveling HPLC Mysteries: A Comprehensive Troubleshooting Guide. (2024). International Journal of Novel Research and Development. Available at: [Link]
-
PubChem. N-Methyl-1-(4-(9H-purin-6-YL)phenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). ResearchGate. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Available at: [Link]
-
Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: a review. (2012). Journal of Pharmaceutical Analysis. Available at: [Link]
-
Troubleshooting in pharmaceutical manufacturing: expert solutions. (n.d.). Particle Analytical. Available at: [Link]
-
PubChem. N-methyl-1-(4-nitrophenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Available at: [Link]
-
PubChem. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine. National Center for Biotechnology Information. Available at: [Link]
-
Supplementary Information. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). ChemMedChem. Available at: [Link]
-
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. (n.d.). Amerigo Scientific. Available at: [Link]
-
PubChem. N-Methylpyridine-4-methylamine. National Center for Biotechnology Information. Available at: [Link]
-
Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (2009). Journal of Chromatography B. Available at: [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]
- Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives. (n.d.). Google Patents.
-
Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank. Available at: [Link]
-
PubChem. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate. National Center for Biotechnology Information. Available at: [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.). Google Patents.
-
Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. particle.dk [particle.dk]
Technical Support Center: Minimizing By-product Formation in Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges in minimizing by-product formation through a series of frequently asked questions and in-depth troubleshooting guides. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during pyrimidine synthesis. For more detailed protocols and explanations, please refer to the Troubleshooting Guides in Section 2.
Q1: My TLC and HPLC show multiple unexpected spots/peaks. What are the likely culprits?
A: The presence of multiple spots or peaks indicates a complex reaction mixture, likely containing unreacted starting materials, intermediates, and various by-products. Common by-products in pyrimidine synthesis, particularly multicomponent reactions like the Biginelli reaction, include regioisomers, Knoevenagel adducts (from aldehyde and active methylene condensation), and self-condensation products of your starting materials.[1] The first step is to identify these species using analytical techniques like LC-MS or by isolating and characterizing them via NMR.[2]
Q2: What are the most common by-products in a Biginelli reaction and why do they form?
A: The Biginelli reaction, a cornerstone of dihydropyrimidine synthesis, involves the condensation of an aldehyde, a β-ketoester, and urea.[3] While efficient, it can generate several by-products. The primary cause is the competition between different reaction pathways.[4] For instance, the aldehyde can react with the β-ketoester to form a Knoevenagel adduct, which may not efficiently cyclize. Alternatively, the urea can react with the β-ketoester to form an enamine intermediate that may undergo side reactions.[1] The reaction mechanism involves a delicate balance of several bimolecular reactions, and slight changes in conditions can favor these alternative pathways.[3]
Q3: How can I improve the regioselectivity of my reaction when using unsymmetrical starting materials?
A: Achieving high regioselectivity is a common challenge when using unsymmetrical components, such as an unsymmetrical 1,3-dicarbonyl compound. Regioselectivity is governed by both steric and electronic factors. The initial nucleophilic attack will preferentially occur at the less sterically hindered and more electrophilic carbonyl group. To enhance selectivity, you can:
-
Modify Reaction Temperature: Lowering the temperature can often increase selectivity by favoring the thermodynamically more stable product.
-
Choose an Appropriate Catalyst: Lewis acids can coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the reaction pathway.[4]
-
Protecting Groups: Temporarily protecting one of the reactive sites can force the reaction to proceed at the desired location.
Q4: My reaction appears to stall and never reaches full conversion. What should I check first?
A: Stalled reactions are often due to catalyst deactivation, poor reagent purity, or unfavorable reaction equilibrium. First, ensure all reactants and the solvent are of high purity and anhydrous, as water can interfere with many acid-catalyzed steps.[5] Next, consider the catalyst. Some catalysts may be poisoned by impurities or degrade over time. Increasing catalyst loading or adding a fresh portion of the catalyst can sometimes restart the reaction. Finally, if the reaction is reversible, you might need to remove a by-product (like water) using a Dean-Stark trap to drive the reaction to completion.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on resolving specific, complex issues.
Guide 1: Problem - Formation of Isomeric By-products
The formation of a mixture of regioisomers is a frequent problem, complicating purification and reducing the yield of the desired product.
Q: How do I definitively identify and quantify isomeric by-products?
A: Differentiating and quantifying regioisomers requires robust analytical methods.
-
High-Performance Liquid Chromatography (HPLC): Develop a high-resolution HPLC method. C18 and C8 reversed-phase columns are commonly effective for pyrimidine derivatives.[2][6] Isomers, having the same mass, will co-elute in LC-MS if chromatographic separation is poor. Method development should focus on optimizing the mobile phase gradient to achieve baseline separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment can correlate protons to their directly attached carbons, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) H-C correlations. These correlations provide unambiguous proof of connectivity, allowing you to distinguish between isomers.[2] For quantification, use a calibrated internal standard in your 1H NMR analysis.[2]
Q: What are the key reaction parameters that control regioselectivity and how can I optimize them?
A: Regioselectivity is a function of the reaction's kinetic versus thermodynamic control. By systematically adjusting parameters, you can favor the formation of one isomer over another.
-
Causality: The choice of catalyst and solvent can profoundly influence the transition state energies of the competing pathways. A catalyst might selectively activate one site, while the solvent can stabilize one transition state over another.
Experimental Protocol: Optimizing Regioselectivity
This protocol provides a workflow for systematically optimizing a reaction to favor a single regioisomer.
-
Establish a Baseline: Run the reaction under your standard conditions. After workup, use a validated HPLC or NMR method to determine the precise ratio of the desired product to the isomeric by-product(s).
-
Screen Catalysts: Set up parallel reactions using different classes of catalysts.
-
Screen Solvents: Using the best catalyst from Step 2, screen a range of solvents with varying polarities (e.g., Toluene, Acetonitrile, Ethanol, Dichloromethane).
-
Rationale: Solvent polarity can influence reaction rates and the stability of charged intermediates, which can alter the product ratio.[5]
-
-
Vary the Temperature: Conduct the reaction at different temperatures (e.g., 0 °C, room temperature, 60 °C, reflux).
-
Rationale: Lower temperatures often favor the thermodynamically more stable product (thermodynamic control), while higher temperatures may favor the product that is formed fastest (kinetic control).
-
-
Analyze and Iterate: Analyze the isomer ratio for each condition. The optimal conditions from this screen should be used for scale-up.
Data Summary Table: Parameter Effects on Regioselectivity
| Parameter | Condition A | Condition B | Rationale for Change | Expected Outcome |
| Catalyst | 10 mol% HCl | 10 mol% Yb(OTf)₃ | Lewis acid may offer better stereoelectronic control. | Improved isomer ratio. |
| Solvent | Ethanol | Toluene | Aprotic solvent may disfavor proton-shuttling side reactions. | Reduced by-product formation. |
| Temperature | 80 °C | 25 °C | Favors thermodynamic product formation. | Higher selectivity for the more stable isomer. |
Guide 2: Problem - Product Degradation During Workup or Purification
The pyrimidine core can be susceptible to hydrolysis or degradation under certain conditions, especially during aqueous workup or prolonged exposure to silica gel.
Q: My product appears pure after the reaction, but I see new impurities after purification. What is happening?
A: This strongly suggests that your target molecule is unstable under the workup or purification conditions. Dihydropyrimidines, for example, can be sensitive to strong acids or bases, leading to ring-opening or aromatization. The pyrimidine ring itself can be cleaved through hydrolytic processes.[7][8] Silica gel, being acidic, can catalyze the degradation of sensitive compounds during column chromatography.
Q: What are the best practices for workup and purification to prevent product degradation?
A: The key is to use mild conditions and minimize the time your compound is exposed to potentially harsh environments.
-
Neutralize Carefully: If your reaction is acidic, neutralize it with a mild base like saturated sodium bicarbonate solution. Avoid strong bases like NaOH unless your product is known to be stable. Perform this step in a separatory funnel and work quickly.
-
Minimize Water Contact: After aqueous extraction, thoroughly dry the organic layer with a drying agent like Na₂SO₄ or MgSO₄. Residual water can cause hydrolysis on storage.
-
Consider Alternative Purification:
-
Neutralized Silica Gel: If you must use column chromatography, you can pre-treat the silica gel by slurrying it in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), then re-packing the column. This neutralizes the acidic sites.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica for acid-sensitive compounds.
-
Recrystallization: If your product is a solid, recrystallization is often the best method to achieve high purity without the risk of degradation on a stationary phase.
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase HPLC or flash chromatography (using C18-functionalized silica) can be an excellent, non-acidic alternative.[6]
-
Visualization of Reaction and By-product Pathways
The following diagrams illustrate key concepts in pyrimidine synthesis and troubleshooting.
Caption: Competing pathways in the Biginelli pyrimidine synthesis.
Caption: Troubleshooting workflow for analyzing complex reaction mixtures.
References
- BenchChem. (n.d.). Methods for Monitoring the Progress of Pyrimidine Reactions.
- BenchChem. (n.d.). Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Wikipedia. (n.d.). Biginelli reaction.
- ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides.
- SlidePlayer. (n.d.). BIGINELLI REACTION.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- BenchChem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
Sources
- 1. BIGINELLI REACTION | PPT [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Validation Guide: Uncovering the Biological Activity of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
Prepared by: A Senior Application Scientist
Introduction: From Scaffold to Function
In the landscape of modern drug discovery, the pyrimidine scaffold is a privileged structure, serving as the foundation for a multitude of clinically significant therapeutic agents.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.[2][3][4] This guide focuses on a specific pyrimidine derivative, N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine (hereafter referred to as Compound-M ), to delineate a rigorous, multi-phase in vitro validation workflow.
The process of validating a novel small molecule is critical to unequivocally link its chemical structure to a specific biological function.[5] This guide is designed for researchers and drug development professionals, providing not just protocols, but the strategic rationale behind a cascaded experimental approach. We will navigate from broad phenotypic screening to specific target engagement and mechanistic validation.
To provide a robust comparative context, Compound-M will be evaluated alongside two reference molecules:
-
Ruxolitinib: A potent and selective Janus kinase (JAK) inhibitor, chosen based on the structural resemblance of Compound-M's aminopyrimidine core to known kinase hinge-binding motifs.[6]
-
Inactive Analog (Cpd-IA): A structurally related but functionally inert molecule, 1-(4-(pyrimidin-2-yl)phenyl)methanamine, lacking the N-methyl group crucial for potential binding interactions.
This structured comparison will allow for an objective assessment of Compound-M's potency, selectivity, and cellular mechanism of action.
Experimental Validation Workflow
The validation strategy is designed as a logical funnel, starting with broad cellular effects and progressively narrowing down to a specific molecular target and pathway.
Caption: Inhibition of the JAK-STAT pathway by Compound-M.
Protocol 2: Western Blot for p-STAT3
-
Cell Culture and Stimulation: Culture K-562 cells and serum-starve for 4 hours. Pre-treat cells with various concentrations of Compound-M, Ruxolitinib, or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with a suitable cytokine (e.g., Interleukin-6) for 30 minutes to activate the JAK-STAT pathway.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensity and normalize p-STAT3 levels to total STAT3.
Expected Outcome: A dose-dependent decrease in the p-STAT3/total STAT3 ratio in cells treated with Compound-M and Ruxolitinib, but not in vehicle-treated cells, would confirm on-target activity.
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to validating the in vitro biological activity of this compound. The proposed experimental cascade provides a clear path from a broad phenotypic observation to a specific, validated mechanism of action.
Our hypothetical data suggest that Compound-M is a moderately potent and selective JAK2 inhibitor with confirmed cellular target engagement. It effectively inhibits the phosphorylation of the downstream effector STAT3, validating its mechanism of action. While less potent than the clinical-grade comparator Ruxolitinib, its selectivity profile may offer a different therapeutic window and warrants further investigation.
The next logical steps in the preclinical development of Compound-M would include:
-
Expanding the kinase panel to further define its selectivity profile.
-
Assessing its activity in a broader range of cancer cell lines dependent on JAK2 signaling.
-
Initiating pharmacokinetic studies to evaluate its drug-like properties.
This structured, evidence-based approach ensures that research efforts are built on a solid foundation of validated biological activity, paving the way for potential therapeutic development.
References
- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Benchchem.
-
Dhuli K, Bonetti G, Anpilogov K, et al. Validating methods for testing natural molecules on molecular pathways of interest in silico and in vitro. J Prev Med Hyg. 2021;62(2 Suppl 2):E23-E29. [Link]
-
Gilbert, T., F., S., P., C., A., D., & T., M. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual review of biochemistry, 91, 61–87. [Link]
-
Bednarczyk-Cwynar B, Zaprutko T, Stawny M, et al. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. 2024;25(20):11011. [Link]
-
Karayormuk, A., & Çevik, U. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. National Institutes of Health (NIH). [Link]
-
Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science Publisher. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. MDPI. [Link]
- An In-depth Technical Guide on the Biological Activity of 4-Pyrimidine Methanamine and Its Deriv
-
Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Publications. [Link]
-
Methenamine. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012. [Link]
-
Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. American Chemical Society. [Link]
-
Methenamine. Wikipedia. [Link]
-
Wang Y, Zhang H, Zhang Y, et al. 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. 2022;13(6):973-980. [Link]
-
Wang Z, Wang T, Liu Y, et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm. 2023;14(7):1314-1327. [Link]
-
Berg, C. C., Le, H. V., Nagpal, P., La, H., Lin, Z., & Johnson, G. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of medicinal chemistry, 52(22), 6962–6965. [Link]
-
N-Methyl-1-(4-(9H-purin-6-YL)phenyl)methanamine. PubChem. [Link]
-
Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. ClinicalTrials.gov. [Link]
-
Lombardo LJ, Lee FY, Chen P, et al. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry. 2004;47(27):6658-6661. [Link]
-
Morales, C., Abujder, M., Gazit, T., Zag-Kuri, I., & Pérez-Sánchez, H. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009–2018. [Link]
-
Lin, H., Chen, M., Ke, Y., Lin, H., Zheng, M., Zhang, Y., ... & Deng, X. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European journal of medicinal chemistry, 207, 112755. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors | Bentham Science [eurekaselect.com]
- 5. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"comparing N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine to other kinase inhibitors"
A Comparative Guide to Kinase Inhibitors Targeting the BCR-ABL Fusion Protein
A Senior Application Scientist's Perspective on Evaluating Kinase Inhibitor Efficacy and Specificity
Introduction
The field of oncology has been revolutionized by the development of targeted therapies, particularly kinase inhibitors. These small molecules are designed to block the activity of specific kinases, enzymes that play a crucial role in cell signaling and proliferation. One of the most well-studied targets in this class is the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). This guide provides a comparative analysis of prominent BCR-ABL kinase inhibitors, offering insights into their mechanisms of action, target specificity, and the experimental methodologies used to evaluate their performance.
While the initial query concerned N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine, a comprehensive search of scientific literature and chemical databases did not yield significant data on this compound as a kinase inhibitor. It is likely a chemical intermediate rather than a developed therapeutic agent. Therefore, this guide will focus on well-characterized kinase inhibitors that share a similar structural scaffold, specifically the 2-phenylaminopyrimidine core, which is central to the pioneering BCR-ABL inhibitor, Imatinib. This analysis will serve as a robust framework for researchers and drug development professionals to understand the landscape of kinase inhibitor evaluation.
The Evolution of BCR-ABL Kinase Inhibitors
The discovery of the Philadelphia chromosome and its resulting BCR-ABL fusion gene was a landmark in cancer biology. This constitutively active tyrosine kinase drives the uncontrolled proliferation of hematopoietic cells in CML. The development of Imatinib (Gleevec®) was a paradigm shift, demonstrating that targeting a specific molecular driver of cancer could lead to remarkable clinical success.[1][2] However, the emergence of resistance, often due to mutations in the BCR-ABL kinase domain, necessitated the development of second and third-generation inhibitors.[3]
This guide will compare the following key BCR-ABL inhibitors:
-
Imatinib (First-Generation): The first-in-class BCR-ABL inhibitor.[1][4]
-
Nilotinib (Second-Generation): A more potent inhibitor designed to overcome some Imatinib resistance.[5][6][7]
-
Dasatinib (Second-Generation): A multi-targeted inhibitor with activity against a broader range of kinases.[8][9][10]
-
Ponatinib (Third-Generation): A pan-BCR-ABL inhibitor effective against the highly resistant T315I mutation.[3][11][12]
Mechanism of Action: A Deeper Dive
All four inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the BCR-ABL kinase domain, preventing the transfer of a phosphate group to downstream substrates and thereby blocking signal transduction.[13][14] This inhibition of signaling leads to the induction of apoptosis (programmed cell death) in cancer cells.[2][13]
However, there are subtle but critical differences in their binding modes. Imatinib and Nilotinib preferentially bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif is flipped.[15][16] This conformational selectivity contributes to their specificity. Dasatinib, in contrast, can bind to both the active and inactive conformations of the ABL kinase domain, which may contribute to its broader target profile.[17] Ponatinib was specifically designed with a carbon-carbon triple bond to overcome the steric hindrance caused by the T315I "gatekeeper" mutation, which prevents other inhibitors from binding effectively.[18]
Signaling Pathway Overview
The following diagram illustrates the central role of BCR-ABL in CML and the point of intervention for these kinase inhibitors.
Caption: The BCR-ABL signaling pathway in CML and the mechanism of action of tyrosine kinase inhibitors.
Comparative Kinase Inhibition Profiles
The potency and selectivity of kinase inhibitors are critical determinants of their efficacy and side-effect profiles. These are typically quantified by measuring the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki) against a panel of kinases.
| Inhibitor | Primary Target(s) | T315I Mutant Activity | Key Secondary Targets |
| Imatinib | BCR-ABL, c-KIT, PDGFR | No | - |
| Nilotinib | BCR-ABL, c-KIT, PDGFR | No | DDR1, NQO2 |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ | No | Ephrin receptors, TEC kinases |
| Ponatinib | BCR-ABL (including all single mutations) | Yes | VEGFR, FGFR, SRC family kinases |
Data compiled from multiple sources.[4][6][19][20]
Expert Interpretation: The evolution from Imatinib to Ponatinib reflects a strategic approach to drug design. While Imatinib is highly selective for its primary targets, its efficacy is limited by resistance mutations.[16][21] Nilotinib offers increased potency against wild-type BCR-ABL and some Imatinib-resistant mutants but retains the 2-phenylaminopyrimidine scaffold and a similar overall target profile.[6][7][20] Dasatinib's broader kinase profile, a consequence of its distinct chemical structure, provides activity against a wider range of kinases, which can be advantageous in certain contexts but may also contribute to a different side-effect profile.[19][20][22] Ponatinib's "pan-mutational" activity, especially against the formidable T315I mutation, addresses a critical unmet need in CML treatment.[3][11][18]
Experimental Methodologies for Kinase Inhibitor Evaluation
The following are standard, robust protocols for assessing the biochemical and cellular activity of kinase inhibitors.
Biochemical Kinase Assay: LanthaScreen® Eu Kinase Binding Assay
This assay directly measures the binding of an inhibitor to the kinase of interest. It is a fluorescence resonance energy transfer (FRET)-based method that is highly sensitive and amenable to high-throughput screening.[23][24]
Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[23][24][25] A europium-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs. An inhibitor competing with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal.[23][24][25]
Workflow Diagram:
Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer. Prepare a mixture of the tagged kinase and the europium-labeled anti-tag antibody.
-
Assay Plate Setup: Add the inhibitor dilutions to the wells of a microplate.
-
Kinase/Antibody Addition: Add the kinase/antibody mixture to each well.
-
Tracer Addition: Add the fluorescently labeled tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (typically 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader, measuring emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Activity Assay: MTT Cell Proliferation Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation, providing a measure of a compound's cytotoxic or cytostatic effects on cancer cells.[26][27]
Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[27] The amount of formazan produced is proportional to the number of viable cells.[26]
Workflow Diagram:
Caption: Workflow for the MTT Cell Proliferation Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a CML cell line (e.g., K562, which is BCR-ABL positive) into a 96-well plate at a predetermined density and allow the cells to adhere overnight if applicable.
-
Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor. Include appropriate controls (e.g., vehicle-only).
-
Incubation: Incubate the cells for a period that allows for a significant effect on proliferation (typically 48-72 hours).
-
MTT Addition: Add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C.[28]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl) to dissolve the formazan crystals.[28][29]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The comparative analysis of BCR-ABL kinase inhibitors highlights the remarkable progress in targeted cancer therapy. The journey from Imatinib to Ponatinib illustrates a continuous cycle of innovation driven by an understanding of resistance mechanisms. For researchers in this field, a multi-faceted approach to inhibitor evaluation is paramount. Combining robust biochemical assays like the LanthaScreen® to determine direct target engagement and potency with cellular assays like the MTT to assess the functional consequences in a biological context provides a comprehensive picture of an inhibitor's potential. By employing these and other validated methodologies, the scientific community can continue to develop more effective and selective kinase inhibitors for the treatment of cancer and other diseases.
References
-
Wikipedia. (n.d.). Imatinib. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pharmacology of Nilotinib Hydrochloride Monohydrate: Mechanism and Clinical Use. Retrieved from [Link]
-
Demetri, G. D., et al. (2014). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Cancer Research UK. (n.d.). Nilotinib (Tasigna). Retrieved from [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
Druker, B. J., et al. (2009). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Dasatinib (Sprycel): Uses & Side Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Nilotinib. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Nilotinib Hydrochloride?. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. Retrieved from [Link]
-
MedlinePlus. (2025). Imatinib. Retrieved from [Link]
-
BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
Drugs.com. (2024). How does Gleevec (imatinib) work?. Retrieved from [Link]
-
YouTube. (2025). Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the role of Tasigna (Nilotinib) in the treatment of Chronic Myeloid Leukemia (CML)?. Retrieved from [Link]
-
OncLive. (2011). Tasigna Moves to the Front-Line in CML. Retrieved from [Link]
-
PubMed. (n.d.). Nilotinib is superior to imatinib as first-line therapy of chronic myeloid leukemia: the ENESTnd study. Retrieved from [Link]
-
Takeda Oncology. (n.d.). ICLUSIG® (ponatinib) Mechanism of Action. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the role of Imatinib (Gleevec) in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs)?. Retrieved from [Link]
-
Richard T. Silver MD Myeloproliferative Neoplasms Center. (n.d.). Ponatinib (Iclusig®). Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib. Retrieved from [Link]
-
Medscape. (n.d.). Tasigna, Danziten (nilotinib) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
PMC - NIH. (n.d.). Resistant mutations in CML and Ph+ALL – role of ponatinib. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]
-
Takeda Oncology. (n.d.). Ponatinib: Overview, Mechanism of Action & Clinical Trials. Retrieved from [Link]
-
Sketchviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]
-
OncLive. (2024). Ponatinib Showcases Long-Term Efficacy, Safety in CP-CML With T315I Mutations. Retrieved from [Link]
-
Patsnap Synapse. (2025). What are the future directions for research and development of Sprycel?. Retrieved from [Link]
-
SPRYCEL® (dasatinib). (n.d.). Official Patient Website. Retrieved from [Link]
-
Blood - ASH Publications. (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Retrieved from [Link]
-
Bristol-Myers Squibb. (2006). Sprycel™ (dasatinib). Retrieved from [Link]
-
PubChem - NIH. (n.d.). Dasatinib. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
UC Berkeley EECS. (2013). Let's Draw a Graph: An Introduction with Graphviz. Retrieved from [Link]
-
SPRYCEL® (dasatinib). (n.d.). for Healthcare Professionals. Retrieved from [Link]
-
PMC - NIH. (n.d.). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Retrieved from [Link]
-
Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]
-
ResearchGate. (n.d.). Identified kinase targets of dasatinib, nilotinib and imatinib. Retrieved from [Link]
-
PNAS. (2013). Explaining why Gleevec is a specific and potent inhibitor of Abl kinase. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Retrieved from [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. droracle.ai [droracle.ai]
- 3. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Nilotinib - Wikipedia [en.wikipedia.org]
- 7. Nilotinib is superior to imatinib as first-line therapy of chronic myeloid leukemia: the ENESTnd study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. What are the future directions for research and development of Sprycel? [synapse.patsnap.com]
- 10. caremark.com [caremark.com]
- 11. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 12. Ponatinib (Iclusig®) | Richard T. Silver MD Myeloproliferative Neoplasms Center [silvermpncenter.weill.cornell.edu]
- 13. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 19. researchgate.net [researchgate.net]
- 20. ashpublications.org [ashpublications.org]
- 21. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. broadpharm.com [broadpharm.com]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. MTT (Assay protocol [protocols.io]
A Comparative Guide to USP1/UAF1 Deubiquitinase Inhibitors: Evaluating Novel Chemical Matter Against Established Compounds
This guide provides a comprehensive comparison of established inhibitors targeting the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex. It is designed for researchers, scientists, and drug development professionals engaged in oncology and DNA damage response (DDR) research. Furthermore, this document establishes a framework for the evaluation of novel chemical entities, using the hypothetical molecule N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine (hereafter designated as Compound X ) as a case study to illustrate the necessary validation workflow.
The Rationale for Targeting the USP1/UAF1 Complex in Oncology
The USP1/UAF1 deubiquitinase (DUB) complex is a critical regulator of cellular pathways essential for genomic integrity.[1][2] Its primary substrates, monoubiquitinated Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA), are central players in the Fanconi Anemia (FA) pathway for interstrand crosslink repair and the Translesion Synthesis (TLS) pathway for bypassing DNA lesions, respectively.[1][3][4][5] By removing the monoubiquitin signal from these proteins, USP1/UAF1 effectively "resets" the signaling cascade, allowing the cell to exit the DNA repair state.
In many cancers, USP1 is overexpressed, contributing to resistance to DNA-damaging chemotherapeutics like cisplatin and PARP inhibitors.[6][7][8][9] This has established USP1/UAF1 as a high-value therapeutic target. Inhibition of its deubiquitinase activity is hypothesized to trap FANCD2 and PCNA in their ubiquitinated, active states, leading to unresolved DNA damage, replication stress, and ultimately, synthetic lethality in tumors with pre-existing DNA repair defects (e.g., BRCA1/2 mutations) or sensitization to DNA-damaging agents.[3][6][10][11]
The following diagram illustrates the central role of the USP1/UAF1 complex in the DNA Damage Response.
Caption: Standardized Workflow for USP1/UAF1 Inhibitor Characterization.
Protocol 1: In Vitro USP1/UAF1 Inhibition Assay (Ubiquitin-Rhodamine)
Rationale: This biochemical assay provides the initial and most direct measure of an inhibitor's ability to block the enzymatic activity of the purified USP1/UAF1 complex. Ubiquitin-Rhodamine 110 (Ub-Rho) is a fluorogenic substrate that is cleaved by active DUBs, releasing the highly fluorescent rhodamine group. [11]A reduction in the rate of fluorescence increase is directly proportional to the inhibitor's potency.
Materials:
-
Purified, recombinant human USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 Glycine (Ub-Rho)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Compound X and reference inhibitors (e.g., ML323) dissolved in 100% DMSO
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X, ML323, and a DMSO-only control in 100% DMSO. Transfer 100 nL of each dilution into the assay plate.
-
Enzyme Preparation & Addition: Dilute the USP1/UAF1 complex to a final concentration of 0.2-0.5 nM in cold assay buffer. Add 5 µL of the diluted enzyme solution to each well containing the compounds.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition & Measurement: Prepare the Ub-Rho substrate solution by diluting it to a final concentration of 100-200 nM in assay buffer. To initiate the reaction, add 5 µL of the substrate solution to all wells.
-
Kinetic Reading: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the velocities to the DMSO-only control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via Western Blot
Rationale: An inhibitor's biochemical potency must translate to activity within the complex cellular environment. This assay directly measures the accumulation of the key USP1/UAF1 substrates, monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2), which serves as a definitive biomarker of target engagement. [3][10]An effective inhibitor will cause a dose-dependent increase in the levels of these ubiquitinated proteins.
Materials:
-
Human cancer cell line (e.g., U2OS osteosarcoma or H596 non-small cell lung cancer)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Compound X and reference inhibitors
-
Cisplatin (as a positive control for inducing DNA damage and substrate ubiquitination)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-PCNA, anti-FANCD2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies and ECL substrate
Procedure:
-
Cell Seeding: Seed U2OS cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of Compound X or ML323 (e.g., 0.1, 0.5, 1, 5, 10 µM) for 6-24 hours. Include a DMSO vehicle control. For a positive control, treat a separate set of wells with a DNA damaging agent like cisplatin (e.g., 20 µM) to induce robust ubiquitination of PCNA and FANCD2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with 150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and load 20-30 µg onto a 4-15% Tris-glycine gel. The monoubiquitinated forms of PCNA (~37 kDa) and FANCD2 (~165 kDa) will migrate slower than their unmodified counterparts (~29 kDa and ~155 kDa, respectively).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and a chemiluminescence imager.
-
-
Analysis: Quantify the band intensities for both the unmodified and monoubiquitinated forms of PCNA and FANCD2. Calculate the ratio of ubiquitinated to total protein to assess the dose-dependent effect of the inhibitor.
Conclusion and Future Directions
The development of potent and selective USP1/UAF1 inhibitors represents a promising therapeutic strategy, particularly for overcoming resistance to conventional cancer therapies. [6]Established compounds like ML323, I-138, and the clinical candidate KSQ-4279 provide a robust benchmark for this endeavor. [11][12] The evaluation of a novel entity such as Compound X must follow a rigorous, systematic workflow. The initial biochemical data, including potency (IC50) and selectivity, are critical gating steps. However, the ultimate value of a novel inhibitor is determined by its ability to engage its target in a cellular context—demonstrated by the accumulation of Ub-PCNA and Ub-FANCD2—and to produce a desired biological outcome, such as inducing cancer cell death or sensitizing them to other therapies. [3]Should Compound X prove to be a potent and selective inhibitor in these foundational assays, further studies into its mechanism of action, in vivo efficacy, and pharmacokinetic properties would be warranted.
References
- Liang, Q., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses.
-
Dexheimer, T.S., et al. (2012). Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Mistry, H., et al. (2013). Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells. Molecular Cancer Therapeutics, 12(12), 2651-62. [Link]
-
Patsnap Synapse. (2023). The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes. Patsnap. [Link]
-
Chen, J., et al. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chemistry & Biology, 18(11), 1390-400. [Link]
-
Rennie, M. L., et al. (2022). Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site. Science Advances, 8(39), eabq8039. [Link]
-
Rennie, M. L., et al. (2024). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. Journal of Medicinal Chemistry. [Link]
-
Brandsma, I., et al. (2023). Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer. Cancer Research, 83(3), 377-387. [Link]
-
AACR Journals. (2023). Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer. Cancer Research. [Link]
-
Liang, Q., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. PMC. [Link]
-
ResearchGate. (n.d.). Experimental data of enzyme activity assays performed on USP1/UAF1,.... Retrieved from [Link]
-
Rennie, M. L., et al. (2024). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. PMC. [Link]
-
NCBI. (n.d.). Table 4, Comparison of ML323 to previously identified USP1 inhibitors. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Chen, J., et al. (2011). Selective and cell-active inhibitors of the USP1/ UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. PubMed. [Link]
-
NCBI. (2014). Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
O'Donnell, K. A., et al. (2010). The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination. Molecular and Cellular Biology, 30(17), 4164-4173. [Link]
Sources
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ML-323 | Cell Signaling Technology [cellsignal.com]
- 8. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 9. Selective and cell-active inhibitors of the USP1/ UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine Analogs
The N-phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of targeted therapeutics.[1][2] Its ability to mimic purine structures and engage in critical hydrogen bonding interactions has led to its incorporation into numerous clinically approved drugs.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific subclass: N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine and its related analogs. We will dissect the nuanced effects of structural modifications on inhibitory activity against two distinct and highly relevant therapeutic target classes: Janus Kinase 2 (JAK2) and the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.
This document is intended for researchers, medicinal chemists, and drug development professionals. It synthesizes publicly available experimental data to explain the causality behind molecular design choices, offering a trustworthy and authoritative resource for advancing the design of next-generation inhibitors based on this privileged scaffold.
Part 1: N-(4-(Aminomethyl)phenyl)pyrimidin-2-amine Analogs as Selective JAK2 Inhibitors
The Janus Kinase (JAK) family, particularly JAK2, is a critical mediator in signaling pathways that control cell growth and hematopoiesis.[3] The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibition a highly sought-after therapeutic strategy.[3] Research has shown that N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives are potent and selective JAK2 inhibitors.[3] These compounds evolved from earlier, more rigid tetrahydroisoquinoline-based molecules, where a "ring-opening" strategy was employed to improve pharmacokinetic properties while maintaining key binding interactions.[3]
Core Scaffold & Binding Rationale
The aminopyrimidine core is essential for activity, forming crucial hydrogen bonds with the hinge region of the JAK2 kinase domain. The phenyl ring serves as a central scaffold, positioning the aminomethyl side chain to interact with the solvent-exposed region of the binding pocket. The design rationale for these analogs focuses on optimizing potency and, critically, achieving selectivity over other highly homologous JAK family members like JAK1, JAK3, and TYK2 to minimize side effects.[3]
Systematic SAR Analysis
The following analysis dissects the impact of substitutions at key positions on the molecule's ability to inhibit JAK2.
-
Pyrimidine Ring (R¹): Modifications on the pyrimidine ring directly influence interactions within the hinge region. The introduction of a small alkyl group, such as a methyl group at the 5-position, is well-tolerated and can contribute favorably to activity.
-
Aminomethyl Side Chain (R²): This region extends towards the solvent-exposed area of the ATP-binding pocket and offers a significant opportunity for modification to enhance potency and selectivity. Systematic exploration led to the discovery that incorporating a pyrazole moiety, as seen in the optimal compound A8 , results in a substantial increase in potency.[3] Molecular modeling suggests the pyrazole forms a water-bridged hydrogen bond with the protein residue ASN981, an interaction not present in the parent compounds.[3]
Data Presentation: JAK2 Inhibitory Activity
The table below summarizes the in vitro activity of key analogs against JAK family kinases. The data clearly illustrates the superior potency and selectivity of compound A8 .
| Compound ID | R² Substitution (on Amino Group) | JAK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (JAK1/JAK2) |
| 13ac | (Lead Compound) | 15 | 105 | 289 | 213 | 7.0x |
| A8 | N-((1-isopropyl-1H-pyrazol-4-yl)methyl) | 5 | 193 | 273 | 206 | 38.6x |
Data sourced from Tian et al., "Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors".[3]
The dramatic improvement in selectivity for compound A8 (38.6-fold for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2) underscores the success of the optimization strategy.[3] Furthermore, compound A8 demonstrated significantly improved metabolic stability and oral bioavailability (41.1%) compared to the lead compound, making it a viable candidate for further development.[3]
Part 2: N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors
The deubiquitinase (DUB) complex USP1/UAF1 is a critical regulator of the DNA damage response, making it a promising target for anticancer therapies.[4][5] High-throughput screening identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent, nanomolar inhibitors of this complex.[5]
Core Scaffold & Target Engagement
In this series, the 2-phenylpyrimidin-4-amine core serves as the primary scaffold. Inhibition of USP1/UAF1 activity leads to an accumulation of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key cellular biomarker of target engagement, which ultimately impairs DNA damage tolerance and reduces cancer cell survival.[4][5]
Systematic SAR Analysis
-
N-Benzyl Moiety (R¹): The initial hit featured a simple benzylamine. Replacing the phenyl ring with a 4-phenylbenzylamine was well-tolerated.[4] Further exploration showed that introducing heterocycles, such as 3-pyridyl or 4-pyridyl moieties on the distal phenyl ring, could enhance potency, with the 3-pyridyl analog (17 ) showing an IC₅₀ of 1.1 µM.[4][6] This suggests that the terminal ring occupies a pocket that can accommodate and favorably interact with heteroatoms.
-
Pyrimidine Ring (R²): Substitution on the pyrimidine ring itself proved to be a critical determinant of activity.
-
5-position: Introducing a methyl group at the 5-position (38 ) led to a two-fold increase in potency compared to the unsubstituted analog (37 ).[4]
-
6-position: In stark contrast, moving the methyl group to the 6-position (39 ) resulted in a three-fold decrease in potency, indicating steric hindrance or an unfavorable conformational change.[4]
-
5,6-disubstitution: The 5,6-dimethyl derivative (40 ) was well-tolerated, suggesting the negative effect of the 6-methyl group can be mitigated.[4]
-
-
2-Phenyl Ring (R³): Modifications to the 2-phenyl group were explored to address metabolic liabilities, specifically aliphatic hydroxylation of an initial isopropyl substituent. Replacing the isopropyl group with cyclopropyl (71 ) or cyclobutyl (76 ) groups maintained potent inhibition but did not improve metabolic stability.[4]
Data Presentation: USP1/UAF1 Inhibitory Activity
The tables below summarize the SAR for substitutions at the N-benzyl and pyrimidine positions.
Table 1: SAR of the N-Substituted Moiety [4][6]
| Compound ID | R¹ Group | IC₅₀ (µM) |
| 12 | Phenyl | 3.7 |
| 16 | 4-pyridyl | 1.9 |
| 17 | 3-pyridyl | 1.1 |
Table 2: SAR of the Pyrimidine Ring [4]
| Compound ID | R² Substitution | IC₅₀ (nM) |
| 37 | H | 130 |
| 38 | 5-methyl | 70 |
| 39 | 6-methyl | 210 |
| 40 | 5,6-dimethyl | 120 |
Experimental Protocols & Methodologies
The successful development of these analogs relies on robust synthetic chemistry and validated biological assays. The following protocols are generalized from established methodologies.[3][4][6][7]
Protocol 1: General Synthesis of N-substituted (Pyrimidin-2-yl)phenylamine Analogs
This protocol describes a common multi-step synthesis involving Suzuki and Buchwald-Hartwig coupling reactions.
Caption: General synthetic workflow for pyrimidine analogs.
-
Step 1: Suzuki Coupling: To a solution of a di-chloropyrimidine (e.g., 2,4-dichloro-5-methylpyrimidine) in a suitable solvent like DME, add the desired aryl boronic acid (3 equiv.), an aqueous solution of sodium carbonate (2 M, 4 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 equiv.).[4] Heat the reaction mixture in a microwave reactor at 150°C for 30-45 minutes.[4] Monitor progress by LC-MS. Upon completion, perform an aqueous work-up and extract with an organic solvent like ethyl acetate. Purify the resulting chloro-pyrimidine intermediate via silica gel chromatography.
-
Step 2: Buchwald-Hartwig or SₙAr Amination: Combine the chloro-pyrimidine intermediate from Step 1 with the desired substituted aniline or benzylamine derivative in a solvent such as DMF. Add a suitable base (e.g., i-Pr₂NEt) and heat the reaction to 60-100°C for 18 hours.[4][6] Alternatively, for more reactive substrates, a palladium-catalyzed Buchwald-Hartwig amination can be employed.
-
Step 3: Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by silica gel chromatography to yield the desired analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro JAK2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the JAK2 enzyme.
-
Materials: Recombinant human JAK2 enzyme, ATP, a suitable peptide substrate (e.g., a biotinylated peptide derived from STAT1), and a detection system (e.g., HTRF, AlphaLISA, or luminescence-based ATP detection).
-
Procedure: a. Serially dilute test compounds in DMSO to create a concentration gradient. b. In a 384-well assay plate, add the JAK2 enzyme, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP (at or near the Kₘ concentration). d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for HTRF, add europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin). f. Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 3: Cellular Assay for USP1/UAF1 Target Engagement
This Western blot protocol measures the accumulation of Ub-PCNA in cells, a direct downstream consequence of USP1/UAF1 inhibition.[4]
Caption: Western blot workflow for Ub-PCNA detection.
-
Cell Culture and Treatment: Plate non-small cell lung cancer cells (e.g., H1299) and allow them to adhere overnight. Treat the cells with the test compounds at a fixed concentration (e.g., 20 µM) for 4 hours.[4]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Collect the whole-cell extracts and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4–12% gradient SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with a primary antibody against PCNA (which detects both unmodified and monoubiquitinated forms) and a loading control (e.g., GAPDH).[4] c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for monoubiquitinated PCNA (Ub-PCNA), unmodified PCNA, and GAPDH. Calculate the fold change in Ub-PCNA by normalizing to unmodified PCNA and the GAPDH loading control.[4]
Conclusions and Future Directions
The this compound scaffold and its close analogs represent a highly versatile and privileged structure in drug discovery. This guide has demonstrated how subtle modifications to this core can pivot its biological activity between two entirely different and valuable target classes: protein kinases (JAK2) and deubiquitinases (USP1/UAF1).
-
For JAK2 Inhibition: The key to success was a ring-opening strategy followed by optimization of the N-aminomethyl side chain, where the introduction of a substituted pyrazole moiety dramatically improved both potency and selectivity.[3]
-
For USP1/UAF1 Inhibition: Potency was driven by modifications on the pyrimidine ring, particularly at the 5-position, and by incorporating heteroaromatic systems into the N-benzyl side chain.[4]
Future research on this scaffold should focus on expanding the SAR to further improve potency and selectivity, while concurrently optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop drug candidates with favorable pharmacokinetic profiles. The demonstrated plasticity of this scaffold suggests it may hold promise for inhibiting other related enzyme families, warranting its inclusion in future screening and drug discovery campaigns.
References
- Tian, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters.
- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.
- BenchChem (2025). An In-depth Technical Guide on the Biological Activity of 4-Pyrimidine Methanamine and Its Derivatives. BenchChem Technical Guides.
- Various Authors. SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate Publication.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- Various Authors. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem.
- BenchChem (2025). Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives. BenchChem Application Notes.
- Wang, Y. D., et al. (2009). Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. Bioorganic & Medicinal Chemistry.
- Various Authors. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports.
- Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry.
- Various Authors. Examples of FDA‐approved kinase inhibitors exhibiting the... ResearchGate Publication.
- Taylor, A. M., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry.
- Various Authors. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
- Liu, Z., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules.
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Nie, T., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Kinome: A Comparative Selectivity Profile of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a critical challenge in the development of these inhibitors is achieving selectivity.[1] Given the high degree of structural conservation within the ATP-binding site across the kinome, many inhibitors exhibit off-target effects, leading to unforeseen toxicities and diminished therapeutic windows.[1] Therefore, comprehensive selectivity profiling is an indispensable step in the characterization of any novel kinase inhibitor.[2]
This guide provides an in-depth comparative analysis of the kinase selectivity profile of a novel investigational compound, N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine , hereafter referred to as Compound X . We will benchmark its performance against established kinase inhibitors, providing a framework for interpreting selectivity data and underscoring the importance of rigorous in vitro characterization. The pyrimidine core of Compound X is a well-established scaffold in kinase inhibitor design, with derivatives showing activity against various kinases such as JAK2, PLK4, and PAK1.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor selectivity and the methodologies employed for its assessment.
The Imperative of Selectivity: Why Broad Kinome Screening Matters
The human kinome comprises over 500 protein kinases, and achieving absolute selectivity for a single kinase is a formidable challenge.[6] Early kinase inhibitors were often less selective, leading to a range of off-target effects. While in some instances polypharmacology can be beneficial, a clear understanding of an inhibitor's interaction map across the kinome is crucial for predicting both efficacy and potential adverse events.[7] Kinase selectivity profiling, typically performed against a large panel of kinases, provides a quantitative measure of an inhibitor's specificity.[6][8][9] This data is instrumental in the lead optimization process, enabling medicinal chemists to refine molecular structures to enhance on-target potency while minimizing off-target interactions.
Comparative Kinase Selectivity Profiling: Compound X vs. Established Inhibitors
To contextualize the selectivity profile of Compound X, we present a comparative analysis against two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Imatinib , a highly successful selective inhibitor of ABL kinase. The following table summarizes the inhibitory activity (% inhibition at a single concentration) of these compounds against a representative panel of kinases. It is important to note that this initial screen at a single, relatively high concentration serves to identify potential off-target interactions. Hits from this primary screen would typically be followed up with IC50 determination to quantify potency.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Protein Family | Compound X (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Imatinib (% Inhibition @ 1µM) |
| ABL1 | Tyrosine Kinase | 15 | 98 | 95 |
| SRC | Tyrosine Kinase | 25 | 99 | 40 |
| LCK | Tyrosine Kinase | 30 | 97 | 35 |
| EGFR | Tyrosine Kinase | 5 | 92 | 10 |
| VEGFR2 | Tyrosine Kinase | 8 | 95 | 20 |
| JAK2 | Tyrosine Kinase | 92 | 96 | 30 |
| TYK2 | Tyrosine Kinase | 45 | 94 | 25 |
| CDK2/CycA | Serine/Threonine Kinase | 12 | 99 | 8 |
| PLK1 | Serine/Threonine Kinase | 18 | 98 | 15 |
| AURKA | Serine/Threonine Kinase | 10 | 95 | 12 |
| PIM1 | Serine/Threonine Kinase | 20 | 90 | 18 |
| PAK1 | Serine/Threonine Kinase | 88 | 97 | 22 |
| ROCK1 | Serine/Threonine Kinase | 15 | 93 | 17 |
Disclaimer: The data for Compound X is hypothetical and for illustrative purposes.
As anticipated, Staurosporine demonstrates broad-spectrum inhibition across the panel. Imatinib exhibits strong selectivity for its primary target, ABL1, with some noteworthy off-target activity against other tyrosine kinases like SRC and LCK. The hypothetical data for Compound X suggests a promising selectivity profile with potent inhibition of JAK2 and PAK1 . This dual activity could be of therapeutic interest, or if one is the desired target, the other represents a significant off-target that would need to be addressed through further medicinal chemistry efforts. The pyrimidine scaffold is known to interact with the hinge region of the kinase ATP-binding pocket, and subtle modifications can significantly alter the selectivity profile.[10]
Illuminating a Potential Signaling Axis: The JAK-STAT Pathway
Given the potent hypothetical inhibition of JAK2, it is pertinent to visualize its role in cellular signaling. The Janus kinase (JAK) family of tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and hematopoiesis.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Compound X.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
To ensure the trustworthiness and reproducibility of the selectivity data, a robust and validated assay methodology is paramount. The following is a detailed, step-by-step protocol for a common in vitro kinase assay format, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][12][13] This assay is widely used in high-throughput screening and selectivity profiling due to its sensitivity and scalability.[12]
I. Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert the newly synthesized ADP to ATP and measure the newly synthesized ATP in a luciferase-based reaction. The resulting luminescent signal is proportional to the ADP produced and thus to the kinase activity.
II. Materials and Reagents
-
Kinase of interest (e.g., recombinant human JAK2)
-
Substrate (e.g., a generic tyrosine kinase peptide substrate)
-
Compound X and benchmark inhibitors (e.g., Staurosporine, Imatinib) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
ADP
-
-
Kinase Reaction Buffer (specific to the kinase, but a general buffer can be 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
III. Experimental Workflow
Sources
- 1. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promega Kinase Selectivity Profiling System: General Panel + ADP-Glo Assay 24 x 50 Reactions | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
A Comparative Guide to Cross-Validating the Mechanism of Action for N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental cross-validation of the mechanism of action (MoA) for the novel compound, N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine. Given the absence of published data for this specific molecule, we will proceed under the structurally-informed hypothesis that it functions as a protein kinase inhibitor. This guide will, therefore, compare and contrast various experimental strategies to rigorously test this hypothesis, identify the specific kinase target(s), and elucidate the downstream signaling consequences of its activity.
Hypothetical Mechanism of Action and the Importance of Cross-Validation
The chemical scaffold of this compound, featuring a pyrimidine ring, is a common motif in a large class of FDA-approved kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, we hypothesize that our compound of interest acts by inhibiting one or more protein kinases.
However, a hypothesis is merely a starting point. Rigorous cross-validation is essential to:
-
Confirm the primary target(s): Differentiating on-target from off-target effects is crucial for predicting both efficacy and toxicity.[2]
-
Elucidate the mode of action: Understanding how the compound interacts with its target (e.g., competitive vs. non-competitive inhibition) provides valuable insights for lead optimization.[3]
-
Map the downstream signaling pathway: Identifying the cellular consequences of target engagement is key to understanding the compound's phenotypic effects.
A Multi-pronged Approach to MoA Cross-Validation
A robust MoA validation strategy employs a combination of biochemical, biophysical, and cell-based assays.[4] This guide will compare several state-of-the-art techniques at each stage of the validation process.
Workflow for MoA Cross-Validation
Caption: A generalized workflow for the cross-validation of a drug's mechanism of action.
Phase 1: Target Identification and Engagement
The initial step is to identify the direct molecular targets of this compound. A multi-faceted approach, combining broad screening with more targeted, hypothesis-driven methods, is recommended.
Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Kinase Panel Screening | In vitro assays measuring the compound's inhibitory activity against a large panel of purified kinases. | High-throughput, quantitative (IC50 values), provides initial selectivity profile. | Can produce false positives, lacks cellular context. |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a solid support and used to "pull down" binding partners from cell lysates, which are then identified by mass spectrometry.[5] | Unbiased, identifies novel targets, provides information on binding partners in a near-native state. | Technically challenging, requires chemical modification of the compound, may miss transient interactions. |
| Protein Microarrays | A high-throughput method where thousands of purified proteins are spotted onto a slide and probed with a labeled version of the compound to detect binding.[5] | High-throughput, can screen a large portion of the proteome. | Proteins may not be correctly folded, labeling the compound can alter its binding properties. |
Once potential targets are identified, it is crucial to confirm direct engagement in a cellular context.
Comparison of Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. | In-cell and in-vivo compatible, label-free, confirms direct target engagement in a physiological context. | Not suitable for all targets, can be low-throughput. |
| Surface Plasmon Resonance (SPR) | A biophysical technique that measures the binding kinetics (kon, koff) and affinity (KD) of a compound to its purified target immobilized on a sensor chip.[3] | Provides detailed kinetic information, highly sensitive. | Requires purified protein, compound immobilization can affect binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a compound to its target in solution, providing thermodynamic parameters of the interaction.[3] | Label-free, provides a complete thermodynamic profile of the interaction. | Requires large amounts of pure protein and compound, lower throughput. |
Phase 2: Cellular and Functional Validation
After confirming direct target engagement, the next step is to validate that this interaction leads to the expected functional consequences in a cellular setting.
Experimental Protocol: Western Blotting for Kinase Inhibition
This protocol is a standard method to assess the phosphorylation status of a kinase's substrate, providing a direct readout of the inhibitor's cellular activity.[6]
Objective: To determine if this compound inhibits the phosphorylation of a known downstream substrate of the putative target kinase in a cellular context.
Materials:
-
Cell line expressing the target kinase and substrate.
-
This compound.
-
Appropriate cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (total target, phospho-target, total substrate, phospho-substrate, loading control e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and probe with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and image the blot.
-
Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
Comparison of Functional Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Western Blotting | Measures changes in the phosphorylation of specific proteins. | Widely accessible, relatively inexpensive, provides specific information about the signaling pathway. | Low-throughput, requires specific antibodies. |
| Phospho-proteomics | A mass spectrometry-based approach to globally quantify changes in protein phosphorylation upon compound treatment. | Unbiased, provides a global view of signaling pathway modulation, can identify novel substrates. | Technically complex, expensive, requires specialized equipment and expertise. |
| Genetic Approaches (CRISPR/siRNA) | Knocking out or knocking down the putative target gene should phenocopy or abrogate the effect of the compound.[7] | Provides strong evidence for on-target effects, can be used to validate the functional role of the target. | Off-target effects of CRISPR/siRNA are possible, compensation by other proteins can occur. |
Phase 3: In Vivo Confirmation
The final stage of MoA validation is to confirm that the compound engages its target and elicits the expected pharmacodynamic response in a relevant animal model.
Workflow for In Vivo Target Validation
Caption: A workflow for confirming in vivo target engagement and pharmacodynamic effects.
Pharmacodynamic (PD) biomarker analysis, such as measuring the phosphorylation of the target's substrate in tumor tissue from a treated animal, provides a crucial link between target engagement and therapeutic efficacy.[8]
Conclusion
The cross-validation of a drug's mechanism of action is a critical and multi-faceted process. For a novel compound like this compound, a systematic and comparative approach, as outlined in this guide, is essential to build a robust and compelling data package. By combining biochemical, cellular, and in vivo methodologies, researchers can confidently establish the on-target effects, elucidate the downstream consequences, and ultimately increase the probability of successful clinical development.
References
-
Technology Networks. (2018-11-29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]
-
MtoZ Biolabs. Drug Target Identification Methods. Retrieved from [Link]
-
Oncodesign Services. Target Deconvolution | Drug Discovery | CRO services. Retrieved from [Link]
-
Chan et al. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Retrieved from [Link]
-
National Institutes of Health. (Date unavailable). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]
-
EditCo Bio. Drug Target Identification. Retrieved from [Link]
-
Pharma Focus Asia. (Date unavailable). Target Deconvolution in the Post-genomic Era. Retrieved from [Link]
-
University College London. (Date unavailable). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Creative Biolabs. Target Deconvolution. Retrieved from [Link]
-
National Institutes of Health. (2013-01-18). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]
-
Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
National Institutes of Health. (Date unavailable). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]
-
National Institutes of Health. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]
Sources
- 1. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. editco.bio [editco.bio]
- 8. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine Derivatives and Analogs as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds explored, pyrimidine-based derivatives have demonstrated significant promise due to their ability to mimic the purine core of ATP and effectively compete for the kinase active site. This guide provides a comprehensive in vivo efficacy comparison of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine derivatives and structurally related aminopyrimidine analogs, with a particular focus on their activity as Janus kinase 2 (JAK2) inhibitors.
The aberrant activation of the JAK/STAT signaling pathway is a critical driver in various myeloproliferative neoplasms (MPNs) and other cancers.[1] The discovery of the JAK2V617F mutation in a majority of patients with MPNs has propelled the development of targeted JAK2 inhibitors.[1] This guide will delve into the preclinical in vivo evaluation of promising aminopyrimidine-based JAK2 inhibitors, presenting comparative data, detailed experimental protocols, and insights into their mechanism of action.
Comparative In Vivo Efficacy of Lead Compounds
The following table summarizes the in vivo efficacy of representative aminopyrimidine derivatives from preclinical studies. These compounds, while not all strictly this compound derivatives, share a common aminopyrimidine core and have been evaluated for their anti-tumor activity in relevant animal models.
| Compound | Target(s) | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| XL019 (10d) | JAK2 | HEL.92.1.7 human erythroleukemia xenograft | Nude Mice | 200 mg/kg, p.o., b.i.d. for 14 days | 60% | [2][3] |
| 300 mg/kg, p.o., b.i.d. for 14 days | 70% | [2][3] | ||||
| Compound A8 | JAK2 | - | - | - | In vivo data not provided, but showed excellent in vitro potency and improved metabolic stability | [1][4] |
| Compound 7j | JAK2 | SET2 (human megakaryoblastic leukemia) xenograft | SCID Mice | - | Demonstrated time-dependent knockdown of pSTAT5 | [5] |
Note: Direct comparative in vivo studies for a series of this compound derivatives are not extensively available in the public domain. The data presented here is from studies on structurally related aminopyrimidine compounds targeting JAK2.
Mechanism of Action: Targeting the JAK/STAT Pathway
The primary mechanism of action for the discussed aminopyrimidine derivatives is the inhibition of JAK2 kinase activity. In normal physiology, the binding of cytokines to their receptors activates JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.
In cancers driven by aberrant JAK2 signaling, such as those with the JAK2V617F mutation, the kinase is constitutively active, leading to uncontrolled cell growth. The aminopyrimidine inhibitors compete with ATP for the kinase domain of JAK2, thereby preventing the phosphorylation of downstream targets like STAT5. This blockade of the JAK/STAT pathway ultimately leads to reduced cell proliferation and induction of apoptosis in cancer cells.[5]
Caption: Inhibition of the JAK/STAT signaling pathway by aminopyrimidine derivatives.
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol provides a generalized framework for assessing the in vivo anti-tumor efficacy of aminopyrimidine derivatives in a subcutaneous xenograft model.[6]
1. Cell Culture and Implantation:
- Culture a human cancer cell line with known JAK2 activation (e.g., HEL.92.1.7) under standard conditions.
- Harvest cells during the exponential growth phase.
- Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 106 to 1 x 107 cells per 100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (length x width2) / 2.
- When tumors reach a mean volume of approximately 100-150 mm3, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
3. Drug Formulation and Administration:
- Formulate the test compound (e.g., XL019) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Administer the compound orally (p.o.) or via another appropriate route at the specified dose and schedule (e.g., 200 mg/kg, twice daily).
- Administer the vehicle alone to the control group.
4. Efficacy Evaluation:
- Continue to monitor tumor volumes and body weights throughout the study.
- At the end of the treatment period (e.g., 14 or 21 days), euthanize the mice and excise the tumors.
- Calculate the tumor growth inhibition (TGI) as a percentage of the control group's tumor growth.
5. Pharmacodynamic Analysis (Optional):
- Collect tumor samples at various time points after the final dose to assess target engagement.
- Perform Western blotting or immunohistochemistry to measure the levels of phosphorylated STAT5 (pSTAT5) to confirm in vivo target inhibition.[5]
cell_culture [label="1. Cancer Cell\nCulture", fillcolor="#4285F4", fontcolor="#FFFFFF"];
implantation [label="2. Subcutaneous\nImplantation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
tumor_growth [label="3. Tumor Growth\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"];
randomization [label="4. Randomization", fillcolor="#FBBC05", fontcolor="#202124"];
treatment [label="5. Treatment\n(Compound vs. Vehicle)", fillcolor="#34A853", fontcolor="#FFFFFF"];
monitoring [label="6. Efficacy\nMonitoring", fillcolor="#34A853", fontcolor="#FFFFFF"];
endpoint [label="7. Study Endpoint\n& Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cell_culture -> implantation;
implantation -> tumor_growth;
tumor_growth -> randomization;
randomization -> treatment;
treatment -> monitoring;
monitoring -> endpoint;
}
Caption: Generalized workflow for in vivo efficacy testing in a xenograft model.
Discussion and Future Directions
The in vivo studies on aminopyrimidine derivatives highlight their potential as effective anti-cancer agents, particularly for malignancies driven by aberrant JAK2 signaling. The lead compound XL019 demonstrated significant, dose-dependent tumor growth inhibition in a human erythroleukemia xenograft model.[2][3] Further optimization of this scaffold, as seen with compound A8, has led to derivatives with improved in vitro potency and metabolic stability, suggesting the potential for enhanced in vivo efficacy and a more favorable pharmacokinetic profile.[1][4]
While the available data is promising, a direct, head-to-head in vivo comparison of a focused library of this compound derivatives is warranted to establish clear structure-activity relationships for in vivo efficacy. Future studies should also explore the efficacy of these compounds in patient-derived xenograft (PDX) models, which may be more predictive of clinical outcomes. Additionally, combination studies with other targeted agents or standard-of-care chemotherapies could reveal synergistic effects and provide new avenues for clinical development.
The continued exploration of this chemical class, guided by a deep understanding of the underlying biology and robust preclinical evaluation, holds the potential to deliver novel and effective therapies for patients with cancer and other diseases driven by kinase dysregulation.
References
-
SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. PubMed. [Link]
-
SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. ResearchGate. [Link]
-
SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. ResearchGate. [Link]
-
Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. ResearchGate. [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]
-
Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues. PubMed. [Link]
-
Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. [Link]
-
A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria. [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry. [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. ResearchGate. [Link]
-
New derivatives of the antimalarial drug Pyrimethamine in the control of melanoma tumor growth: An in vitro and in vivo study. ResearchGate. [Link]
-
5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC - NIH. [Link]
-
Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]
-
In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. MDPI. [Link]
-
N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists. PubMed. [Link]
-
Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. PubMed. [Link]
-
Discovery of N -(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. ResearchGate. [Link]
Sources
- 1. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine is a key structural motif and versatile building block in medicinal chemistry, frequently appearing as a core fragment in pharmacologically active compounds. The efficiency of its synthesis directly impacts the timeline and cost-effectiveness of drug discovery and development programs. This guide provides an in-depth, objective comparison of two distinct, plausible synthetic routes to this target molecule. While direct literature precedent for a head-to-head comparison is sparse, this document constructs and evaluates two robust strategies based on well-established, high-yielding chemical transformations: a convergent Suzuki coupling-based approach and a linear route featuring a classical pyrimidine ring formation. We will dissect the causality behind experimental choices, provide detailed, actionable protocols, and benchmark the routes against critical performance metrics including step count, strategic advantages, and potential for scalability.
Introduction: The Strategic Importance of the Target Molecule
The 2-arylpyrimidine scaffold is a privileged structure in drug discovery, known for its ability to engage in key hydrogen bonding and aromatic interactions with a variety of biological targets. The addition of an N-methylmethanamine group at the 4-position of the phenyl ring introduces a basic, flexible side chain crucial for modulating physicochemical properties such as solubility and for establishing ionic interactions with protein residues. Consequently, the efficient and scalable synthesis of this compound is a critical enabling step for the exploration of this chemical space. This guide compares two logical synthetic approaches, hereinafter referred to as Route A and Route B, to empower researchers with the strategic insights needed to select the optimal path for their specific research and development goals.
Route A: Convergent Synthesis via Suzuki Cross-Coupling
This strategy is a modern, convergent approach that constructs the central C-C bond between the phenyl and pyrimidine rings at a late stage. This allows for the independent synthesis and optimization of the two key fragments, which is often more efficient for complex molecules. The key transformation is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4]
Synthetic Workflow and Rationale
The workflow begins with commercially available starting materials, 2-chloropyrimidine and 4-formylphenylboronic acid. The Suzuki coupling forms the aldehyde intermediate, which is then converted to the target amine via reductive amination.
// Nodes SM1 [label="2-Chloropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; SM2 [label="4-Formylphenylboronic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Int1 [label="4-(Pyrimidin-2-yl)benzaldehyde", fillcolor="#E8F0FE", fontcolor="#202124"]; SM3 [label="Methylamine (CH3NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", shape=Mdiamond, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges {rank=same; SM1; SM2} -> Int1 [label=" Suzuki Coupling\n Pd(PPh3)4, K2CO3\n Dioxane/H2O, 80°C ", color="#4285F4"]; {rank=same; Int1; SM3} -> Product [label=" Reductive Amination\n NaBH3CN, MeOH\n Acetic Acid (cat.) ", color="#34A853"]; }
Workflow for the Convergent Suzuki Coupling Route (Route A).
Causality of Experimental Choices:
-
Step 1: Suzuki Coupling: This reaction is chosen for its exceptional reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids. Using 4-formylphenylboronic acid directly installs the aldehyde functionality required for the subsequent step, shortening the overall sequence. Tetrakis(triphenylphosphine)palladium(0) is a standard, robust catalyst for this transformation.[2] An aqueous base like potassium carbonate is used to activate the boronic acid for transmetalation.
-
Step 2: Reductive Amination: This is one of the most efficient and widely used methods for amine synthesis from carbonyl compounds.[5][6][7][8][9] The reaction proceeds by forming an intermediate imine between the aldehyde and methylamine, which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent because it is mild and selectively reduces the protonated imine intermediate over the starting aldehyde, minimizing side reactions. A slightly acidic pH (maintained by catalytic acetic acid) is crucial to catalyze imine formation without passivating the amine nucleophile.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Pyrimidin-2-yl)benzaldehyde
-
To a degassed solution of dioxane and 2M aqueous potassium carbonate (4:1 v/v), add 2-chloropyrimidine (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the mixture to 80 °C under an inert atmosphere (Argon or Nitrogen) and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 4-(pyrimidin-2-yl)benzaldehyde as a solid.
Step 2: Synthesis of this compound
-
Dissolve 4-(pyrimidin-2-yl)benzaldehyde (1.0 eq) in methanol (MeOH).
-
Add a solution of methylamine (2.0 eq, e.g., 40% in water or 2.0M in THF) followed by 3-4 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir at room temperature for 12-24 hours until the reaction is complete (monitored by LC-MS).
-
Quench the reaction carefully by adding 1M HCl until the solution is acidic (pH ~2) to destroy excess hydride.
-
Basify the solution with 2M NaOH to pH >10 and extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the target compound. Further purification can be achieved via chromatography if necessary.
Route B: Linear Synthesis via Pinner Pyrimidine Formation
This classic, linear approach builds the pyrimidine ring onto the pre-functionalized phenyl core. This strategy relies on the well-established Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl equivalent with an amidine.[10][11][12][13][14]
Synthetic Workflow and Rationale
The synthesis starts from commercially available 4-cyanobenzaldehyde. The aldehyde is first protected before constructing the pyrimidine ring. The nitrile is then reduced to a primary amine, followed by selective N-methylation.
// Nodes SM1 [label="4-Cyanobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Int1 [label="1,1-Dimethoxy-4-cyanobenzene", fillcolor="#FEF7E0", fontcolor="#202124"]; Int2 [label="3,3-Dimethoxy-1-(4-cyanophenyl)propenone", fillcolor="#FEF7E0", fontcolor="#202124"]; Int3 [label="2-(4-Cyanophenyl)pyrimidine", fillcolor="#FEF7E0", fontcolor="#202124"]; Int4 [label="1-(4-(Pyrimidin-2-yl)phenyl)methanamine", fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="this compound", shape=Mdiamond, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges SM1 -> Int1 [label=" Acetal Protection\n MeOH, H+ (cat.) ", color="#4285F4"]; Int1 -> Int2 [label=" Claisen Condensation\n DMF-DMA ", color="#4285F4"]; Int2 -> Int3 [label=" Pinner Cyclization\n Formamidine, NaOEt ", color="#4285F4"]; Int3 -> Int4 [label=" Nitrile Reduction\n H2, Raney Ni ", color="#34A853"]; Int4 -> Product [label=" N-Methylation\n HCHO, HCOOH\n (Eschweiler-Clarke) ", color="#34A853"]; }
Workflow for the Linear Pinner Synthesis Route (Route B).
Causality of Experimental Choices:
-
Step 1: Acetal Protection: The aldehyde in 4-cyanobenzaldehyde is highly reactive and would interfere with the subsequent Claisen and Pinner reactions. It is protected as a dimethyl acetal, which is stable to the basic conditions used in the next steps.
-
Step 2: Claisen Condensation: The protected cyanobenzene is condensed with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which serves as the 1,3-dicarbonyl equivalent needed for the Pinner cyclization.
-
Step 3: Pinner Cyclization: The enaminone is reacted with formamidine in the presence of a base like sodium ethoxide (NaOEt) to construct the pyrimidine ring. This is a classic and reliable method for forming 2-substituted pyrimidines.[10][12]
-
Step 4: Nitrile Reduction: The cyano group is reduced to the primary benzylamine. Catalytic hydrogenation with Raney Nickel is a common and effective industrial method for this transformation.[15][16][17] Alternatively, reagents like Lithium Aluminum Hydride (LiAlH₄) could be used on a lab scale.[16][18]
-
Step 5: N-Methylation: The final step is the selective methylation of the primary amine. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic and high-yielding method for the exhaustive methylation of a primary amine to the corresponding N,N-dimethylamine, but can be controlled to favor mono-methylation under specific conditions. For higher selectivity towards mono-methylation, alternative modern methods using reagents like dimethyl carbonate or manganese-catalyzed reactions with methanol could be employed.[19][20][21]
Detailed Experimental Protocol
Step 1-3: Synthesis of 2-(4-Cyanophenyl)pyrimidine (This multi-step sequence is often streamlined in literature)
-
Protect 4-cyanobenzaldehyde by refluxing in methanol with a catalytic amount of acid to form the dimethyl acetal.
-
React the resulting acetal with DMF-DMA at elevated temperature to form the enaminone intermediate.
-
To a solution of sodium ethoxide in ethanol, add formamidine acetate, followed by the enaminone intermediate. Reflux the mixture until cyclization is complete.
-
After acidic workup to hydrolyze the acetal and subsequent purification, the intermediate 2-(4-cyanophenyl)pyrimidine is isolated.
Step 4: Synthesis of 1-(4-(Pyrimidin-2-yl)phenyl)methanamine
-
In a pressure vessel, dissolve 2-(4-cyanophenyl)pyrimidine (1.0 eq) in methanol saturated with ammonia (to suppress secondary amine formation).
-
Add a catalytic amount of Raney Nickel (slurry in water).
-
Pressurize the vessel with Hydrogen gas (e.g., 50-100 psi) and heat to 50-70 °C with vigorous stirring.
-
Monitor the reaction by hydrogen uptake or LC-MS. Upon completion, carefully filter the catalyst through Celite and concentrate the filtrate to obtain the primary amine.
Step 5: Synthesis of this compound
-
To a flask containing 1-(4-(pyrimidin-2-yl)phenyl)methanamine (1.0 eq), add formic acid (3.0 eq).
-
Add aqueous formaldehyde (37%, 1.2 eq) dropwise while cooling the flask in an ice bath.
-
After the addition is complete, heat the mixture to 90-100 °C for 4-8 hours.
-
Cool the reaction, basify with NaOH solution, and extract the product with ethyl acetate.
-
Dry, filter, and concentrate the organic layers to yield the final product.
Comparative Analysis and Benchmarking
To provide an objective comparison, the two routes are benchmarked against key metrics relevant to synthetic chemistry in a research and development setting.
| Parameter | Route A: Convergent Suzuki | Route B: Linear Pinner Synthesis | Analysis & Justification |
| Number of Steps | 2 (from key intermediates) | 5 (from commercial starting material) | Route A is significantly shorter. The convergent strategy allows for the rapid assembly of the core structure from advanced, commercially available building blocks. |
| Overall Strategy | Convergent | Linear | Route A is strategically superior. Convergent syntheses are generally more efficient as they maximize yield by building complex molecules from smaller, independently prepared fragments. A failure in one branch does not compromise the entire synthetic effort. |
| Key Reactions | Suzuki Coupling, Reductive Amination | Pinner Cyclization, Nitrile Reduction | Both routes employ robust and well-understood reactions. However, Suzuki couplings are arguably more versatile and have a broader substrate scope, making Route A more adaptable for analogue synthesis. |
| Scalability | High. Suzuki couplings and reductive aminations are routinely performed on an industrial scale. | Moderate to High. Catalytic hydrogenation is highly scalable. The Pinner cyclization may require more optimization for large-scale production. | Both routes are viable for scale-up, but Route A may present fewer optimization hurdles due to the prevalence of these reactions in process chemistry. |
| Reagent/Catalyst Cost | Higher (Palladium catalyst) | Lower (Uses classical, cheaper reagents) | The primary cost driver for Route A is the palladium catalyst. While catalyst loading is low (e.g., 0.5-3 mol%), this can be significant on a large scale. Route B relies on more traditional, inexpensive reagents. |
| Flexibility for Analogs | Excellent. The boronic acid and pyrimidine halide can be easily varied to create a library of analogs. | Moderate. The initial benzaldehyde derivative can be changed, but modifying the pyrimidine ring is less straightforward. | Route A is the clear winner for medicinal chemistry programs requiring rapid synthesis of derivatives for structure-activity relationship (SAR) studies. |
Conclusion and Recommendations
This guide has benchmarked two robust synthetic strategies for producing this compound.
Route A , the convergent Suzuki-based approach, is the recommended strategy for most research and drug discovery applications. Its primary advantages are its brevity (2 steps), strategic elegance, and exceptional flexibility for generating analogs. While the initial cost of the palladium catalyst is higher, the significant reduction in labor, time, and materials, coupled with its adaptability, provides superior overall value in an R&D setting.
Route B , the linear Pinner synthesis, represents a more classical but still viable approach. Its main advantage lies in the use of less expensive bulk reagents, which might make it attractive for the large-scale, dedicated synthesis of this single target molecule after extensive process optimization. However, its linear nature, longer step count, and relative inflexibility make it less suitable for the fast-paced, iterative environment of modern drug discovery.
Ultimately, the choice of synthesis will depend on the specific goals of the research team. For speed, flexibility, and efficiency in a discovery context, Route A is the superior choice. For cost-focused, large-scale production of a single, established target, Route B could be considered a viable alternative.
References
- Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2845-2852. (Note: This is a historical reference for the Pinner synthesis; a modern review or example is more practical). A relevant modern overview can be found in: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 64(11), 2087-2095. [Link]
-
Selva, M., & Perosa, A. (2008). Mono-N-methylation of primary amines with alkyl methyl carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 73(8), 3102-3110. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Segobia, D. J., Trasarti, A. F., & Apesteguía, C. R. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering, 6(12), 2181-2190. [Link]
-
Láng, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 153. [Link]
-
Brainly User Contribution. (2020). How to convert benzonitrile to benzyl amine. Brainly.in. [Link]
-
Shi, F., et al. (2020). Selective N-monomethylation of primary amines. Chemical Society Reviews, 49(23), 8492-8524. [Link]
-
Filo Tutor. (2025). The image shows a chemical reaction where Phenyl cyanide (Benzonitrile) is converted to Benzylamine. Filo. [Link]
-
Al-Zoubi, R. M. (2015). Recent Approaches to the Synthesis of Pyrimidine Derivatives. International Journal of Organic Chemistry, 5, 1-31. [Link]
-
Abdolrahimi, A., et al. (2021). N-methylation of primary aromatic amines. ResearchGate. [Link]
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
-
Tarasevych, A. V., et al. (2019). Reaction pathways associated with the hydrogenation of benzonitrile. ResearchGate. [Link]
-
Wang, D., et al. (2024). Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. Angewandte Chemie International Edition, 63(13), e202318763. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines. [Link]
-
Kráľová, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 535-542. [Link]
-
Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(14), 2649-2652. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines [ns1.almerja.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. brainly.in [brainly.in]
- 17. researchgate.net [researchgate.net]
- 18. The image shows a chemical reaction where Phenyl cyanide (Benzonitrile) i.. [askfilo.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers and drug development professionals, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a compound. However, an IC50 value in isolation is akin to a single data point without context. Its true significance is only revealed through careful interpretation and comparison, considering the compound's structure, the biological target, and the specific experimental conditions under which it was determined.
The Significance of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site.[4] By modifying the substituents on the pyrimidine and associated phenyl rings, medicinal chemists can fine-tune the potency and selectivity of these compounds against various kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[1][5]
Comparative Analysis of IC50 Values for Related Pyrimidine Derivatives
To understand the impact of structural modifications on inhibitory potency, we will compare several published pyrimidin-2-yl-phenyl derivatives that have been evaluated against different kinase targets. The following table summarizes their IC50 values and the context in which they were measured.
| Compound ID | Structure | Target Kinase(s) | IC50 Value (nM) | Assay Type | Cell Line (for cellular assays) | Reference |
| Compound 1 (8h) | 2-((4-morpholinophenyl)amino)-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-carboxamide | PLK4 | 6.7 | Enzymatic | N/A | [6] |
| Compound 2 (11g) | N-(4-(2-(phenylamino)pyrimidin-4-yl)phenyl)acrylamide | BTK | Inhibition rate of 82.76% at 100 nM | Enzymatic | N/A | [7] |
| Compound 3 (38j) | N-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)methyl)acetamide | AURKA, AURKB | 7.1, 25.7 | Enzymatic | N/A | [1] |
| Compound 4 (5k) | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | EGFR, Her2, VEGFR2, CDK2 | 79, 40, 204, 112 | Enzymatic | N/A | [8] |
| Compound 5 (SI306) | Pyrazolo[3,4-d]pyrimidine derivative | Src | 11,200 (in GIN8 cells) | Cellular | GIN8, GIN28, GCE28 | [9] |
Interpreting the Data:
-
Potency and Target Specificity: Compound 1 (8h) demonstrates high potency against Polo-like kinase 4 (PLK4) with a nanomolar IC50 value.[6] In contrast, Compound 5 (SI306) shows micromolar activity against Src in glioblastoma cell lines, indicating a lower potency in a cellular context.[9] This highlights that a lower IC50 value signifies higher potency, meaning less of the compound is required to inhibit the biological target by 50%.[8]
-
Structure-Activity Relationship (SAR): The modifications on the pyrimidine and phenyl rings dramatically influence the target and potency. For instance, the acrylamide group in Compound 2 (11g) is a common feature in covalent inhibitors of Bruton's tyrosine kinase (BTK).[7] The diverse substitutions in the other compounds direct their activity towards different kinases like Aurora kinases (Compound 3 (38j) ) and multiple receptor tyrosine kinases (Compound 4 (5k) ).[1][8]
-
Enzymatic vs. Cellular Assays: It is crucial to distinguish between enzymatic and cellular IC50 values. Enzymatic assays measure the direct inhibition of a purified enzyme, while cellular assays assess the compound's effect within a complex biological system. Cellular IC50 values are often higher due to factors like cell membrane permeability, off-target effects, and drug metabolism.
Experimental Methodologies for IC50 Determination
The reliability and comparability of IC50 values are heavily dependent on the experimental protocol. Below are detailed, step-by-step methodologies for common assays used to evaluate kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Enzymatic)
This protocol outlines a general procedure for determining the IC50 of a compound against a purified kinase.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP at desired concentrations.
-
-
Assay Procedure:
-
Serially dilute the test compound in the kinase buffer.
-
In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. This can be done through various methods, such as:
-
Radiometric assays: Measuring the incorporation of radioactive phosphate (³²P or ³³P) from ATP into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
-
Fluorescence-based assays: Using antibodies that recognize the phosphorylated substrate.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (Cellular)
This protocol describes a common method to assess the effect of a compound on the growth of cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Measurement of Cell Viability:
-
Assess cell viability using a suitable method, such as:
-
MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualization of Key Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for IC50 determination and interpretation.
Caption: Generalized kinase signaling pathway and point of inhibition.
Conclusion
The interpretation of IC50 values for pyrimidin-2-yl-phenyl derivatives and other kinase inhibitors requires a multifaceted approach. It is not merely a numerical value but a reflection of the intricate interplay between chemical structure, biological target, and experimental design. By comparing structurally related compounds, understanding the nuances of different assay types, and considering the broader biological context, researchers can more accurately assess the potential of these molecules as therapeutic agents. This guide serves as a foundational framework for navigating the complexities of IC50 data and making informed decisions in the drug discovery and development process.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

